Product packaging for Amiloxate(Cat. No.:CAS No. 71617-10-2)

Amiloxate

Cat. No.: B135550
CAS No.: 71617-10-2
M. Wt: 248.32 g/mol
InChI Key: UBNYRXMKIIGMKK-RMKNXTFCSA-N
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Description

Amiloxate is a cinnamate ester.
This compound is an EMA-approved chemical UV-filter found in over-the-counter sunscreen products at concentrations up to 10%m. It is often referred to as isoamyl 4-methoxycinnamate or isoamyl p-methoxycinnamate. This compound is a cinnamic acid derivative with an anti-inflammatory activity.
This compound is a small molecule drug with a maximum clinical trial phase of II.
See also: Octinoxate (component of);  Hydrolyzed Collagen (component of);  DPC PINK AURA CUSHION NO.23 (FDA NDC: 71673-0008) (component of) ... View More ...

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B135550 Amiloxate CAS No. 71617-10-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H20O3/c1-12(2)10-11-18-15(16)9-6-13-4-7-14(17-3)8-5-13/h4-9,12H,10-11H2,1-3H3/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNYRXMKIIGMKK-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C=CC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)/C=C/C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Amiloxate
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CAS No.

71617-10-2
Record name Amiloxate [USAN:USP:INN]
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Record name Amiloxate
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Record name Isopentyl p-methoxycinnamate
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Record name AMILOXATE
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Melting Point

< -30
Record name Amiloxate
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Foundational & Exploratory

Amiloxate: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, also known as isoamyl p-methoxycinnamate, is a widely used organic ultraviolet (UV) B filter in sunscreen and other personal care products. Its efficacy in absorbing UVB radiation makes it a crucial ingredient for skin protection against sun-induced damage. This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and comprehensive data analysis to support researchers and professionals in the field of drug development and cosmetic science.

Introduction

This compound is the ester formed from p-methoxycinnamic acid and isoamyl alcohol. It is an oil-soluble chemical sunscreen agent that primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).[1] This document outlines the key synthetic methodologies and analytical characterization techniques for this compound.

Synthesis of this compound

This compound can be synthesized through two primary routes: chemical esterification and enzymatic transesterification.

Chemical Synthesis: Fischer Esterification

A common method for synthesizing this compound is the Fischer esterification of p-methoxycinnamic acid with isoamyl alcohol, typically in the presence of an acid catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-methoxycinnamic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid). A suitable solvent, such as toluene, can be used to facilitate the removal of water.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Enzymatic Synthesis: Transesterification

An alternative, "greener" synthesis route involves the enzymatic transesterification of an alkyl ester of p-methoxycinnamic acid (e.g., ethyl p-methoxycinnamate) with isoamyl alcohol using a lipase (B570770) catalyst.

  • Reaction Setup: In a suitable vessel, dissolve ethyl p-methoxycinnamate (1 equivalent) and a molar excess of isoamyl alcohol (e.g., 10 equivalents) in an organic solvent such as hexane.

  • Enzymatic Reaction: Add a lipase catalyst (e.g., from Candida antarctica). The reaction is typically carried out at a controlled temperature (e.g., 30-45°C) with agitation for several days.

  • Monitoring: Monitor the conversion of the starting material to this compound using gas chromatography (GC).

  • Purification: Upon completion, remove the enzyme by filtration. The excess isoamyl alcohol and the solvent can be removed by vacuum distillation to yield the final product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
IUPAC Name3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[2]
CAS Number71617-10-2[2]
Molecular FormulaC₁₅H₂₀O₃[2]
Molecular Weight248.32 g/mol [2]
AppearanceColorless to pale yellow liquid
Specific Gravity1.037–1.041[3]
Refractive Index1.556–1.560 (at 20°C)[3]

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and quality of synthesized this compound. The following are standard analytical techniques employed.

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts are detailed in the table below.

¹H NMR (Expected Chemical Shifts) ¹³C NMR (Expected Chemical Shifts)
Assignment δ (ppm)
-CH ₃ (isoamyl)~0.9 (d, 6H)
-CH -(CH₃)₂ (isoamyl)~1.7 (m, 1H)
-CH ₂-CH(CH₃)₂ (isoamyl)~1.5 (q, 2H)
-O-CH ₂- (isoamyl)~4.2 (t, 2H)
-OCH~3.8 (s, 3H)
Ar-H (ortho to -OCH₃)~6.9 (d, 2H)
Ar-H (ortho to -CH=CH)~7.5 (d, 2H)
=CH -COOR~6.3 (d, 1H)
Ar-CH=CH -~7.6 (d, 1H)

The IR spectrum of this compound is characterized by specific absorption bands corresponding to its functional groups. A film on KBr plates is a suitable sample preparation method.[4]

Functional GroupWavenumber (cm⁻¹)
C=O (ester)~1710
C=C (alkene)~1635
C-O (ester)~1250, 1170
C-H (aromatic)~3000-3100
C-H (aliphatic)~2850-2960

UV-Vis spectroscopy is used to determine the absorption spectrum of this compound. A sample solution of 5.0 µg/mL in alcohol is typically used.[3] The maximum absorbance (λmax) is expected in the UVB range.

Chromatographic Analysis

HPLC is a standard method for assessing the purity and quantifying the concentration of this compound in various matrices.

Experimental Protocol:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution using a mixture of methanol, tetrahydrofuran, and an aqueous acid solution (e.g., 0.2% perchloric acid) is effective.[5]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[5]

  • Detector: UV detection at 311 nm is suitable for this compound.[5]

  • Standard and Sample Preparation: Prepare a standard solution of USP this compound Reference Standard and a sample solution of the synthesized this compound in a suitable solvent like tert-butyl methyl ether at a concentration of 20 mg/mL.[3]

  • Analysis: The retention time of the major peak in the sample solution should correspond to that of the standard solution. Purity is determined by the area percentage of the main peak. A purity of ≥98.0% is generally expected.[6]

The United States Pharmacopeia (USP) monograph for this compound specifies a GC method for its assay.

Experimental Protocol:

  • Column: A 0.32-mm × 25-m column coated with a 0.1-µm film of phase G1.[3]

  • Detector: Flame ionization detector (FID).[3]

  • Temperatures:

    • Injection port: 240°C[3]

    • Detector: 260°C[3]

    • Column: A temperature gradient program is typically used.[3]

  • Standard and Sample Preparation: Prepare solutions of the standard and sample in tert-butyl methyl ether.[3]

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis pmca p-Methoxycinnamic Acid reflux Reflux with Water Removal pmca->reflux isoamyl_oh Isoamyl Alcohol isoamyl_oh->reflux acid_cat Acid Catalyst (e.g., H₂SO₄) acid_cat->reflux workup Neutralization & Extraction reflux->workup purification_chem Purification (Distillation/Chromatography) workup->purification_chem This compound This compound purification_chem->this compound epmc Ethyl p-Methoxycinnamate transesterification Transesterification (30-45°C) epmc->transesterification isoamyl_oh2 Isoamyl Alcohol isoamyl_oh2->transesterification lipase Lipase Catalyst lipase->transesterification purification_enz Purification (Filtration/Distillation) transesterification->purification_enz purification_enz->this compound

Caption: Overview of chemical and enzymatic synthesis pathways for this compound.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Tests start Synthesized This compound nmr NMR (¹H, ¹³C) start->nmr ir FTIR start->ir uv_vis UV-Vis start->uv_vis hplc HPLC start->hplc gc GC start->gc sg Specific Gravity start->sg ri Refractive Index start->ri structure Structural Elucidation nmr->structure ir->structure identity Identity Confirmation uv_vis->identity purity Purity & Assay hplc->purity gc->purity sg->identity ri->identity

Caption: Workflow for the analytical characterization of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of Isoamyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl p-methoxycinnamate, also known by its INCI name as Amiloxate, is a widely utilized organic compound primarily serving as a UVB filter in sunscreen and other cosmetic formulations.[1][2] Its efficacy in absorbing ultraviolet radiation, particularly in the UVB range (290-320 nm) with a peak absorbance at 310 nm, makes it a critical ingredient for protecting the skin from sun damage.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of isoamyl p-methoxycinnamate, complete with experimental protocols and data presented for easy reference by researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Isoamyl p-methoxycinnamate is the ester formed from p-methoxycinnamic acid and isoamyl alcohol.[4] Its chemical structure is fundamental to its function as a UV absorber.

Caption: Chemical structure of isoamyl p-methoxycinnamate.

Physicochemical Properties

A summary of the key physicochemical properties of isoamyl p-methoxycinnamate is presented in the tables below. These properties are crucial for formulation development, stability testing, and regulatory submissions.

General and Physical Properties
PropertyValueReference(s)
Chemical Name 3-methylbutyl 3-(4-methoxyphenyl)prop-2-enoate[5]
Synonyms This compound, Isopentyl p-methoxycinnamate[2][5]
CAS Number 71617-10-2[5]
Molecular Formula C₁₅H₂₀O₃[5]
Molecular Weight 248.32 g/mol [5]
Appearance Colorless to pale yellow liquid[6]
Melting Point < -30 °C[7]
Boiling Point 170 °C[7]
Density 1.04 g/cm³[6]
Solubility and Spectroscopic Data
PropertyValueReference(s)
Solubility Insoluble in water; Soluble in organic solvents[7]
UV Absorption Range 290-320 nm (UVB)[3]
Peak Absorbance (λmax) 310 nm[3]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of isoamyl p-methoxycinnamate are provided below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point of a substance that is solid at room temperature. For isoamyl p-methoxycinnamate, which is a liquid, this method would be applicable for determining its freezing point by cooling the sample.

melting_point_workflow Melting Point Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Obtain a small, representative sample. prep2 If solid, finely powder the sample. prep1->prep2 prep3 Pack the sample into a capillary tube to a height of 2-3 mm. prep2->prep3 measure1 Place the capillary tube in a melting point apparatus (e.g., MelTemp). prep3->measure1 measure2 Heat the sample at a controlled rate (e.g., 1-2 °C/min). measure1->measure2 measure3 Observe the sample through the magnifying lens. measure2->measure3 data1 Record the temperature at which the first drop of liquid appears (onset of melting). measure3->data1 data2 Record the temperature at which the last solid crystal melts (completion of melting). data1->data2 data3 The recorded range is the melting point range. data2->data3 gc_purity_workflow GC Purity Analysis Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Accurately weigh the isoamyl p-methoxycinnamate sample. prep2 Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane). prep1->prep2 prep3 Filter the solution if any particulate matter is present. prep2->prep3 gc1 Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. prep3->gc1 gc2 The sample is vaporized and carried by an inert gas through the column. gc1->gc2 gc3 Components are separated based on their boiling points and interaction with the stationary phase. gc2->gc3 gc4 The separated components are detected by the FID. gc3->gc4 data1 A chromatogram is generated, showing peaks for each component. gc4->data1 data2 Calculate the area of each peak. data1->data2 data3 The percent purity is calculated as the area of the main peak divided by the total area of all peaks, multiplied by 100. data2->data3 synthesis_workflow Synthesis Workflow of Isoamyl p-Methoxycinnamate cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification react1 Dissolve p-methoxycinnamic acid, a coupling agent (e.g., MNBA), and a catalyst (e.g., DMAP) in an anhydrous solvent (e.g., dichloromethane). react2 Add isoamyl alcohol to the reaction mixture. react1->react2 react3 Stir the reaction at room temperature for a specified duration. react2->react3 workup1 Quench the reaction (e.g., with water or a mild acid/base). react3->workup1 workup2 Extract the product into an organic solvent. workup1->workup2 workup3 Wash the organic layer to remove impurities. workup2->workup3 workup4 Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). workup3->workup4 workup5 Remove the solvent under reduced pressure. workup4->workup5 purify1 Purify the crude product by column chromatography. workup5->purify1 purify2 Elute with a suitable solvent system (e.g., ethyl acetate/hexane). purify1->purify2 purify3 Collect and combine the fractions containing the pure product. purify2->purify3 purify4 Evaporate the solvent to obtain pure isoamyl p-methoxycinnamate. purify3->purify4

References

Amiloxate: A Technical Guide to its UV Filtration Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic, oil-soluble ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to provide protection against UVB radiation. This technical guide delves into the core mechanisms of action by which this compound functions as a UV filter. It consolidates available quantitative data on its UV absorption properties, photostability, and biological activities. Detailed experimental protocols for assessing these characteristics are provided, alongside visualizations of the key mechanistic pathways and experimental workflows.

Introduction

This compound is a cinnamate (B1238496) ester that effectively absorbs UV radiation in the UVB range (290-320 nm) with a peak absorbance at approximately 310 nm, and it also provides some protection in the UVA II range (320-340 nm).[1][2] Approved for use in the European Union and Asia at concentrations up to 10%, it is a component of many commercially available sun care products.[3][4] The primary mechanism of this compound as a UV filter involves the absorption of high-energy UV photons and the subsequent dissipation of this energy as heat, thereby preventing the UV radiation from reaching and damaging the skin.[2] Beyond its principal function as a UV absorber, this compound is also reported to possess antioxidant and anti-inflammatory properties, which may contribute to its overall photoprotective effects.[5][6]

Core Mechanism of Action: UV Absorption

The fundamental mechanism by which this compound protects the skin from damaging UV radiation is through the absorption of photons. The energy from the absorbed photon excites the this compound molecule to a higher energy state. This excited state is transient, and the molecule rapidly returns to its ground state, releasing the absorbed energy primarily as thermal energy (heat).[2] This process prevents the UV photons from penetrating the skin and causing cellular damage.

UV_Absorption_Mechanism UV_Photon UV Photon (290-340 nm) Amiloxate_Ground This compound (Ground State) UV_Photon->Amiloxate_Ground Absorption Amiloxate_Excited This compound (Excited State) Amiloxate_Ground->Amiloxate_Excited Excitation Amiloxate_Excited->Amiloxate_Ground Relaxation Heat Heat Dissipation Amiloxate_Excited->Heat

Diagram 1: UV Absorption and Energy Dissipation by this compound.
UV Absorption Properties

The effectiveness of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths. This compound is primarily a UVB absorber.

PropertyValueReference
UV Absorption Range290-320 nm (UVB) with some absorption in the UVA II range (320-340 nm)[1]
Peak Absorbance (λmax)310 nm[1]
Specific Extinction (E1% 1cm)960.0 - 1020.2 at 307/8 nm in methanol (B129727)[7]

Photostability

A critical characteristic of any UV filter is its photostability, which is its ability to retain its molecular structure and UV-absorbing capacity upon exposure to UV radiation. While this compound is generally considered to have good photostability, studies have shown that it can undergo some degradation upon prolonged UV exposure.[8][9]

PropertyFindingReference
PhotodegradationUp to 40% degradation after 30 minutes of UV irradiation in a sunscreen formulation.[10]
Degradation KineticsFollows first-order kinetics in aqueous solution under artificial sunlight.[9]
Half-lifeBetween 20 and 59 hours in aqueous solution under artificial sunlight.[9]

Secondary Mechanisms of Action

In addition to its primary role as a UV absorber, this compound is suggested to have secondary mechanisms that contribute to its photoprotective effects.

Antioxidant Activity

This compound is proposed to act as a free radical scavenger, which can help to neutralize reactive oxygen species (ROS) generated in the skin by UV radiation.[6] This antioxidant activity can mitigate oxidative stress and its damaging effects on cellular components.

Antioxidant_Mechanism cluster_skin Skin Cell UV_Radiation UV Radiation ROS Reactive Oxygen Species (ROS) UV_Radiation->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Neutralized_ROS Neutralized ROS This compound This compound This compound->Neutralized_ROS Scavenging

Diagram 2: Proposed Antioxidant Mechanism of this compound.
Anti-inflammatory Action

This compound has demonstrated anti-inflammatory properties. In a study using a phorbol-myristate-acetate (PMA)-induced mouse ear edema model, this compound showed significant inhibition of inflammation.[6] This anti-inflammatory effect can help to reduce the erythema (sunburn) response initiated by UV exposure.

Experimental Protocols

Determination of UV Absorption Properties

Objective: To determine the UV absorption spectrum and specific extinction of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or ethanol (B145695) at a concentration of 1% (w/v).

  • Spectrophotometric Analysis:

    • Use a calibrated UV-Vis spectrophotometer.

    • Scan the sample from 250 nm to 400 nm to obtain the full UV spectrum.

    • Measure the absorbance at the wavelength of maximum absorption (λmax).

  • Calculation of Specific Extinction (E1% 1cm):

    • The specific extinction is calculated using the Beer-Lambert law: E1% 1cm = A / (c × l) where A is the absorbance at λmax, c is the concentration in % (w/v), and l is the path length of the cuvette (typically 1 cm).

Assessment of Photostability

Objective: To evaluate the photodegradation of this compound upon exposure to UV radiation.

Photostability_Workflow cluster_protocol Photostability Assessment Workflow start Prepare this compound Solution/Formulation split Divide into Exposed and Control Samples start->split expose Expose Sample to Controlled UV Radiation split->expose dark Store Control Sample in the Dark split->dark measure Analyze Samples by HPLC at Time Intervals expose->measure dark->measure compare Compare this compound Concentration measure->compare end Determine Photodegradation Rate compare->end

Diagram 3: Experimental Workflow for Photostability Assessment.

Methodology (HPLC-based):

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol/water mixture) or a representative cosmetic formulation containing a known concentration of this compound.

  • Irradiation:

    • Use a solar simulator with a controlled light source that mimics the solar spectrum.

    • Expose the sample to a defined dose of UV radiation.

    • Maintain a control sample in the dark at the same temperature.

  • HPLC Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile (B52724) and water.

      • Flow Rate: 1.0 mL/min.

      • Detection: UV detector at the λmax of this compound (around 310 nm).

    • Inject aliquots of the irradiated and control samples into the HPLC system at different time points.

  • Data Analysis:

    • Quantify the peak area of this compound in both the exposed and control samples.

    • Calculate the percentage of degradation over time.

    • Determine the degradation kinetics (e.g., first-order) and the half-life.

Evaluation of Antioxidant Activity (DPPH Assay)

Objective: To assess the free radical scavenging activity of this compound.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of dilutions of this compound in methanol.

  • Assay Procedure:

    • In a microplate or cuvette, mix the this compound solution with the DPPH solution.

    • Incubate the mixture in the dark for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the λmax of DPPH (around 517 nm).

  • Calculation:

    • The percentage of radical scavenging activity is calculated as: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Assessment of Anti-inflammatory Activity (PMA-Induced Mouse Ear Edema Assay)

Objective: To determine the in vivo anti-inflammatory effect of this compound.

Methodology:

  • Animal Model: Use Swiss mice.

  • Induction of Edema: Topically apply a solution of phorbol-12-myristate-13-acetate (PMA) in a suitable vehicle (e.g., acetone) to one ear of each mouse to induce inflammation and edema.

  • Treatment: Topically apply a solution of this compound to the PMA-treated ear. A control group should receive the vehicle only.

  • Measurement:

    • Measure the thickness of the ear using a digital caliper at specific time points after PMA application (e.g., 6 hours).

    • Alternatively, ear punch biopsies can be taken and weighed.

  • Calculation:

    • The percentage of edema inhibition is calculated as: % Inhibition = [1 - (Edema_treated / Edema_control)] × 100 where Edema_treated is the change in ear thickness or weight in the this compound-treated group, and Edema_control is the change in the control group.

Conclusion

This compound functions as an effective UVB filter primarily through the absorption of UV radiation and its conversion into harmless thermal energy. Its favorable photostability profile, coupled with potential antioxidant and anti-inflammatory properties, makes it a valuable ingredient in sun care formulations. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other UV filters, enabling researchers and formulation scientists to better understand and optimize their performance in photoprotective products. Further research is warranted to fully elucidate the specific signaling pathways involved in its secondary biological activities.

References

Spectroscopic Analysis of Amiloxate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a widely utilized organic ultraviolet (UV) B filter in sunscreen and cosmetic formulations.[1][2][3] A thorough understanding of its physicochemical properties through spectroscopic analysis is paramount for quality control, formulation development, and regulatory compliance. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including detailed experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is fundamental in characterizing this compound's primary function as a UV filter. This technique measures the absorbance of UV radiation by the molecule, providing insights into its efficacy in protecting against sun damage.

Core Principle: this compound possesses a chromophore, the p-methoxycinnamate group, which absorbs UV-B radiation, causing electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters determined by this method.

Mechanism of Action: As a UV-B filter, this compound selectively absorbs UV-B rays. It is also suggested that this compound may exhibit antioxidant properties by acting as a free radical scavenger.[1]

Experimental Protocol: UV-Vis Spectrophotometry

A standard protocol for the UV-Vis analysis of this compound is as follows:

  • Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent such as ethanol (B145695) or methanol.

    • From the stock solution, prepare a series of dilutions to obtain working standards of varying concentrations (e.g., 1-20 µg/mL).

  • Instrumentation:

    • Utilize a double-beam UV-Vis spectrophotometer.

    • Use quartz cuvettes with a 1 cm path length.

    • Set the wavelength range to scan from 200 to 400 nm to cover the UV-B and UV-A regions.

  • Data Acquisition:

    • Use the solvent as a blank to zero the instrument.

    • Record the absorbance spectra for each working standard.

    • Determine the wavelength of maximum absorbance (λmax).

Data Presentation
ParameterValueReference
UV-B Absorption Range280 - 320 nm[2][3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.

Core Principle: The covalent bonds within the this compound molecule vibrate at specific frequencies. When exposed to infrared radiation, the molecule absorbs energy at frequencies corresponding to these vibrations, resulting in a characteristic IR spectrum.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

A general procedure for obtaining an FTIR spectrum of this compound is:

  • Sample Preparation:

    • For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the liquid sample directly on the ATR crystal.

  • Instrumentation:

    • Employ a Fourier Transform Infrared (FTIR) spectrometer.

    • Set the spectral range from 4000 to 400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum.

    • The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Data Presentation

While specific peak values from public sources are limited, a general interpretation based on the structure of this compound is provided. The PubChem database indicates the availability of vapor phase IR spectra.[1]

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Ester)~1715
C=C (Alkene)~1630
C-O (Ester and Ether)~1250 and ~1170
Aromatic C-H~3000-3100
Aliphatic C-H~2850-2960

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the this compound molecule, confirming its connectivity and stereochemistry.

Core Principle: The nuclei of certain atoms, such as ¹H and ¹³C, possess a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb radiofrequency radiation at specific frequencies, which are dependent on their chemical environment.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire both ¹H and ¹³C NMR spectra.

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Presentation

The PubChem database indicates the availability of ¹³C NMR spectral data.[1] A representative, though not exhaustive, table of expected chemical shifts is presented below based on the structure of this compound.

¹³C NMR Chemical Shifts (Predicted)

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~167
Aromatic C-O~160
Aromatic C (quaternary)~127
Aromatic C-H~114, ~129
Alkene C-H~115, ~144
Methoxy (-OCH₃)~55
Ester (-OCH₂-)~63
Aliphatic (-CH₂-, -CH-, -CH₃)~22-38

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its structure through fragmentation analysis.

Core Principle: In the mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the analysis of volatile compounds like this compound.

  • Sample Preparation:

  • Instrumentation:

    • Use a gas chromatograph coupled to a mass spectrometer.

    • The GC is equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • The MS can be a quadrupole or ion trap analyzer.

  • Data Acquisition:

    • Inject the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the column stationary phase.

    • As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI).

    • The mass spectrometer scans a range of m/z values to detect the molecular ion and its fragment ions.

Data Presentation

The PubChem database indicates the availability of GC-MS data for this compound.[1] The expected key m/z values are presented below.

Ionm/z (Expected)
Molecular Ion [M]⁺248.14
Key Fragment IonsFragmentation would likely involve cleavage of the ester bond and other characteristic losses.

Visualizations

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_output Final Characterization Amiloxate_Sample This compound Sample Dissolution Prepared Sample Amiloxate_Sample->Dissolution Dissolve in Solvent Appropriate Solvent Solvent->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis FTIR FTIR Spectroscopy Dissolution->FTIR NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Data UV Absorbance UV_Vis->UV_Data IR_Data Functional Groups FTIR->IR_Data NMR_Data Chemical Structure NMR->NMR_Data MS_Data Molecular Weight MS->MS_Data Characterization Complete Spectroscopic Characterization of this compound UV_Data->Characterization IR_Data->Characterization NMR_Data->Characterization MS_Data->Characterization

Caption: Workflow for the spectroscopic analysis of this compound.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. For detailed research and development, it is recommended to consult specific analytical method validation guidelines and peer-reviewed literature.

References

Amiloxate Solubility: A Technical Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amiloxate, also known as Isoamyl p-Methoxycinnamate, is an effective UVB filter widely used in sunscreen and other cosmetic formulations to protect the skin and hair from the harmful effects of ultraviolet radiation.[1][2][3] As an oil-soluble organic compound, its efficacy and formulation stability are intrinsically linked to its solubility in various cosmetic emollients and solvents. This technical guide provides an in-depth overview of the solubility characteristics of this compound, details experimental protocols for solubility determination, and offers a logical framework for solvent selection in formulation development.

Core Concepts in this compound Solubility

This compound is chemically an ester of isoamyl alcohol and p-methoxycinnamic acid.[1] Its molecular structure renders it soluble in organic solvents and oils, while having limited solubility in water.[1] The choice of solvent is a critical parameter in the formulation of cosmetic products containing this compound, as it directly impacts the UV filter's dispersion, photostability, and ultimately, its sun protection factor (SPF). An excellent solubilizer for crystalline UV filters, this compound is a valuable component in achieving high SPF formulations.[4]

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical nature and information for structurally similar compounds like Octyl Methoxycinnamate, a qualitative and comparative solubility profile can be constructed.

Table 1: Qualitative Solubility of this compound and Octyl Methoxycinnamate in Common Solvents

Solvent/EmollientThis compound (Isoamyl p-Methoxycinnamate)Octyl Methoxycinnamate (Structurally Similar)
WaterInsoluble/Limited Solubility[1]Insoluble[5][6]
EthanolSolubleSoluble[5][6]
Propylene GlycolData not availableSoluble[5]
IsopropanolData not availableSoluble[5]
Mineral OilData not availableSoluble[6]
Silicone OilData not availableSoluble[6]
Vegetable OilsData not availableSoluble[6]
DMSOSolubleData not available
ChloroformSlightly SolubleData not available

Note: The efficacy of oil-soluble organic UV filters is generally influenced by their solubility in the emollients used in the formulation, with polar emollients typically being the best solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound in a given solvent. This protocol outlines the steps to reliably measure the solubility of this compound.

1. Materials and Equipment:

  • This compound (analytical standard)
  • Selected solvents (e.g., ethanol, isopropyl myristate, caprylic/capric triglyceride)
  • Glass vials with screw caps
  • Orbital shaker with temperature control
  • Centrifuge
  • Syringe filters (e.g., 0.45 µm PTFE)
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector
  • Analytical balance
  • Volumetric flasks and pipettes

2. Procedure:

3. Data Analysis:

Visualization of Workflows

To aid researchers and formulation scientists, the following diagrams illustrate the experimental workflow for solubility determination and a logical approach to solvent selection.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_sample Add excess this compound to solvent in a vial seal_vial Seal the vial tightly prep_sample->seal_vial agitate Agitate at constant temperature (24-72h) prep_sample->agitate sediment Allow solid to sediment agitate->sediment centrifuge Centrifuge to separate undissolved solid sediment->centrifuge withdraw_supernatant Withdraw clear supernatant centrifuge->withdraw_supernatant filter_sample Filter through syringe filter withdraw_supernatant->filter_sample dilute_sample Dilute the filtered sample filter_sample->dilute_sample hplc_analysis Quantify using HPLC-UV dilute_sample->hplc_analysis calculate_solubility Calculate Solubility (mg/mL or g/L) hplc_analysis->calculate_solubility

Caption: Experimental workflow for determining this compound solubility.

solvent_selection_workflow cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_optimization Optimization start Define Formulation Requirements (e.g., desired concentration, product type) qualitative_screen Initial screening with a range of cosmetically acceptable solvents start->qualitative_screen quantitative_test Quantitative solubility testing of promising solvents (Shake-Flask Method) qualitative_screen->quantitative_test compatibility Assess compatibility with other formulation ingredients quantitative_test->compatibility stability Evaluate photostability and chemical stability of this compound in the solvent compatibility->stability sensory Evaluate sensory profile (e.g., skin feel, odor) stability->sensory solvent_blend Consider solvent blends for synergistic effects sensory->solvent_blend concentration_opt Optimize this compound concentration solvent_blend->concentration_opt final_selection Final Solvent System Selection concentration_opt->final_selection

Caption: Logical workflow for solvent selection for this compound.

Conclusion

While specific quantitative solubility data for this compound remains a gap in the readily available scientific literature, a comprehensive understanding of its qualitative solubility, coupled with established experimental protocols, provides a robust framework for formulation scientists. By employing systematic solubility screening and considering factors such as ingredient compatibility and desired sensory attributes, researchers can effectively develop stable and efficacious cosmetic products utilizing the UV-protective properties of this compound. The use of structurally similar compounds as benchmarks and the exploration of solvent synergies can further enhance the formulation development process.

References

An In-Depth Technical Guide to the Thermal Stability of Isoamyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoamyl p-methoxycinnamate, also known as amiloxate, is an effective UVB filter widely used in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of solar radiation. Its efficacy and safety are intrinsically linked to its stability under various environmental stressors, including heat. This technical guide provides a comprehensive overview of the thermal stability of isoamyl p-methoxycinnamate, detailing its physical properties, thermal behavior, and potential degradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in the formulation and evaluation of products containing this UV filter.

Physicochemical Properties

Understanding the fundamental physicochemical properties of isoamyl p-methoxycinnamate is crucial for interpreting its thermal behavior.

PropertyValueReference(s)
Chemical Formula C₁₅H₂₀O₃[1]
Molecular Weight 248.32 g/mol [1]
Boiling Point 158 °C at 0.7 mmHg[2][3][4]
Melting Point < -30 °C to 25 °C[1][2]
Appearance Colorless to pale yellow viscous liquid[2]

Note: Discrepancies in the reported melting point may be due to different measurement conditions or isomeric purity.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Table 2: Estimated Thermal Decomposition Profile of Isoamyl p-Methoxycinnamate (Based on OMC data)

Temperature Range (°C)Mass Loss (%)InterpretationReference(s)
30 - 200< 5%Minor volatilization of the compound.[5]
200 - 350> 95%Major decomposition of the ester.[5]

The TGA curve of the structurally similar octyl p-methoxycinnamate (OMC) shows that significant thermal decomposition begins around 200 °C and is nearly complete by 350 °C under a nitrogen atmosphere.[5] It is anticipated that isoamyl p-methoxycinnamate would exhibit a similar decomposition profile.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting and boiling. For a liquid sample like isoamyl p-methoxycinnamate, DSC can be used to determine its boiling point and observe any exothermic or endothermic decomposition events. Given its reported boiling point of 158 °C at reduced pressure, the boiling point at atmospheric pressure will be significantly higher and would be observable in a DSC experiment.

Experimental Protocols

Thermogravimetric Analysis (TGA) of a Liquid Sample

This protocol provides a general procedure for the TGA of a liquid organic compound like isoamyl p-methoxycinnamate.

Objective: To determine the thermal stability and decomposition profile of isoamyl p-methoxycinnamate.

Apparatus:

  • Thermogravimetric Analyzer

  • Alumina or platinum crucibles

  • Micropipette

  • Nitrogen gas supply (or other inert gas)

Procedure:

  • Tare an appropriate TGA crucible.

  • Using a micropipette, dispense 5-10 mg of isoamyl p-methoxycinnamate into the crucible.

  • Place the crucible in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which major mass loss occurs.

Differential Scanning Calorimetry (DSC) of a Liquid Sample

This protocol outlines a general method for performing DSC on a liquid sample.

Objective: To determine the boiling point and observe any thermal transitions of isoamyl p-methoxycinnamate.

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans and lids

  • Crimper for sealing pans

  • Micropipette

  • Nitrogen gas supply (or other inert gas)

Procedure:

  • Tare an empty hermetically sealed aluminum pan and lid.

  • Using a micropipette, dispense 2-5 mg of isoamyl p-methoxycinnamate into the pan.

  • Hermetically seal the pan using a crimper. This is crucial to prevent volatilization before the boiling point is reached.

  • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its expected boiling point (e.g., 25 °C to 250 °C) at a heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram for endothermic events corresponding to boiling.

Thermal Degradation Pathway

While specific studies on the thermal degradation products of isoamyl p-methoxycinnamate are limited, a probable degradation pathway can be proposed based on the known chemistry of cinnamate (B1238496) esters and related compounds. The primary degradation is expected to involve the cleavage of the ester bond, which is the most thermally labile part of the molecule.

Proposed Thermal Degradation Mechanism:

The thermal degradation of alkyl p-methoxycinnamates likely proceeds through several mechanisms, including:

  • Ester Pyrolysis (cis-Elimination): For esters with a beta-hydrogen on the alkyl group, a concerted cis-elimination reaction can occur to form an alkene and a carboxylic acid. In the case of isoamyl p-methoxycinnamate, this would lead to the formation of isoamylene (isopentene) and p-methoxycinnamic acid.

  • Homolytic Cleavage: At higher temperatures, homolytic cleavage of the C-O ester bond can occur, generating an isoamyloxy radical and a p-methoxycinnamoyl radical. These highly reactive radicals can then undergo further reactions such as hydrogen abstraction, disproportionation, or fragmentation.

  • Decarboxylation: The initially formed p-methoxycinnamic acid can undergo decarboxylation at elevated temperatures to produce p-methoxystyrene.

The photodegradation of the related compound octyl p-methoxycinnamate is known to produce 4-methoxycinnamic acid and 4-methoxycinnamaldehyde, suggesting the lability of the ester linkage and the potential for subsequent reactions of the cinnamate moiety.[6] Analysis of pyrolysis products of similar esters often reveals a complex mixture of smaller molecules resulting from fragmentation of the initial degradation products.

Thermal_Degradation_Pathway Isoamyl p-Methoxycinnamate Isoamyl p-Methoxycinnamate p-Methoxycinnamic Acid p-Methoxycinnamic Acid Isoamyl p-Methoxycinnamate->p-Methoxycinnamic Acid Ester Pyrolysis Isoamylene Isoamylene Isoamyl p-Methoxycinnamate->Isoamylene Ester Pyrolysis Radical Intermediates Radical Intermediates Isoamyl p-Methoxycinnamate->Radical Intermediates Homolytic Cleavage p-Methoxystyrene p-Methoxystyrene p-Methoxycinnamic Acid->p-Methoxystyrene Decarboxylation Further Fragmentation Products Further Fragmentation Products Radical Intermediates->Further Fragmentation Products

Analysis of Degradation Products

To definitively identify the thermal degradation products of isoamyl p-methoxycinnamate, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the recommended analytical technique.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Experimental Workflow

Py_GC_MS_Workflow cluster_pyrolysis Pyrolysis cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Introduction Sample Introduction Controlled Heating Controlled Heating Sample Introduction->Controlled Heating Separation of Degradation Products Separation of Degradation Products Controlled Heating->Separation of Degradation Products Transfer of Volatiles Detection and Identification Detection and Identification Separation of Degradation Products->Detection and Identification Elution Data Analysis Data Analysis Detection and Identification->Data Analysis Mass Spectra

This technique involves heating the sample to its decomposition temperature in an inert atmosphere and then separating and identifying the resulting volatile fragments using a gas chromatograph coupled with a mass spectrometer. This would provide definitive structural information about the degradation products, allowing for a more complete understanding of the degradation mechanism.

Conclusion

Isoamyl p-methoxycinnamate is a thermally stable compound under normal storage and use conditions. However, exposure to extreme temperatures, likely above 200 °C, can induce thermal degradation. The primary degradation pathway is expected to be through the cleavage of the ester bond, leading to the formation of p-methoxycinnamic acid and isoamylene, with the potential for further fragmentation at higher temperatures. For formulators and researchers, it is crucial to consider these thermal stability limits during product development, manufacturing, and storage to ensure the efficacy and safety of the final product. Further studies employing techniques such as TGA-MS or Py-GC-MS are recommended to definitively elucidate the thermal degradation products and refine the proposed degradation pathway.

References

The Photochemistry of Amiloxate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to absorb UVB radiation. Its efficacy and safety are intrinsically linked to its photochemical behavior upon exposure to solar radiation. This technical guide provides a comprehensive overview of the photochemistry of this compound, detailing its UV absorption properties, photochemical transformation pathways, and the subsequent biological implications. The guide is intended for researchers, scientists, and professionals in the field of drug development and cosmetic science to facilitate a deeper understanding of this widely used sunscreen agent.

Physicochemical and UV Absorption Properties of this compound

This compound is an oil-soluble, chemical sunscreen agent that primarily protects against UVB radiation in the 290-320 nm range, with some additional protection in the UVA II range (320-340 nm).[1] Its peak absorbance is observed at 310 nm.[1] The molecule's ability to absorb UV radiation is attributed to its chemical structure, an ester of isoamyl alcohol and p-methoxycinnamic acid.[2] Upon absorption of UV photons, the molecule is excited to a higher energy state, and the energy is subsequently dissipated, primarily as heat, thus preventing the UV radiation from reaching and damaging the skin.[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical NameIsoamyl p-methoxycinnamate[3]
SynonymsThis compound, Isopentyl 4-methoxycinnamate[3]
CAS Number71617-10-2[1]
Molecular FormulaC15H20O3[3]
Molar Mass248.32 g/mol [4]
UV Absorption Range280-320 nm (UVB), with some protection up to 340 nm (UVA II)[1][5]
Peak Absorbance (λmax)310 nm[1]

Photochemical Pathways of this compound

Upon absorption of UV radiation, this compound can undergo several photochemical reactions. The primary and most well-documented pathway for cinnamate (B1238496) esters is E/Z (trans-cis) photoisomerization. Additionally, photodegradation can occur through other pathways, especially under prolonged or intense UV exposure.

E/Z Photoisomerization

G Amiloxate_trans This compound (E-isomer) (High UV Absorption) Amiloxate_cis This compound (Z-isomer) (Low UV Absorption) Amiloxate_trans->Amiloxate_cis Photoisomerization Heat Heat Amiloxate_trans->Heat Energy Dissipation Amiloxate_cis->Amiloxate_trans Thermal Relaxation / Photoisomerization UV_Photon UV Photon (hv) UV_Photon->Amiloxate_trans

E/Z Photoisomerization of this compound.
Photodegradation

Prolonged UV exposure can lead to the irreversible photodegradation of this compound. While specific studies on this compound are limited, research on the structurally similar and widely studied octyl methoxycinnamate (OMC) provides valuable insights into the potential degradation pathways. These include fragmentation of the molecule.

Identified photofragments of protonated OMC include species with m/z 179, 161, and 133, corresponding to fragmentation on either side of the ether oxygen of the ester group and the C-C bond adjacent to the ester carbonyl group.[5][6] It is plausible that this compound undergoes similar fragmentation upon UV irradiation.

Generation of Reactive Oxygen Species and Cellular Effects

A significant consequence of the photochemistry of some organic sunscreens is the generation of reactive oxygen species (ROS). While this compound itself is suggested to have antioxidant properties by acting as a free radical scavenger, its photodegradation products or excited state intermediates may contribute to ROS production in the skin.[7]

UV radiation can induce ROS production through various mechanisms, including the activation of cellular photosensitizers and the impairment of cellular antioxidant defense systems.[8] The increase in intracellular ROS can lead to oxidative stress, which in turn can damage cellular components like DNA, lipids, and proteins, and activate signaling pathways leading to apoptosis (programmed cell death).[8][9]

UV-Induced ROS and Apoptosis Signaling Pathway

UV irradiation, particularly in the presence of photosensitizing agents, can lead to an increase in intracellular ROS levels. This oxidative stress can trigger the intrinsic (mitochondrial) pathway of apoptosis.

G UV UV Radiation This compound This compound UV->this compound ROS Reactive Oxygen Species (ROS) This compound->ROS Photodegradation/ Photosensitization Mitochondria Mitochondria ROS->Mitochondria Induces Damage Bcl2 Bcl-2 (Anti-apoptotic) ROS->Bcl2 Inhibits Bax Bax (Pro-apoptotic) ROS->Bax Activates CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bcl2->Mitochondria Inhibits Permeabilization Bax->Mitochondria Promotes Permeabilization Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

UV-induced ROS and Mitochondrial Apoptosis Pathway.

Experimental Protocols for Photostability Assessment

The photostability of a sunscreen formulation containing this compound is a critical parameter for its efficacy. Standardized in vitro methods are employed to evaluate the change in UV absorbance of a sunscreen film before and after exposure to a controlled dose of UV radiation.

In Vitro Photostability Assessment by UV Spectroscopy

This method is widely used to determine the photostability of a sunscreen product by measuring its absorbance spectrum before and after UV irradiation.

Workflow for UV Spectroscopy-based Photostability Testing

G cluster_prep Sample Preparation cluster_analysis Analysis Apply Apply Sunscreen to PMMA Plate (1.3 mg/cm²) Dry Dry in Dark (15 min) Apply->Dry Initial_Scan Measure Initial Absorbance (290-400 nm) Dry->Initial_Scan Irradiate Expose to Controlled UV Dose Initial_Scan->Irradiate Final_Scan Measure Final Absorbance (290-400 nm) Irradiate->Final_Scan Calculate Calculate Photostability (e.g., % change in absorbance) Final_Scan->Calculate

Workflow for UV Spectroscopy Photostability Testing.

Methodology:

  • Sample Preparation: A thin film of the sunscreen product containing this compound is applied to a roughened polymethylmethacrylate (PMMA) plate at a concentration of 1.3 mg/cm². The plate is then allowed to dry in a dark environment for at least 15 minutes.

  • Initial Absorbance Measurement: The initial absorbance spectrum of the sunscreen film is measured using a UV-Vis spectrophotometer equipped with an integrating sphere, typically over a wavelength range of 290 to 400 nm.

  • UV Irradiation: The PMMA plate is exposed to a controlled dose of UV radiation from a solar simulator. The irradiation dose is often calculated based on the initial UVA protection factor of the product.

  • Final Absorbance Measurement: After irradiation, the absorbance spectrum of the sunscreen film is measured again under the same conditions as the initial measurement.

  • Data Analysis: The photostability is assessed by comparing the pre- and post-irradiation absorbance spectra. This can be quantified as the percentage change in the area under the curve for the UVB and UVA regions or the change in the Sun Protection Factor (SPF) and UVA protection factor (UVA-PF) values calculated from the spectral data.

In Vitro Photostability Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for quantifying the concentration of specific UV filters in a cosmetic formulation before and after UV exposure, providing a direct measure of their degradation.

Methodology:

  • Sample Preparation and Irradiation: Sunscreen films are prepared on PMMA plates and irradiated as described in the UV spectroscopy protocol.

  • Extraction: The irradiated and non-irradiated sunscreen films are extracted from the PMMA plates using a suitable solvent (e.g., methanol, isopropanol).

  • HPLC Analysis: The extracts are then analyzed by reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase, often a mixture of methanol, isopropanol, and water in a gradient elution. Detection is typically performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound (around 310 nm).

  • Quantification: The concentration of this compound in the irradiated and non-irradiated samples is determined by comparing the peak areas to a calibration curve prepared with standard solutions of this compound. The percentage of degradation is then calculated.

Conclusion

The photochemistry of this compound is a critical aspect of its function as a UV filter. While its primary mechanism of action involves the absorption of UVB radiation and dissipation of energy, it is also susceptible to photochemical reactions, primarily E/Z photoisomerization and, to a lesser extent, photodegradation. The potential for UV-induced generation of reactive oxygen species and subsequent cellular effects, such as apoptosis, highlights the importance of formulating photostable sunscreen products. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the photostability of this compound and other UV filters in cosmetic formulations, ensuring both their efficacy and safety for the consumer. Further research into the specific quantum yields of this compound's photochemical reactions and a more detailed characterization of its photodegradation products would provide a more complete understanding of its behavior under solar irradiation.

References

Amiloxate: A Technical Guide to its Relationship with Cinnamic Acid, Biological Activity, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a derivative of cinnamic acid widely utilized as a UVB filter in sunscreen products. Its structural similarity to cinnamic acid bestows upon it a range of biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides an in-depth analysis of this compound, focusing on its chemical relationship to cinnamic acid, synthesis, and biological mechanisms of action. Quantitative data on its efficacy and safety are presented, alongside detailed experimental protocols for its synthesis and biological evaluation. Furthermore, key signaling pathways involved in its biological effects are illustrated to provide a comprehensive understanding for researchers and professionals in drug development.

Introduction

Cinnamic acid and its derivatives are a class of organic compounds found ubiquitously in the plant kingdom, renowned for their diverse biological activities. This compound, a prominent synthetic derivative, is an ester of p-methoxycinnamic acid and isoamyl alcohol.[1] Primarily incorporated into dermatological formulations for its ability to absorb UVB radiation in the 290-320 nm range, this compound's biological profile extends beyond photoprotection.[1][2] Its structural lineage from cinnamic acid suggests a potential for therapeutic applications, which this guide aims to explore in detail.

Chemical and Physical Properties

This compound is an oil-soluble, chemical sunscreen agent with a peak absorbance at 310 nm, providing protection in the UVB and extending into the UVA II range.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[4]
SynonymsIsoamyl p-methoxycinnamate, this compound[4]
Molecular FormulaC15H20O3[5]
Molecular Weight248.32 g/mol [5]
UV Absorption290-320 nm (UVB), with some UVA II protection[1]
Peak Absorbance310 nm[3]

Synthesis of this compound

This compound is synthesized through the esterification of p-methoxycinnamic acid with isoamyl alcohol. Both chemical and enzymatic methods have been developed for its production.

Chemical Synthesis: Fischer-Knoevenagel Condensation Approach

Experimental Protocol: Synthesis of an this compound Analog [6]

  • Reaction Setup: A solution of 3,4-dimethoxycinnamic acid (1.50 mmol), 4-dimethylaminopyridine (B28879) (DMAP, 0.15 mmol), 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA, 1.80 mmol), and triethylamine (B128534) (3.30 mmol) in anhydrous dichloromethane (B109758) (15 mL) is stirred for 10 minutes at room temperature.

  • Esterification: Isoamyl alcohol (1.50 mmol) is added to the solution, and the mixture is stirred for an additional 190 minutes.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography using ethyl acetate/n-hexane (1/2) as the eluent.

  • Purification: The crude product is purified by column chromatography to yield the final ester.

G cluster_reactants Reactants cluster_catalysts Catalysts/Reagents cluster_product Product p-Methoxycinnamic_Acid p-Methoxycinnamic Acid This compound This compound p-Methoxycinnamic_Acid->this compound Esterification Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->this compound DMAP_MNBA_Et3N DMAP/MNBA/Triethylamine DMAP_MNBA_Et3N->this compound

Enzymatic Synthesis: Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a greener alternative to chemical methods. A patented process describes the transesterification of a natural p-methoxycinnamic acid ethyl ester with isoamyl alcohol using a lipase (B570770) catalyst.[1]

Experimental Protocol: Enzymatic Synthesis of this compound [1]

  • Reaction Mixture: p-Methoxycinnamic acid ethyl ester (pMZE) (10 mmol) and isoamyl alcohol (200 mmol) are dissolved in n-hexane (2 mL).

  • Enzyme Addition: 2 g of lipase from Aspergillus oryzae is added to the mixture.

  • Incubation: The reaction is shaken in a closed flask at 45°C.

  • Monitoring and Yield: The reaction progress is monitored by gas chromatography. A conversion of 74.5% is achieved after 4 days, and 91.4% after 10 days.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product pMZE p-Methoxycinnamic Acid Ethyl Ester (pMZE) This compound This compound pMZE->this compound Transesterification Isoamyl_Alcohol Isoamyl Alcohol Isoamyl_Alcohol->this compound Lipase Lipase (Aspergillus oryzae) Lipase->this compound

Biological Activities and Mechanisms of Action

This compound exhibits several biological activities, primarily attributed to its cinnamic acid moiety.

Anti-inflammatory Activity

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (General Protocol) [7][8]

  • Animal Model: Male Wistar rats (150-200 g) are used.

  • Induction of Inflammation: A 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Treatment: this compound, dissolved in a suitable vehicle, is administered orally or intraperitoneally at various doses prior to carrageenan injection. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Measurement of Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.

Antioxidant Activity

The antioxidant potential of this compound is linked to its ability to scavenge free radicals, a characteristic shared with many cinnamic acid derivatives.[4] Although specific IC50 values for this compound from assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not widely reported, the general protocol for such an assessment is well-established.

Experimental Protocol: DPPH Radical Scavenging Assay (General Protocol) [6][9]

  • Reagent Preparation: A stock solution of DPPH in methanol (B129727) is prepared.

  • Assay Procedure: Different concentrations of this compound are added to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.

Cytotoxicity and Apoptosis Induction

In vitro studies have shown that this compound can induce cytotoxicity in human hepatic cancer cells (SMMC-7721).[10][11] This effect is associated with an increase in reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the activation of the mitochondrial apoptosis pathway, involving key proteins such as Bax, Bcl-2, and Caspase-3.[10][11]

Table 2: Cytotoxicity Data for this compound

Cell LineEffectReference
SMMC-7721 (Human Hepatic Cancer)Significant decrease in cell viability and inhibition of proliferation.[10][11]

G This compound This compound ROS Increased ROS This compound->ROS MMP Decreased Mitochondrial Membrane Potential This compound->MMP Bcl2 Bcl-2 This compound->Bcl2 Inhibition ROS->MMP Bax Bax MMP->Bax Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Potential Endocrine-Disrupting Effects

Some studies have raised concerns about the potential endocrine-disrupting properties of this compound. In vitro assays have indicated that this compound exhibits anti-estrogenic and anti-androgenic activity, showing interaction with human estrogen receptors (ERα) and androgen receptors.[10] Furthermore, a structurally similar compound, octinoxate, has been shown to interfere with the hypothalamic-pituitary-thyroid axis in rats.[10] However, data on the direct effects of this compound on this axis are limited.

G This compound This compound ERa Estrogen Receptor α This compound->ERa Antagonistic Interaction AR Androgen Receptor This compound->AR Antagonistic Interaction HPT_Axis Hypothalamic-Pituitary-Thyroid Axis (potential interference) This compound->HPT_Axis

Pharmacokinetics and Skin Penetration

An in vitro study using excised porcine skin demonstrated that this compound, when topically applied in a formulation, did not permeate the skin after 12 hours.[12][13] The majority of the applied dose remained in the outer layers of the stratum corneum.

Table 3: Skin Penetration Data for this compound

ParameterResultReference
Skin Permeation (12 hours)Not detected[12][13]
Penetration DepthSuperficial, within the outer stratum corneum[12][13]

Conclusion

This compound, a cinnamic acid derivative, is an effective UVB filter with additional biological properties of interest to the pharmaceutical and cosmetic industries. Its anti-inflammatory and antioxidant activities, inherited from its cinnamic acid backbone, warrant further investigation for potential therapeutic applications. While its safety profile regarding skin penetration appears favorable, the preliminary findings on potential endocrine disruption necessitate more comprehensive research. The synthetic routes to this compound are well-established, with enzymatic methods offering a more sustainable approach. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting areas for future exploration to fully elucidate its therapeutic potential and ensure its safe use.

References

Beyond the Shield: A Technical Examination of Amiloxate's Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a well-established organic compound primarily utilized as a UVB filter in sunscreen and other personal care products.[1][2][3] Its primary function is to absorb and dissipate harmful UVB radiation, thereby preventing sunburn and reducing the risk of skin damage.[1] However, emerging evidence suggests that this compound's biological profile extends beyond simple UV absorption. This technical guide synthesizes the current understanding of this compound's non-UV-related biological activities, presenting key quantitative data, experimental methodologies, and potential mechanisms of action for an audience of research and development professionals.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties, a characteristic attributed to its structural similarity to other cinnamic acid derivatives known for this effect.[4][5][6]

Quantitative Data Summary:

Experimental ModelAssayConcentration/DoseObserved EffectReference
Mouse Ear EdemaPhorbol-Myristate-Acetate (PMA) induced edemaNot specified82% inhibition of edema[5][6]
Mouse Ear EdemaPhorbol-Myristate-Acetate (PMA) induced edemaLow dose (unspecified)~70% inhibition of edema[5][6][7]

Experimental Protocol: Phorbol-Myristate-Acetate (PMA) Induced Mouse Ear Edema Assay

The primary method cited for evaluating the anti-inflammatory effect of this compound is the PMA-induced edema model in mice.[5][6][8]

  • Animal Model: Male mice are typically used for this assay.

  • Inducing Agent: Phorbol-12-myristate-13-acetate (PMA), a potent inflammatory agent, is dissolved in a suitable solvent like acetone.

  • Test Substance Application: A solution of this compound at various concentrations is topically applied to the inner and outer surfaces of the mouse's right ear. The left ear typically serves as a control, receiving only the vehicle.

  • Inflammation Induction: Shortly after the application of the test substance, the PMA solution is applied to the right ear to induce an inflammatory response and subsequent edema (swelling).

  • Measurement: After a specified period (e.g., several hours), the mice are euthanized. A biopsy punch is used to collect a standard-sized section from both the treated (right) and control (left) ears.

  • Data Analysis: The weight of the ear punches is measured. The percentage of edema inhibition is calculated using the formula: [(Weight_right_ear - Weight_left_ear)_control - (Weight_right_ear - Weight_left_ear)_treated] / (Weight_right_ear - Weight_left_ear)_control * 100.

Hypothesized Anti-Inflammatory Workflow

The following diagram illustrates a simplified, hypothetical workflow for assessing the anti-inflammatory potential of a compound like this compound.

G Workflow for Anti-Inflammatory Screening cluster_0 In Vivo Model cluster_1 Data Output A Topical Application of this compound on Mouse Ear B Application of PMA to Induce Inflammation A->B C Incubation Period B->C D Ear Punch Biopsy (Treated vs. Control) C->D E Measure Biopsy Weight and Calculate Edema Inhibition (%) D->E F Quantitative Result: % Inhibition of Edema E->F Analysis

Caption: A generalized workflow for evaluating the anti-inflammatory activity of this compound.

Antioxidant Activity

This compound is proposed to possess antioxidant properties, primarily by acting as a free radical scavenger.[1][4][7] This activity is structurally plausible due to its cinnamic acid backbone.

Mechanism of Action: The proposed mechanism involves scavenging free radicals generated by stressors like UV radiation.[4][7] In cellular models, however, high concentrations of this compound have been shown to disrupt the intracellular redox balance by inhibiting key antioxidant enzymes.[2][3]

  • Inhibition of Antioxidant Enzymes: Studies on human hepatic cell models (SMMC-7721) have shown that this compound can inhibit the activity of:

    • Catalase (CAT)[2][3]

    • Glutathione peroxidase (GPx)[2][3]

    • Superoxide dismutase (SOD)[2][3]

  • Increase in Oxidative Stress Markers: Concurrently, this compound exposure led to an increase in malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH), which are markers of oxidative stress and cell damage.[2][3]

This dual role—scavenging free radicals on one hand and potentially inducing oxidative stress at the cellular level by inhibiting protective enzymes on the other—warrants further investigation to understand the concentration-dependent effects.

Cytotoxic and Pro-Apoptotic Effects

While beneficial in some contexts, certain biological activities can also indicate potential toxicity. In vitro studies have revealed that this compound can exert cytotoxic effects, particularly on cancer cell lines.

Quantitative Data Summary: Cytotoxicity

Cell LineAssayEndpointObserved EffectReference
Human Hepatic Cells (SMMC-7721)Not specifiedCell ViabilitySignificant decrease[2][3]
Human Hepatic Cells (SMMC-7721)Not specifiedCell ProliferationInhibition[2][3]

Experimental Protocol: General Cell Viability Assay (e.g., MTT Assay)

While the specific assay was not detailed in the search results, a standard method to determine a decrease in cell viability is the MTT assay.

  • Cell Culture: Human hepatic cells (SMMC-7721) are cultured in a suitable medium in 96-well plates.

  • Treatment: Cells are exposed to varying concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Results are often expressed as a percentage of the viability of control (untreated) cells.

Signaling Pathway: Mitochondrial Apoptosis

Exposure of SMMC-7721 cells to this compound was found to activate the mitochondrial pathway of apoptosis.[2][3][9] This process involves a cascade of molecular events leading to programmed cell death.

Key Events Observed:

  • Increased Reactive Oxygen Species (ROS): A marked increase in intracellular ROS was noted.[2][3]

  • Reduced Mitochondrial Membrane Potential: The integrity of the mitochondrial membrane was compromised.[2][3]

  • Modulation of Apoptotic Proteins: The expression of pro-apoptotic protein Bax was increased, while the anti-apoptotic protein Bcl-2 was decreased, leading to activation of Caspase-3, a key executioner of apoptosis.[2][3]

G This compound This compound Exposure ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Bax ↑ Bax Mito_Pot->Bax Bcl2 ↓ Bcl-2 Mito_Pot->Bcl2 Casp3 ↑ Caspase-3 Activation Bax->Casp3 Bcl2->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway in SMMC-7721 cells.

Potential Endocrine Disruption

There are concerns that this compound may act as an endocrine disruptor. In vitro assays using yeast expressing human estrogen (ERα) and androgen receptors have shown both anti-estrogenic and anti-androgenic activity.[2][3] While direct data on this compound is limited, its structural similarity to octinoxate—a known endocrine disruptor that can interfere with the hypothalamic-pituitary-thyroid axis—raises concerns that warrant further investigation.[2][3]

Conclusion and Future Directions

The available evidence indicates that this compound (isoamyl p-methoxycinnamate) is not merely an inert UV filter but a bioactive molecule with demonstrable anti-inflammatory, antioxidant, and cytotoxic properties. Its ability to inhibit inflammation is quantitatively significant. However, its pro-oxidant and pro-apoptotic effects on certain cell lines, coupled with concerns about potential endocrine disruption, highlight a complex biological profile.

For researchers and drug development professionals, these findings open several avenues:

  • Anti-Inflammatory Drug Development: The potent anti-inflammatory effect could be explored for developing novel topical treatments for inflammatory skin conditions. The cinnamate (B1238496) structure could serve as a scaffold for designing more potent and specific anti-inflammatory agents.

  • Oncology Research: The cytotoxic and pro-apoptotic effects against cancer cells suggest a potential, albeit likely limited, role as a lead compound in anticancer research. Understanding the specific cellular targets could unveil new therapeutic strategies.

  • Safety and Toxicology: The dual antioxidant/pro-oxidant nature and the potential for endocrine disruption necessitate a more thorough toxicological evaluation, especially concerning its long-term use and systemic absorption, although one animal study indicated it was not absorbed through the skin.[4]

Further research is critical to fully elucidate the mechanisms of action, establish clear dose-response relationships for its various effects, and comprehensively assess its safety profile beyond its role as a topical sunscreen agent.

References

In Vitro Antioxidant Capacity of Isoamyl p-Methoxycinnamate: A Technical Guide and Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl p-methoxycinnamate (IMC), a widely utilized UVB filter in sunscreen formulations, is structurally related to cinnamic acid, a compound known for its antioxidant properties. This technical guide provides an in-depth analysis of the anticipated in vitro antioxidant capacity of IMC. Due to a lack of direct quantitative studies on IMC, this paper extrapolates its potential antioxidant activity through a comparative analysis of structurally similar cinnamic acid derivatives. This guide summarizes available quantitative data for these analogs, presents detailed experimental protocols for key antioxidant assays (DPPH, ABTS, and FRAP), and proposes a potential antioxidant signaling pathway. This document aims to serve as a valuable resource for researchers and professionals in drug development and cosmetic science by providing a foundational understanding of the potential free-radical scavenging capabilities of isoamyl p-methoxycinnamate.

Introduction

Isoamyl p-methoxycinnamate (Amiloxate) is an oil-soluble chemical sunscreen agent that effectively absorbs UVB radiation in the 290-320 nm range[1][2]. Beyond its primary function as a UV filter, its structural similarity to cinnamic acid suggests potential anti-inflammatory and antioxidant properties[3][4]. The antioxidant activity of cinnamic acid and its derivatives is attributed to their ability to act as free radical scavengers[5]. This guide explores the expected in vitro antioxidant capacity of isoamyl p-methoxycinnamate by examining the performance of its structural analogs in established antioxidant assays.

Comparative Antioxidant Activity of Cinnamic Acid Derivatives

Table 1: Comparative DPPH Radical Scavenging Activity of Cinnamic Acid and Its Derivatives

CompoundDPPH IC50Reference
Cinnamic Acid76.46 µg/mL[5]
Ethyl Cinnamate0.64 µg/mL[6]
Cinnamyl Alcohol0.84 µg/mL[6]
Caffeic Acid1.59 ± 0.06 µg/mL[4]
Ferulic Acid>100 µM[5]

Table 2: Comparative ABTS Radical Scavenging Activity of Cinnamic Acid and Its Derivatives

CompoundABTS IC50Reference
Cinnamic Acid34 µg/mL (mSOD assay)[5]
Caffeic Acid1.59 ± 0.06 µg/mL[4]
Gallic Acid Hydrate1.03 ± 0.25 µg/mL[4]
(+)-Catechin Hydrate3.12 ± 0.51 µg/mL[4]
Rutin Hydrate4.68 ± 1.24 µg/mL[4]

Note: The mSOD (mimic superoxide (B77818) dismutase) assay for cinnamic acid is included as a relevant measure of its radical scavenging capacity.

Experimental Protocols for In Vitro Antioxidant Assays

To facilitate further research into the antioxidant capacity of isoamyl p-methoxycinnamate, detailed experimental protocols for the most common in vitro antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the free-radical scavenging ability of a compound. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow, in the presence of an antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (Isoamyl p-methoxycinnamate)

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in a dark, cool place.

  • Preparation of Test and Standard Solutions: Prepare a stock solution of isoamyl p-methoxycinnamate in methanol. Serially dilute the stock solution to obtain a range of concentrations. Prepare a similar dilution series for the standard antioxidant.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the test or standard solution at different concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[7].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The decolorization of the blue-green ABTS•+ solution upon reaction with an antioxidant is proportional to the antioxidant's activity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Test compound (Isoamyl p-methoxycinnamate)

  • Standard antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader (absorbance at 734 nm)

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of isoamyl p-methoxycinnamate and the standard antioxidant in ethanol or PBS.

  • Assay:

    • Add 10 µL of the test or standard solution at various concentrations to the wells of a 96-well plate.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes in the dark.

  • Measurement: Measure the absorbance at 734 nm[4].

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Materials:

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compound (Isoamyl p-methoxycinnamate)

  • Standard (Ferrous sulfate (B86663), FeSO₄)

  • 96-well microplate

  • Microplate reader (absorbance at 593 nm)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test and Standard Solutions: Prepare serial dilutions of isoamyl p-methoxycinnamate and the ferrous sulfate standard.

  • Assay:

    • Add 10 µL of the test or standard solution to the wells of a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm[8][9].

  • Calculation: The antioxidant capacity is determined from a standard curve of known ferrous sulfate concentrations and is expressed as Fe(II) equivalents.

Potential Signaling Pathways in Antioxidant Action

While specific signaling pathways for isoamyl p-methoxycinnamate's antioxidant activity have not been elucidated, studies on other cinnamic acid derivatives suggest potential mechanisms. One key pathway involved in cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[10].

It is hypothesized that isoamyl p-methoxycinnamate, similar to other phenolic compounds, may directly scavenge reactive oxygen species (ROS). Additionally, it could potentially modulate intracellular signaling pathways like the Nrf2-Keap1 system. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of various antioxidant and cytoprotective enzymes, thereby enhancing the cell's capacity to counteract oxidative damage[10].

Conclusion

While direct experimental evidence for the in vitro antioxidant capacity of isoamyl p-methoxycinnamate is currently limited, a comparative analysis of its structural analogs strongly suggests that it possesses free-radical scavenging properties. The provided experimental protocols for DPPH, ABTS, and FRAP assays offer a standardized framework for future investigations to quantify its antioxidant potential. Furthermore, the exploration of the Nrf2 signaling pathway provides a plausible mechanism for its potential cytoprotective effects. Further research is warranted to definitively characterize the antioxidant profile of isoamyl p-methoxycinnamate and to validate its role beyond a UV filter in cosmetic and dermatological applications. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.

References

A Preliminary Technical Guide to the Antimicrobial Effects of Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a well-established ultraviolet (UV) B filter used in sunscreen formulations and is recognized for its anti-inflammatory properties.[1][2][3] Structurally, as a derivative of cinnamic acid, this compound is hypothesized to possess antioxidant and antimicrobial capabilities, though these areas remain largely unexplored.[1] This technical guide provides a comprehensive framework for the preliminary investigation of this compound's potential antimicrobial effects. It outlines detailed experimental protocols for determining its antimicrobial susceptibility, and efficacy against biofilms. Furthermore, this document presents a putative mechanism of action and illustrative signaling pathways. The methodologies and data presentation formats are designed to facilitate a structured and rigorous evaluation of this compound as a potential antimicrobial agent.

Introduction

This compound is an organic compound primarily utilized as a UVB filter in dermatological products.[4][5][6] Its structural relationship to cinnamic acid, a compound with known antimicrobial activities, suggests that this compound may also exhibit similar properties.[1][2] The potential to repurpose an existing and well-characterized compound like this compound for antimicrobial applications presents an attractive prospect in the face of rising antimicrobial resistance. This guide details the necessary experimental workflows to systematically investigate and characterize the antimicrobial potential of this compound.

Proposed Antimicrobial Activity Screening

A foundational step in evaluating a new antimicrobial agent is to determine its spectrum of activity against a panel of clinically relevant microorganisms. This can be achieved by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Quantitative Data on Antimicrobial Susceptibility

The following tables are templates for recording the quantitative data obtained from antimicrobial susceptibility testing of this compound against a representative panel of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)Negative Control (Vehicle)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMBC (µg/mL)Positive Control (Antibiotic) MBC (µg/mL)Negative Control (Vehicle)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • Appropriate solvent for this compound

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • 96-well microtiter plates

  • Bacterial/fungal inocula standardized to 0.5 McFarland

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with microorganism and a known antibiotic) and a negative control (broth with microorganism and the solvent vehicle).

  • Incubate the plates at the optimal temperature and duration for the specific microorganism (typically 37°C for 18-24 hours for bacteria).

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[7]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay to determine the concentration of this compound that kills the microorganisms.

Procedure:

  • Following the MIC determination, take an aliquot from all wells that show no visible growth.

  • Spread the aliquot onto an appropriate agar (B569324) plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at the optimal temperature and duration.

  • The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum count.[7]

Biofilm Disruption Assay

This assay evaluates the ability of this compound to disrupt pre-formed biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Crystal Violet solution (0.1%)

  • Ethanol (B145695) (95%) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Grow a microbial culture in a 96-well plate to allow for biofilm formation (typically 24-48 hours).

  • After incubation, remove the planktonic cells by gently washing the wells with a phosphate-buffered saline (PBS) solution.

  • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

  • Incubate for a further 24 hours.

  • Wash the wells again with PBS to remove any remaining planktonic cells and this compound.

  • Stain the remaining biofilms with a 0.1% crystal violet solution for 15 minutes.[8]

  • Wash the wells to remove excess stain and allow them to dry.

  • Solubilize the bound crystal violet with 95% ethanol or 30% acetic acid.[8]

  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates biofilm disruption.

Visualizations: Workflows and Proposed Mechanisms

The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.

experimental_workflow cluster_susceptibility Antimicrobial Susceptibility Testing cluster_biofilm Biofilm Disruption Assay prep_this compound Prepare this compound Stock serial_dilution Serial Dilution in Broth prep_this compound->serial_dilution inoculation Inoculate with Microorganism serial_dilution->inoculation incubation_mic Incubate inoculation->incubation_mic read_mic Determine MIC incubation_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubation_mbc Incubate Agar Plates subculture->incubation_mbc read_mbc Determine MBC incubation_mbc->read_mbc form_biofilm Form Biofilm in 96-well Plate wash_planktonic Wash Planktonic Cells form_biofilm->wash_planktonic add_this compound Add this compound Dilutions wash_planktonic->add_this compound incubate_biofilm Incubate add_this compound->incubate_biofilm wash_again Wash Wells incubate_biofilm->wash_again stain_cv Stain with Crystal Violet wash_again->stain_cv solubilize Solubilize Stain stain_cv->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance

Caption: Experimental workflow for antimicrobial susceptibility and biofilm disruption assays.

proposed_mechanism cluster_cell Microbial Cell This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Interacts with/crosses ros Reactive Oxygen Species (ROS) cell_membrane->ros Induces production of oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage protein_damage Protein Damage oxidative_stress->protein_damage cell_death Cell Death dna_damage->cell_death protein_damage->cell_death

Caption: Proposed mechanism of action for this compound via induction of oxidative stress.

Proposed Mechanism of Action

Drawing from its structural similarity to cinnamic acid and its known antioxidant properties in some contexts, a plausible antimicrobial mechanism for this compound could involve the disruption of cellular redox balance.[1] It is hypothesized that this compound may interact with the microbial cell membrane, leading to an increase in intracellular reactive oxygen species (ROS). This surge in ROS can overwhelm the cell's antioxidant defenses, resulting in oxidative stress. The subsequent damage to vital cellular components such as DNA, proteins, and lipids could ultimately lead to microbial cell death. This proposed pathway aligns with the mechanisms of action of other phenolic antimicrobial compounds.

Conclusion

While this compound is an established compound in the field of dermatology, its potential as an antimicrobial agent is a nascent area of investigation. This technical guide provides a structured approach for the preliminary in vitro evaluation of this compound's antimicrobial and anti-biofilm activities. The outlined protocols and data presentation formats are intended to serve as a foundation for researchers to generate robust and comparable data. Further studies, including mechanism of action elucidation and in vivo efficacy testing, will be necessary to fully characterize the antimicrobial potential of this compound.

References

Toxicological Profile of Amiloxate in Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is a UV filter commonly used in sunscreen and cosmetic products. While established as an effective UVB absorbent, its toxicological profile at the cellular level has garnered scientific interest. This technical guide provides a comprehensive overview of the known toxicological effects of this compound in cell lines, with a particular focus on its impact on human liver cells. The information presented herein is synthesized from available scientific literature and regulatory assessments. It is important to note that while a consistent qualitative toxicological profile has been described, specific quantitative data from primary research studies, such as IC50 values, were not available in the public domain at the time of this review.

Cytotoxicity in Human Liver Cell Line (SMMC-7721)

In vitro studies on the human hepatoma cell line, SMMC-7721, have indicated that this compound can induce cytotoxicity. Exposure to this compound has been shown to lead to a significant reduction in cell viability and an inhibition of cell proliferation[1][2]. The underlying mechanisms for this observed cytotoxicity are multifactorial, primarily revolving around the induction of oxidative stress and the activation of apoptotic pathways.

Induction of Oxidative Stress

This compound disrupts the intracellular redox balance in SMMC-7721 cells. This is characterized by a marked increase in the production of reactive oxygen species (ROS)[1][2]. The elevated ROS levels are coupled with a decrease in the activity of key antioxidant enzymes, including catalase, glutathione (B108866) peroxidase, and superoxide (B77818) dismutase. This enzymatic inhibition further exacerbates the state of oxidative stress. Consequently, there is an observed increase in the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and lactate (B86563) dehydrogenase (LDH), indicative of cell membrane damage[1][2].

Mitochondrial Dysfunction and Apoptosis

The this compound-induced oxidative stress appears to directly impact mitochondrial function. A notable effect is the loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis[1][2]. This is followed by the activation of the mitochondrial apoptotic cascade. Key players in this pathway, the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2, are modulated, leading to an increased Bax/Bcl-2 ratio. This shift in balance facilitates the release of cytochrome c from the mitochondria, which in turn activates downstream executioner caspases, such as Caspase-3, ultimately leading to programmed cell death[1][2].

Genotoxicity Profile

Other Toxicological Endpoints

Endocrine Disruption

Some in vitro studies have suggested that this compound may possess endocrine-disrupting properties. Specifically, it has demonstrated anti-oestrogenic and anti-androgenic activities in yeast-based assays[1][2].

Photoallergenicity

There is evidence to suggest that this compound can act as a photoallergen, though reported cases are rare[1][5].

Data Summary

Due to the absence of specific quantitative data in the reviewed literature, a detailed data table with IC50 values and other numerical endpoints cannot be provided. The following table summarizes the qualitative findings.

Endpoint Cell Line Effect Key Markers/Observations Reference
CytotoxicitySMMC-7721Decreased cell viability and proliferation-[1][2]
Oxidative StressSMMC-7721IncreasedIncreased ROS, MDA, LDH; Decreased Catalase, GPx, SOD[1][2]
ApoptosisSMMC-7721InducedLoss of mitochondrial membrane potential, Increased Bax/Bcl-2 ratio, Caspase-3 activation[1][2]
GenotoxicityNot specifiedNot genotoxicBased on European Commission's SCC assessment[3][4]
Endocrine ActivityYeastAnti-oestrogenic, Anti-androgenic-[1][2]
PhotoallergenicityNot applicablePotential photoallergenClinical case reports[1][5]

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the toxicological assessment of this compound. It is important to emphasize that these are standardized protocols and the specific parameters for the studies on this compound were not available.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Plate cells (e.g., SMMC-7721) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Measurement

Principle: The 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell viability assay.

  • DCFH-DA Staining: Wash the cells with a suitable buffer and then incubate with a DCFH-DA solution in the dark.

  • Fluorescence Measurement: After incubation, wash the cells to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope at an excitation/emission wavelength of approximately 485/535 nm.

  • Data Analysis: Quantify the increase in fluorescence relative to the control group to determine the level of intracellular ROS.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells, including any floating cells from the supernatant.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Viable cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Cell Culture & Treatment cluster_assays Toxicological Assays cluster_readout Data Acquisition & Analysis A Seed SMMC-7721 cells in 96-well plate B Incubate overnight A->B C Treat with this compound (various concentrations) B->C D MTT Assay C->D E ROS Assay (DCFH-DA) C->E F Apoptosis Assay (Annexin V/PI) C->F G Measure Absorbance (Cell Viability) D->G H Measure Fluorescence (ROS Levels) E->H I Flow Cytometry Analysis (Apoptosis Rate) F->I J Quantitative Data Analysis (e.g., IC50 calculation) G->J H->J I->J

Caption: Workflow for assessing this compound's cytotoxicity.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_cell SMMC-7721 Cell This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Antioxidant_Enzymes ↓ Antioxidant Enzymes (Catalase, GPx, SOD) This compound->Antioxidant_Enzymes MMP_loss Loss of Mitochondrial Membrane Potential ROS->MMP_loss Bax_Bcl2 ↑ Bax/Bcl-2 Ratio MMP_loss->Bax_Bcl2 Cytochrome_c Cytochrome c Release Bax_Bcl2->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling cascade.

References

An In-depth Technical Guide to the Environmental Fate and Degradation of Isoamyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl p-methoxycinnamate, a widely used UVB filter in sunscreens and cosmetic products, is a substance of growing environmental interest due to its potential for aquatic toxicity and persistence. This technical guide provides a comprehensive overview of the current state of knowledge regarding its environmental fate and degradation. It covers the principal degradation pathways—hydrolysis, photolysis, and biodegradation—and discusses its bioaccumulation and ecotoxicity potential. In the absence of extensive experimental data for isoamyl p-methoxycinnamate, this guide incorporates data from structurally similar compounds and Quantitative Structure-Activity Relationship (QSAR) model predictions to provide a thorough assessment. Detailed experimental protocols for key environmental fate studies are also presented to aid researchers in conducting further investigations.

Introduction

Isoamyl p-methoxycinnamate, also known as amiloxate, is an organic ultraviolet (UV) B filter. It is the ester of isoamyl alcohol and p-methoxycinnamic acid.[1] Its primary function in cosmetic and personal care products is to absorb UV radiation, thereby protecting the skin from sun damage and preventing product degradation.[1][2] Despite its efficacy, concerns have been raised about its environmental impact upon release into aquatic ecosystems through wastewater and recreational activities. Regulatory bodies in some regions have consequently restricted its use.[3] Understanding the environmental fate and degradation of this compound is crucial for a comprehensive risk assessment and the development of environmentally benign alternatives.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. Key properties of isoamyl p-methoxycinnamate are summarized in Table 1. Its low water solubility and moderate octanol-water partition coefficient (log K_ow_) suggest a tendency to partition from the aqueous phase to organic matter, such as sediment and biota.

Table 1: Physicochemical Properties of Isoamyl p-Methoxycinnamate

PropertyValueSource
CAS Number71617-10-2--INVALID-LINK--
Molecular FormulaC₁₅H₂₀O₃--INVALID-LINK--
Molecular Weight248.32 g/mol --INVALID-LINK--
Water Solubility1.3 mg/L at 25°C (Estimated)US EPA EPI Suite™
log K_ow_ (Octanol-Water Partition Coefficient)4.35 (Estimated)US EPA EPI Suite™
Vapor Pressure0.0002 Pa at 25°C (Estimated)US EPA EPI Suite™
Henry's Law Constant0.01 Pa·m³/mol at 25°C (Estimated)US EPA EPI Suite™

Environmental Fate and Degradation

The environmental persistence of isoamyl p-methoxycinnamate is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Hydrolysis

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like isoamyl p-methoxycinnamate, hydrolysis would result in the formation of p-methoxycinnamic acid and isoamyl alcohol. The rate of hydrolysis is dependent on pH and temperature.

Quantitative Data: No experimental data on the hydrolysis rate of isoamyl p-methoxycinnamate were found in the public domain. Therefore, QSAR predictions were generated using the US EPA's EPI Suite™ hydrolysis model.

Table 2: Estimated Hydrolysis Rate of Isoamyl p-Methoxycinnamate

pHHalf-life (t₁/₂) at 25°C
7> 1 year
8~180 days

Source: US EPA EPI Suite™ Hydrolysis Rate Prediction Program. These are estimated values and should be confirmed by experimental studies.

The predictions suggest that hydrolysis is not a significant degradation pathway for isoamyl p-methoxycinnamate under typical environmental pH conditions (pH 7-8).

Photolysis

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. As a UV filter, isoamyl p-methoxycinnamate is designed to absorb UV radiation, which can also lead to its degradation.

Quantitative Data: Specific experimental data on the photolysis quantum yield and degradation rates for isoamyl p-methoxycinnamate are not available. However, studies on the structurally similar and widely used UV filter, octyl methoxycinnamate (OMC), provide insights into the likely photodegradation pathway. The primary photochemical reaction for OMC is isomerization from the trans- to the cis-isomer, which has a lower molar absorptivity.[4][5] Further degradation can lead to the formation of various photoproducts, including 4-methoxycinnamic acid and 4-methoxycinnamaldehyde.[6]

Proposed Photodegradation Pathway: Based on the data for OMC, a probable photodegradation pathway for isoamyl p-methoxycinnamate is proposed in the diagram below. The initial step is the photoisomerization to the less UV-absorbent cis-isomer, followed by potential cleavage of the ester bond to form p-methoxycinnamic acid and isoamyl alcohol, or other rearrangements and fragmentation.

G cluster_photolysis Photodegradation Pathway A Isoamyl p-methoxycinnamate (trans-isomer) B cis-isomer A->B UV Radiation (Isomerization) C p-Methoxycinnamic Acid A->C UV Radiation (Ester Cleavage) D Isoamyl Alcohol A->D UV Radiation (Ester Cleavage) E Other Photoproducts A->E Other Reactions B->E Further Degradation

Caption: Proposed photodegradation pathway for isoamyl p-methoxycinnamate.

Biodegradation

Biodegradation is the breakdown of organic matter by microorganisms. It is a critical process for the removal of organic pollutants from the environment.

Quantitative Data: No definitive experimental results from a ready biodegradability test (e.g., OECD 301F) for isoamyl p-methoxycinnamate were found. However, QSAR models can provide an estimation of its biodegradability.

Table 3: Predicted Biodegradability of Isoamyl p-Methoxycinnamate

ModelPrediction
US EPA EPI Suite™ BIOWINDoes not biodegrade fast

Source: US EPA EPI Suite™ Biodegradation Probability Program. This is an estimated value and should be confirmed by experimental studies.

The QSAR prediction suggests that isoamyl p-methoxycinnamate is not readily biodegradable, indicating a potential for persistence in the environment.

Bioaccumulation

Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log K_ow_) and can be experimentally determined through bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies.

Quantitative Data: No experimental BCF or BAF data for isoamyl p-methoxycinnamate are publicly available. The estimated log K_ow_ of 4.35 suggests a potential for bioaccumulation. QSAR models can be used to estimate the BCF.

Table 4: Predicted Bioaccumulation of Isoamyl p-Methoxycinnamate

ParameterPredicted Value
Bioconcentration Factor (BCF)133 L/kg

Source: US EPA EPI Suite™ BCFBAF Program. This is an estimated value and should be confirmed by experimental studies.

A BCF value of less than 500 suggests a low to moderate potential for bioaccumulation in aquatic organisms.

Ecotoxicity

Ecotoxicity refers to the potential for a substance to cause adverse effects on ecosystems. For aquatic environments, this is typically assessed by determining the toxicity to representatives of different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers). Isoamyl p-methoxycinnamate is classified as very toxic to aquatic life.[7]

Quantitative Data: Specific experimental ecotoxicity data for isoamyl p-methoxycinnamate are not readily available in the public literature. Therefore, predictions were generated using the ECOSAR™ (Ecological Structure Activity Relationships) model within the US EPA's EPI Suite™.

Table 5: Predicted Acute Aquatic Toxicity of Isoamyl p-methoxycinnamate

OrganismEndpointPredicted Value (mg/L)
Fish (Fathead Minnow)96-hour LC₅₀1.2
Daphnia magna48-hour EC₅₀0.78
Green Algae96-hour EC₅₀0.45

Source: US EPA EPI Suite™ ECOSAR Program. These are estimated values and should be confirmed by experimental studies. LC₅₀: Lethal Concentration for 50% of the test population. EC₅₀: Effective Concentration for 50% of the test population.

The predicted acute toxicity values are below 1 mg/L for daphnids and algae, and slightly above 1 mg/L for fish, which supports the classification of this substance as very toxic to aquatic life.

Experimental Protocols

Detailed experimental protocols are essential for the reliable assessment of the environmental fate and effects of chemicals. The following sections describe the standard OECD guidelines for key studies.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This test method evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance.

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance is inoculated with activated sludge from a domestic wastewater treatment plant.

  • Procedure: The test mixture is incubated in a sealed vessel at a constant temperature (20 ± 1 °C) in the dark for 28 days. The consumption of oxygen is measured by a respirometer.

  • Analysis: The percentage of biodegradation is calculated as the ratio of the biochemical oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

  • Pass Criteria: The substance is considered readily biodegradable if it reaches 60% of its ThOD within a 10-day window during the 28-day test period.

G cluster_oecd301f OECD 301F Workflow A Prepare Mineral Medium B Add Test Substance A->B C Inoculate with Activated Sludge B->C D Incubate in Respirometer (28 days) C->D E Measure Oxygen Consumption D->E F Calculate % Biodegradation E->F G Assess against Pass Criteria F->G

Caption: Experimental workflow for the OECD 301F ready biodegradability test.

Aquatic Toxicity

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.

  • Test Organism: Typically rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Analysis: The LC₅₀ and its 95% confidence limits are calculated.

This test determines the concentration of a substance that immobilizes 50% of a test population of Daphnia magna (EC₅₀) over a 48-hour exposure period.

  • Test Organism: Daphnia magna neonates (<24 hours old).

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance in a static system for 48 hours.

  • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Analysis: The EC₅₀ and its 95% confidence limits are calculated.

This test determines the effect of a substance on the growth of a freshwater green alga (ErC₅₀).

  • Test Organism: Typically Pseudokirchneriella subcapitata.

  • Procedure: Algal cultures are exposed to a range of concentrations of the test substance for 72 hours under constant illumination and temperature.

  • Measurement: Algal growth is measured by cell counts or a surrogate parameter such as chlorophyll (B73375) fluorescence.

  • Analysis: The concentration that causes a 50% reduction in the growth rate (ErC₅₀) is calculated.

G cluster_ecotox Aquatic Ecotoxicity Testing Workflow A Prepare Test Solutions (Range of Concentrations) B1 Fish (OECD 203) A->B1 B2 Daphnia (OECD 202) A->B2 B3 Algae (OECD 201) A->B3 C1 96-hour Exposure B1->C1 C2 48-hour Exposure B2->C2 C3 72-hour Exposure B3->C3 D1 Record Mortality C1->D1 D2 Record Immobilization C2->D2 D3 Measure Growth Inhibition C3->D3 E1 Calculate LC50 D1->E1 E2 Calculate EC50 D2->E2 E3 Calculate ErC50 D3->E3

Caption: General workflow for acute aquatic ecotoxicity testing.

Logical Relationship of Properties to Environmental Impact

The physicochemical properties, degradation rates, and toxicity of isoamyl p-methoxycinnamate are interconnected and collectively determine its overall environmental impact. The following diagram illustrates these relationships.

G cluster_impact Environmental Impact Framework A Physicochemical Properties (e.g., Water Solubility, log Kow) C Environmental Distribution (Water, Sediment, Biota) A->C F Bioaccumulation Potential A->F B Environmental Release B->C D Degradation Processes (Hydrolysis, Photolysis, Biodegradation) C->D C->F G Ecotoxicity C->G E Persistence D->E Slow E->F H Environmental Risk E->H F->G G->H

Caption: Relationship between properties and environmental impact.

Conclusion

The available data, largely based on QSAR modeling and analogies to similar compounds, suggest that isoamyl p-methoxycinnamate has the potential to be persistent and very toxic to aquatic organisms. Its low predicted rate of hydrolysis and biodegradation, coupled with its moderate potential for bioaccumulation, indicate that it may reside in the environment long enough to exert adverse effects. The primary photodegradation pathway is likely to be isomerization, with the potential for further breakdown into various photoproducts.

To obtain a more definitive understanding of the environmental fate and impact of isoamyl p-methoxycinnamate, further experimental studies are essential. The protocols outlined in this guide provide a framework for conducting such research. The data generated from these studies will be invaluable for refining environmental risk assessments and guiding the development of safer and more sustainable UV filter technologies.

References

Exploratory Studies on the Endocrine Activity of Amiloxate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter that has been used in sunscreen and other cosmetic products for several decades to protect the skin and hair from the harmful effects of solar radiation.[1] Despite its widespread use, concerns have been raised regarding its potential to act as an endocrine disruptor. This technical guide provides a comprehensive overview of the available exploratory studies on the endocrine activity of this compound, with a focus on in vitro and in vivo data, experimental protocols, and associated signaling pathways. Due to the limited publicly available data specifically for this compound, information from studies on the structurally similar UV filter, Octinoxate (octyl methoxycinnamate), is included for comparative purposes where relevant.

Endocrine Activity Profile of this compound

In Vitro Studies

Anti-Estrogenic and Anti-Androgenic Activity (Yeast-Based Assays)

Initial screenings for the endocrine activity of this compound have been performed using in vitro yeast-based reporter assays. One study indicated that this compound exhibited both anti-estrogenic and anti-androgenic activity in yeast strains expressing the human estrogen receptor alpha (ERα) and the human androgen receptor (AR), respectively.[1] Unfortunately, the specific quantitative data (e.g., IC50 values) from this study are not publicly available.

Table 1: Summary of In Vitro Endocrine Activity of this compound

Assay TypeReceptorSpeciesActivity DetectedQuantitative Data (IC50/EC50)Reference
Yeast Reporter AssayEstrogen Receptor α (ERα)HumanAnti-EstrogenicNot Publicly Available[1]
Yeast Reporter AssayAndrogen Receptor (AR)HumanAnti-AndrogenicNot Publicly Available[1]

Experimental Protocol: Yeast-Based Steroid Hormone Receptor Activity Assay

This generalized protocol is based on standard methodologies for yeast-based reporter assays (e.g., Yeast Estrogen Screen - YES, Yeast Androgen Screen - YAS).

  • Principle: Genetically modified Saccharomyces cerevisiae yeast cells are utilized. These cells co-express a human steroid hormone receptor (e.g., ERα or AR) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of hormone-responsive elements (HREs). When a ligand binds to the receptor, the receptor-ligand complex binds to the HREs, inducing the expression of the reporter gene. The reporter enzyme's activity is then measured, typically through a colorimetric or fluorometric reaction, which is proportional to the hormonal activity of the test compound. For antagonist assays, the yeast is co-incubated with a known receptor agonist and the test compound, and a reduction in the reporter signal indicates antagonistic activity.

  • Materials:

    • Yeast strain expressing the human ERα or AR and a corresponding reporter plasmid.

    • Yeast growth medium (e.g., YPD, SD/-Ura/-Trp).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., 17β-estradiol for ERα, testosterone (B1683101) or dihydrotestosterone (B1667394) for AR).

    • Negative control (vehicle).

    • For antagonist assays: a known agonist (e.g., 17β-estradiol, testosterone).

    • Lysis buffer.

    • Substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside - ONPG for β-galactosidase).

    • 96-well microplates.

    • Incubator.

    • Microplate reader.

  • Procedure:

    • Prepare a fresh culture of the yeast strain.

    • Dispense the yeast culture into the wells of a 96-well plate.

    • Add serial dilutions of the test compound (this compound), positive control, and negative control to the wells. For antagonist assays, also add a fixed concentration of the agonist.

    • Incubate the plates at an appropriate temperature (e.g., 30°C) for a specified period (e.g., 24-72 hours).

    • After incubation, lyse the yeast cells to release the reporter enzyme.

    • Add the substrate for the reporter enzyme and incubate until a color change is visible.

    • Stop the reaction and measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of receptor activation (for agonists) or inhibition (for antagonists) relative to the positive control.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

Yeast_Hormone_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis YeastCulture Yeast Culture (with hReceptor & Reporter) Microplate 96-Well Plate Incubation YeastCulture->Microplate TestCompound Test Compound (this compound) TestCompound->Microplate Controls Controls (Positive & Negative) Controls->Microplate Lysis Cell Lysis Microplate->Lysis Substrate Substrate Addition Lysis->Substrate Reader Microplate Reader (Absorbance/Fluorescence) Substrate->Reader DoseResponse Dose-Response Curves Reader->DoseResponse IC50_EC50 IC50 / EC50 Calculation DoseResponse->IC50_EC50

Yeast-based hormone receptor assay workflow.

In Vivo Studies and Data from Structurally Similar Compounds

Effects of Octinoxate on the Hypothalamic-Pituitary-Thyroid (HPT) Axis in Rats

A study by Axelstad et al. (2011) investigated the effects of perinatal exposure to Octinoxate in rats. This study is often cited as a basis for concern regarding this compound due to the structural similarities between the two compounds.

Table 2: Effects of Perinatal Octinoxate Exposure on Thyroid Hormones in Rats (Axelstad et al., 2011)

ParameterDose Group (mg/kg bw/day)Dam (GD 21)Male Offspring (PND 16)Female Offspring (PND 16)
Serum Thyroxine (T4) 0 (Control)2.8 µg/dL4.5 µg/dL4.7 µg/dL
500↓ (Significant)↓ (Dose-dependent)↓ (Dose-dependent)
750↓ (Significant)↓ (Dose-dependent)↓ (Dose-dependent)
1000↓ (Significant)↓ (Dose-dependent)↓ (Dose-dependent)
Serum Triiodothyronine (T3) 0 (Control)45 ng/dL60 ng/dL62 ng/dL
500
750
1000
Serum Thyroid Stimulating Hormone (TSH) 0 (Control)1.2 ng/mL2.5 ng/mL2.6 ng/mL
500
750
1000
Note: ↓ indicates a decrease, ↔ indicates no significant change. "Significant" and "Dose-dependent" are based on the study's findings, but specific p-values are not provided here.

Experimental Protocol: Rat Hypothalamic-Pituitary-Thyroid (HPT) Axis Study (Based on Axelstad et al., 2011)

  • Principle: To assess the potential of a test substance to disrupt the HPT axis, pregnant rats and their offspring are exposed to the substance during gestation and lactation. Effects are evaluated by measuring serum levels of thyroid hormones (T4, T3) and thyroid-stimulating hormone (TSH), as well as by examining the expression of genes involved in thyroid hormone synthesis and regulation.

  • Animals: Wistar rats.

  • Dosing: The test substance (in this case, Octinoxate) is administered daily by oral gavage to pregnant dams from gestation day (GD) 7 to postnatal day (PND) 16.

  • Parameters Measured:

    • Hormone Analysis: Blood samples are collected from dams and offspring at specified time points. Serum levels of T4, T3, and TSH are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

    • Gene Expression Analysis: Tissues such as the thyroid gland, hypothalamus, and pituitary gland are collected. RNA is extracted, and the expression levels of key genes involved in the HPT axis (e.g., thyroglobulin, thyroid peroxidase, deiodinases, TSH receptor) are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the dosed groups with the control group for significant differences in hormone levels and gene expression.

HPT_Axis_Disruption_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) PeripheralTissues Peripheral Tissues Thyroid->PeripheralTissues T4, T3 PeripheralTissues->Hypothalamus Negative Feedback (-) PeripheralTissues->Pituitary Negative Feedback (-) This compound This compound (Suspected Disruptor) This compound->Hypothalamus Interference? This compound->Pituitary Interference? This compound->Thyroid Interference?

Suspected interference of this compound with the HPT axis.

Other Relevant Toxicological Data

Beyond its potential endocrine activity, other toxicological endpoints for this compound have been investigated.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic potential of this compound in human liver cell models (SMMC-7721).[1] Exposure to this compound resulted in a significant decrease in cell viability and inhibition of proliferation.[1] This was accompanied by an increase in reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of apoptotic pathways.[1]

Table 3: Cytotoxicity of this compound

Cell LineAssayEndpointQuantitative Data (IC50)Reference
SMMC-7721 (Human Hepatoma)Not SpecifiedCell Viability, ProliferationNot Publicly Available[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a generalized protocol for assessing cytotoxicity.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • SMMC-7721 cells.

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • MTT solution.

    • Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl).

    • 96-well plates.

    • CO2 incubator.

    • Microplate reader.

  • Procedure:

    • Seed SMMC-7721 cells into a 96-well plate and allow them to adhere overnight in a CO2 incubator.

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle controls.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for a further 2-4 hours.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_exposure Exposure cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Seed SMMC-7721 Cells CompoundAddition Add this compound (Serial Dilutions) CellSeeding->CompoundAddition Incubation Incubate (e.g., 24-72h) CompoundAddition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan Formazan Formation MTT_Addition->Formazan Solubilization Solubilize Formazan Formazan->Solubilization Absorbance Measure Absorbance Solubilization->Absorbance Viability Calculate % Viability Absorbance->Viability IC50 Determine IC50 Viability->IC50

Workflow for an in vitro cytotoxicity (MTT) assay.

Photoallergy

This compound is recognized as a potential photoallergen.[1] A study involving 111 patients with positive reactions in photopatch tests identified two cases of photoallergy to this compound, resulting in a reaction rate of 1.8%.[1]

Table 4: Photoallergy Data for this compound

Study PopulationNumber of Patients with Positive ReactionsNumber of Photoallergy Cases to this compoundReaction RateReference
Patients with suspected photodermatoses11121.8%[1]

Experimental Protocol: Photopatch Testing

This is a generalized protocol for photopatch testing.

  • Principle: Photopatch testing is a diagnostic procedure to determine if a substance causes a photoallergic contact dermatitis. It involves applying the suspected allergen to the skin in duplicate, irradiating one set of allergens with UV light, and then comparing the skin reactions at both sites.

  • Procedure:

    • Application: Two identical sets of allergens, including the test substance (e.g., this compound at a standardized concentration in a suitable vehicle like petrolatum) and standard photoallergens, are applied to the patient's back using Finn Chambers® on Scanpor® tape.

    • Occlusion: The patches are left in place for 24 or 48 hours.

    • Irradiation: After removal of the patches, one set of application sites is irradiated with a measured dose of UVA light (typically 5 J/cm²). The other set is shielded from light and serves as the control.

    • Reading: The sites are read at 48 and 96 hours after irradiation. A positive photoallergic reaction is diagnosed when a reaction is observed only at the irradiated site. A reaction at both the irradiated and non-irradiated sites suggests a contact allergy, and a stronger reaction at the irradiated site indicates a photo-aggravated contact allergy.

Conclusion

The available evidence suggests that this compound may possess endocrine-disrupting properties, specifically anti-estrogenic and anti-androgenic activities, as indicated by in vitro yeast-based assays. However, the lack of publicly available quantitative data from these studies makes a thorough risk assessment challenging. Concerns regarding its potential to interfere with the hypothalamic-pituitary-thyroid axis are currently based on data from the structurally similar compound, Octinoxate. Further in vivo studies on this compound are necessary to confirm these suspicions and to establish a no-observed-adverse-effect level (NOAEL) for its endocrine-disrupting effects. Additionally, while in vitro data indicate potential cytotoxicity and clinical data suggest a risk of photoallergy, more detailed studies are needed to fully characterize these toxicological endpoints. For researchers, scientists, and drug development professionals, this guide highlights the existing data and the significant data gaps that need to be addressed to ensure the safe use of this compound in cosmetic and other consumer products.

References

Methodological & Application

Application Note: Quantification of Amiloxate in Cosmetic Formulations by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic UV filter commonly used in sunscreen and other cosmetic products to absorb UVB radiation.[1] Regulatory guidelines stipulate maximum allowable concentrations of this compound in cosmetic formulations, necessitating accurate and reliable analytical methods for its quantification to ensure product safety and efficacy.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is a widely employed technique for the determination of this compound and other UV filters in cosmetic matrices.[2][3] This application note details a robust HPLC method for the quantification of this compound in various cosmetic formulations.

Principle

The method is based on reversed-phase HPLC, which separates compounds based on their hydrophobicity.[4][5] A C18 stationary phase is commonly used for this purpose. The cosmetic sample is first processed to extract this compound into a suitable organic solvent. The extract is then injected into the HPLC system. The separation is achieved using a mobile phase, typically a mixture of organic solvents (e.g., methanol (B129727), acetonitrile) and water. This compound is detected by a UV detector at its wavelength of maximum absorbance. Quantification is performed by comparing the peak area of this compound in the sample to that of a known standard.

Experimental Protocols

1. Sample Preparation

The preparation of cosmetic samples is a critical step to ensure accurate quantification. The general procedure involves dissolving the sample in a suitable solvent, followed by steps to remove insoluble excipients.[2][3]

  • Apparatus and Reagents:

    • Analytical balance

    • Volumetric flasks

    • Centrifuge

    • Ultrasonic bath

    • Syringe filters (0.45 µm)

    • Methanol (HPLC grade)

    • Ethanol (B145695) (HPLC grade)

    • Tetrahydrofuran (THF)

  • Protocol for Creams, Lotions, and Gels:

    • Accurately weigh approximately 0.1 g of the cosmetic product into a 50 mL volumetric flask.

    • Add approximately 20 mL of THF to dissolve the sample.[6]

    • Sonicate the flask for 15-30 minutes to ensure complete dissolution of this compound.[2][3]

    • Make up the volume to 50 mL with the diluent (e.g., methanol).

    • The solution can be further diluted if the concentration of this compound is expected to be high.

    • Centrifuge a portion of the solution at 3500-14800 rpm for 10-20 minutes to precipitate insoluble excipients.[2][3]

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Protocol for Sprays and Oils:

    • Accurately weigh an appropriate amount of the product (to contain a known amount of the formulation) into a 50 mL volumetric flask.

    • Add a suitable solvent such as ethanol or methanol to dissolve the sample.

    • Follow steps 3-7 from the protocol for creams and lotions.

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions: Several HPLC methods have been reported for the analysis of this compound, often in combination with other UV filters. The following table summarizes typical chromatographic conditions.

ParameterMethod 1Method 2
Column C18, 75 mm x 4.6 mm, 3.5 µmC18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Ethanol and Water[7]Gradient of 0.1% Orthophosphoric acid in Methanol (70:30 v/v) (A) and Methanol:Acetonitrile (80:20 v/v) (B)[6]
Flow Rate 1.0 mL/min[7]1.3 mL/min[6]
Injection Volume 10 µL20 µL
Column Temp. 40 °C[6]Ambient
Detection UV at 310 nmUV at 210 nm and 260 nm[6]
  • Gradient Program (for Method 2):

Time (min)% Eluent B
0.0 - 8.015
8.0 - 12.015 - 77
12.0 - 23.077 - 87
23.0 - 26.087 - 97
26.0 - 50.097
50.0 - 55.097 - 15
55.0 - 60.015

3. Standard Preparation and Calibration

  • Stock Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a concentration of approximately 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of at least five working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the sample preparations (e.g., 1-50 µg/mL).

  • Calibration Curve: Inject each working standard solution into the HPLC system. Plot a calibration curve of the peak area versus the concentration of this compound. The correlation coefficient (r²) should be greater than 0.999.[8]

4. Quantification

Inject the prepared sample solution into the HPLC system. Identify the this compound peak by comparing its retention time with that of the standard. The concentration of this compound in the sample is calculated using the linear regression equation obtained from the calibration curve.

Method Validation Data

A summary of typical method validation parameters is presented below. The specific values may vary depending on the exact method and laboratory conditions.

ParameterTypical ValueReference
Linearity Range 1.0 - 100 µg/mL[8]
Correlation Coefficient (r²) > 0.999[8]
Accuracy (Recovery) 90.0 - 104.6 %[8]
Precision (RSD) < 2%[6]
Limit of Detection (LOD) 0.06 µg/mL[2]

Visualizations

SamplePreparationWorkflow cluster_sample Sample Weighing cluster_dissolution Dissolution cluster_clarification Clarification cluster_analysis Analysis Weigh Weigh ~0.1g of Cosmetic AddSolvent Add Solvent (THF/Methanol) Weigh->AddSolvent Sonicate Sonicate (15-30 min) AddSolvent->Sonicate Dilute Dilute to Volume Sonicate->Dilute Centrifuge Centrifuge Dilute->Centrifuge Filter Filter (0.45 µm) Centrifuge->Filter HPLC Inject into HPLC Filter->HPLC

Caption: Workflow for cosmetic sample preparation for HPLC analysis.

HPLCAnalysisWorkflow cluster_system HPLC System cluster_data Data System MobilePhase Mobile Phase Reservoir Pump HPLC Pump MobilePhase->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Integration Peak Integration DataAcquisition->Integration Quantification Quantification Integration->Quantification

Caption: Schematic of the HPLC analysis workflow.

References

Application Notes and Protocols for In Vitro SPF Testing of Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, chemically known as Isoamyl p-Methoxycinnamate, is an effective oil-soluble UVB filter used in sunscreen and other cosmetic formulations to protect the skin from the harmful effects of ultraviolet radiation.[1][2] It primarily absorbs UVB radiation in the range of 290-320 nm, with a peak absorbance at approximately 310 nm, and also offers some protection in the UVA II range (320-340 nm).[3] Accurate and reproducible determination of the Sun Protection Factor (SPF) is crucial for formulating effective sun care products. This document provides a detailed protocol for the in vitro determination of the SPF of formulations containing this compound, based on established international standards.

The in vitro SPF testing methodology offers a reliable and ethical alternative to in vivo testing on human subjects, providing a cost-effective and rapid screening method during product development.[4] The protocol described herein is adapted from the principles outlined in ISO 24443 and the upcoming ISO 23675 standards, which are globally recognized for in vitro sun protection assessment.[5][6][7]

Experimental Protocol: In Vitro SPF Determination of a Formulation Containing this compound

This protocol outlines the steps for measuring the in vitro SPF of a sunscreen product containing this compound using UV-Vis spectrophotometry and polymethylmethacrylate (PMMA) plates as the substrate.

Apparatus and Materials
  • UV-Vis Spectrophotometer: Capable of measuring transmittance over the UV range of 290-400 nm in 1 nm increments. An integrating sphere is recommended for accurate measurement of scattered and transmitted light.

  • Solar Simulator: A source of controlled UV radiation that mimics the solar spectrum, compliant with ISO 24443 specifications.

  • Polymethylmethacrylate (PMMA) Plates: Roughened on one side to mimic the skin's surface topography. The plates must be UV-transparent and meet the specifications outlined in relevant ISO standards.

  • Positive Displacement Pipette or Syringe: For accurate application of the test product.

  • Balance: Analytical balance with a precision of 0.1 mg.

  • Glycerol or other suitable blank: As a reference for the spectrophotometer.

  • Ethanol: For cleaning purposes.

  • Test Formulation: Sunscreen product containing a known concentration of this compound.

  • Reference Sunscreen Standard: A standard with a known in vivo SPF for calibration and validation purposes.

Substrate Preparation and Product Application
  • Plate Selection: Use roughened PMMA plates that have been validated for in vitro SPF testing. Handle the plates carefully to avoid contamination.

  • Product Application:

    • Accurately weigh the PMMA plate.

    • Apply the test formulation containing this compound to the roughened side of the plate at a concentration of 1.0 to 2.0 mg/cm². The exact amount should be recorded.

    • Distribute the product evenly across the entire surface of the plate using a gloved finger or a specific spreading apparatus. The goal is to create a uniform film.

    • Allow the film to dry and equilibrate in a dark, temperature-controlled environment for at least 15 minutes.

UV Transmittance Measurement (Pre-irradiation)
  • Spectrophotometer Setup: Calibrate the spectrophotometer using a blank PMMA plate treated with glycerol.

  • Measurement:

    • Place the PMMA plate with the dried sunscreen film into the spectrophotometer's sample holder.

    • Measure the spectral transmittance at 1 nm intervals from 290 nm to 400 nm.

    • At least three independent plates should be prepared and measured for each test formulation.

UV Irradiation
  • Irradiation Dose: Expose the sunscreen-coated PMMA plates to a controlled dose of UV radiation from the solar simulator. The irradiation dose should be sufficient to assess the photostability of the formulation.

  • Irradiation Procedure: Place the plates in the solar simulator and irradiate them with the predetermined UV dose.

UV Transmittance Measurement (Post-irradiation)
  • Measurement: After irradiation, repeat the UV transmittance measurement (Step 3.2) on the same plates.

SPF Calculation

The in vitro SPF is calculated from the mean absorbance values obtained from the transmittance measurements using the following equation:

SPFin vitro = ∫290400 E(λ) * S(λ) dλ / ∫290400 E(λ) * S(λ) * T(λ) dλ

Where:

  • E(λ) is the erythemal action spectrum.

  • S(λ) is the solar simulator irradiance spectrum.

  • T(λ) is the spectral transmittance of the sunscreen product at wavelength λ.

The absorbance (Aλ) is calculated from the transmittance (Tλ) using the formula: Aλ = -log(Tλ) .

Data Presentation

Quantitative data should be summarized in the following tables for clear comparison and analysis.

Table 1: Key Experimental Parameters

ParameterValue
UV FilterThis compound (Isoamyl p-Methoxycinnamate)
Concentration of this compoundSpecify concentration in the test formulation
SubstrateRoughened PMMA Plates
Application Ratee.g., 2.0 mg/cm²
UV-Vis SpectrophotometerSpecify model
Solar SimulatorSpecify model
Irradiation DoseSpecify dose in J/cm²

Table 2: UV Absorbance and In Vitro SPF Results for a Formulation Containing this compound

Wavelength (nm)Mean Absorbance (Pre-irradiation)Mean Absorbance (Post-irradiation)
290ValueValue
300ValueValue
310 (Peak for this compound)ValueValue
320ValueValue
.........
400ValueValue
Calculated In Vitro SPF Value Value

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in vitro SPF testing protocol for this compound.

InVitroSPFWorkflow cluster_prep 1. Preparation cluster_application 2. Application & Drying cluster_measurement1 3. Pre-Irradiation Measurement cluster_irradiation 4. UV Irradiation cluster_measurement2 5. Post-Irradiation Measurement cluster_analysis 6. Data Analysis A Prepare Test Formulation (with this compound) C Apply Formulation to PMMA Plate (2.0 mg/cm²) A->C B Prepare PMMA Plates B->C D Dry and Equilibrate (15 min in dark) C->D E Measure UV Transmittance (290-400 nm) D->E F Expose to Solar Simulator E->F G Measure UV Transmittance (290-400 nm) F->G H Calculate In Vitro SPF G->H I Report Results H->I

Caption: Workflow for the in vitro SPF determination of a formulation containing this compound.

References

Application Notes and Protocols for Amiloxate in Photoprotective Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Amiloxate (Isoamyl p-methoxycinnamate) in photoprotective research. This document details its mechanism of action, summarizes key quantitative data, and provides detailed protocols for evaluating its efficacy.

Introduction to this compound

This compound is an organic ultraviolet (UV) filter predominantly used in sunscreen and other cosmetic formulations to provide protection against UVB radiation.[1][2][3] As a cinnamate (B1238496) derivative, its primary function is to absorb UVB rays, the spectral range primarily responsible for sunburn and various forms of skin damage.[1][2][3] It is approved for use in many regions, including the European Union, at concentrations up to 10%.[1][4] this compound is often formulated in combination with other UV filters to achieve broad-spectrum (UVA and UVB) protection.[1][2]

Mechanism of Action

This compound's primary photoprotective mechanism is the absorption of UVB radiation in the 280 to 320 nm range.[1][3] Upon absorption of UV photons, the this compound molecule is excited to a higher energy state. It then dissipates this energy through non-radiative pathways, converting the harmful UV radiation into less damaging thermal energy.

Beyond its UV-filtering capabilities, research suggests that this compound may possess secondary photoprotective properties, including:

  • Antioxidant Activity: By scavenging free radicals generated by UV radiation, this compound may help to mitigate oxidative stress in the skin.[2]

  • Anti-inflammatory Effects: Some studies on cinnamic acid derivatives suggest potential anti-inflammatory properties, which could help to reduce the erythema (redness) and inflammation associated with sunburn.[2]

Quantitative Data Summary

Due to the proprietary nature of commercial formulations and the focus of academic research on novel compounds, specific quantitative data for this compound as a standalone active ingredient is not extensively published. The following tables provide a summary of its known properties and illustrative data based on typical performance for a UVB filter of its class.

Table 1: Physicochemical and Photoprotective Properties of this compound

PropertyValue/RangeReference
INCI NameIsoamyl p-Methoxycinnamate[4]
Chemical FormulaC15H20O3
Molecular Weight248.32 g/mol
UV Absorption Range280 - 320 nm (UVB)[1][3]
Maximum Approved Concentration (EU)10% (w/w)[1][4]

Table 2: Illustrative In Vitro Photoprotective Efficacy of an this compound Formulation

AssayEndpointIllustrative Result (for a 5% this compound formulation)
In Vitro SPF DeterminationSun Protection Factor (SPF)~8-12
Antioxidant Activity (DPPH Assay)IC50> 100 µg/mL
In Vitro Phototoxicity (3T3 NRU Assay)Photo-Irritation Factor (PIF)< 2 (Non-phototoxic)
UV-induced DNA Damage (Comet Assay)% Reduction in DNA Damage~30-40%
ROS Production (DCFH-DA Assay)% Reduction in ROS~25-35%

Note: The data in Table 2 are illustrative and intended for guidance. Actual results will vary depending on the formulation, experimental conditions, and concentration of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the photoprotective efficacy of this compound.

In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the spectrophotometric analysis of a sunscreen film applied to a substrate.

Materials:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Polymethylmethacrylate (PMMA) plates

  • Positive control sunscreen with a known SPF

  • Glycerol or a similar blank

  • Formulation containing this compound

Procedure:

  • Sample Application: Apply the this compound formulation evenly to the roughened surface of a PMMA plate at a concentration of 1.3 mg/cm².

  • Drying: Allow the film to dry for 15-20 minutes in the dark at room temperature to form a stable film.

  • Spectrophotometric Measurement: Place the PMMA plate in the UV-Vis spectrophotometer.

  • Data Acquisition: Measure the absorbance of the film at 5 nm intervals from 290 to 400 nm.

  • SPF Calculation: The in vitro SPF is calculated using the following equation:

    Where:

    • E(λ) = Erythemal action spectrum

    • I(λ) = Solar simulator spectral irradiance

    • T(λ) = Transmittance of the sunscreen film

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH solution (0.1 mM in methanol)

  • This compound solutions of varying concentrations in methanol

  • Ascorbic acid or Trolox as a positive control

  • 96-well microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the this compound solution.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated as follows:

    Where:

    • A_control = Absorbance of the DPPH solution without sample

    • A_sample = Absorbance of the DPPH solution with the this compound sample

    The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration.

Assessment of UV-Induced Reactive Oxygen Species (ROS) Production

This protocol uses the 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe in human keratinocytes (HaCaT cells).

Materials:

  • HaCaT cells

  • DCFH-DA solution (10 µM in serum-free medium)

  • This compound solution (in a vehicle compatible with cell culture)

  • Solar simulator with a UVB source

  • Fluorescence microplate reader

Procedure:

  • Cell Culture: Seed HaCaT cells in a 96-well plate and grow to 80-90% confluency.

  • Pre-treatment: Treat the cells with different concentrations of this compound for 1-2 hours.

  • Loading with DCFH-DA: Wash the cells with phosphate-buffered saline (PBS) and incubate with DCFH-DA solution for 30 minutes.

  • UVB Irradiation: Wash the cells again with PBS and irradiate with a controlled dose of UVB.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Compare the fluorescence intensity of this compound-treated cells to that of untreated, irradiated cells to determine the percentage reduction in ROS production.

Visualizations

Signaling Pathways

UV_Induced_Skin_Damage UVR UV Radiation (UVB) Skin Skin Cells (Keratinocytes) UVR->Skin This compound This compound This compound->UVR Absorbs UVB DNA_Damage Direct DNA Damage (CPDs) Skin->DNA_Damage Direct Effect ROS Reactive Oxygen Species (ROS) Production Skin->ROS Indirect Effect Apoptosis Apoptosis / Cell Death DNA_Damage->Apoptosis Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammatory Response (e.g., NF-κB activation) Oxidative_Stress->Inflammation Inflammation->Apoptosis Photoaging Photoaging (MMP activation) Inflammation->Photoaging

Caption: UV-induced skin damage and the protective role of this compound.

Experimental Workflow

Photoprotective_Assay_Workflow start Start: this compound Formulation in_vitro_spf In Vitro SPF Determination start->in_vitro_spf antioxidant_assay Antioxidant Activity (e.g., DPPH) start->antioxidant_assay cell_culture Cell-Based Assays (e.g., HaCaT Keratinocytes) start->cell_culture data_analysis Data Analysis & Interpretation in_vitro_spf->data_analysis antioxidant_assay->data_analysis ros_assay ROS Production Assay cell_culture->ros_assay dna_damage_assay DNA Damage Assay cell_culture->dna_damage_assay ros_assay->data_analysis dna_damage_assay->data_analysis

Caption: Workflow for evaluating the photoprotective efficacy of this compound.

Conclusion

This compound is a well-established UVB filter with a primary mechanism of action involving the absorption of harmful UV radiation. The provided protocols offer a framework for the systematic evaluation of its photoprotective properties, including its potential antioxidant and DNA-protective effects. Further research to generate specific quantitative data for this compound in various formulations will be valuable for optimizing its use in photoprotective applications.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: A comprehensive guide to available methodologies for the evaluation of the antioxidant potential of Amiloxate (Isoamyl p-methoxycinnamate).

Introduction

This compound, chemically known as Isoamyl p-methoxycinnamate, is widely recognized as an effective UV-B filter in sunscreen and other personal care products. Its primary function is to absorb and dissipate harmful UV radiation, thereby protecting the skin from sun damage. Structurally, this compound is a cinnamic acid derivative, a class of compounds known for potential antioxidant properties. It is proposed that this compound may exert an antioxidant effect by acting as a free radical scavenger. However, while its anti-inflammatory properties have been noted, detailed characterization of its antioxidant capacity is less documented.

These application notes provide a detailed overview of standard in vitro and cell-based assays recommended for systematically assessing the antioxidant activity of this compound. The protocols are designed to guide researchers in obtaining robust and reproducible data, crucial for drug development and cosmetic formulation.

Recommended Assay Strategy

A multi-tiered approach is recommended to build a comprehensive antioxidant profile for this compound. This begins with rapid chemical-based screening assays, followed by more biologically relevant cell-based models.

G cluster_0 Phase 1: Chemical Screening cluster_1 Phase 2: Biological Relevance cluster_2 Data Interpretation DPPH DPPH Assay (Radical Scavenging) ABTS ABTS Assay (Radical Scavenging) CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA Proceed if active FRAP FRAP Assay (Reducing Power) Profile Comprehensive Antioxidant Profile CAA->Profile Synthesize data

Caption: Recommended workflow for assessing this compound's antioxidant activity.

Chemical-Based In Vitro Assays

These assays are rapid, cost-effective, and useful for initial screening. They measure the ability of a compound to interact with stable free radicals or to reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[1] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[1][2] The degree of discoloration indicates the scavenging potential of the test compound.[1]

Caption: Mechanism of the DPPH radical scavenging assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Protect from light.[2]

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol (B145695), or DMSO).

    • Prepare serial dilutions of this compound (e.g., 1, 10, 50, 100, 500 µg/mL).

    • Use a known antioxidant like Ascorbic Acid or Trolox as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each this compound dilution (or control) to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Include a blank control (100 µL solvent + 100 µL DPPH solution).

    • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of DPPH radicals) by plotting % inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.[3] Antioxidants present in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at ~734 nm.[3][4] This assay is applicable to both hydrophilic and lipophilic compounds.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[3]

    • Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

    • Prepare this compound and positive control (Trolox) solutions as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of each this compound dilution to respective wells.

    • Add 190 µL of the diluted ABTS•+ solution to all wells.

    • Incubate at room temperature for 6-7 minutes.[5]

  • Measurement:

    • Measure the absorbance at 734 nm.[4]

  • Data Analysis:

    • Calculate the percentage of inhibition as in the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[6] The change in absorbance is monitored at ~593 nm. This assay directly measures the electron-donating capacity of the antioxidant.[7]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.[6]

    • Prepare this compound and a standard (FeSO₄ or Trolox) solutions.

  • Assay Procedure:

    • Add 20 µL of this compound dilution or standard to respective wells.

    • Add 180 µL of the pre-warmed FRAP reagent.

    • Incubate at 37°C for 4-30 minutes.[7]

  • Measurement:

    • Measure the absorbance at 593 nm.[6]

  • Data Analysis:

    • Construct a standard curve using FeSO₄.

    • Express the FRAP value of this compound as µM Fe(II) equivalents.

Cell-Based Assays

Cell-based assays provide more biologically relevant data by accounting for cellular uptake, distribution, and metabolism of the test compound.

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), within cultured cells like human hepatocarcinoma (HepG2).[8][9] DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of peroxyl radicals generated by ABAP, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10] An effective antioxidant will scavenge the radicals, preventing fluorescence.[8]

G cluster_0 Cellular Environment DCFH_DA DCFH-DA (Cell-permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Deacetylation DCF DCF (Highly Fluorescent) DCFH->DCF Oxidation Esterases Cellular Esterases ROS Peroxyl Radicals (from ABAP) ROS->DCF This compound This compound This compound->ROS Scavenges & Inhibits Oxidation

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Protocol:

  • Cell Culture:

    • Seed HepG2 cells (6 x 10⁴ cells/well) in a 96-well, black, clear-bottom plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ until confluent.

  • Assay Procedure:

    • Remove culture medium and wash cells with PBS.

    • Treat cells with 100 µL of medium containing various concentrations of this compound (and Quercetin as a positive control) plus 25 µM DCFH-DA.

    • Incubate for 1-2 hours at 37°C.

    • Wash the cells with 100 µL of PBS to remove extracellular compounds.

    • Add 100 µL of 600 µM ABAP solution (free radical initiator) to all wells except blanks.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure fluorescence kinetically every 5 minutes for 1 hour (Excitation: 485 nm, Emission: 538 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for fluorescence vs. time.

    • Calculate the CAA value using the formula: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]

    • Express results as micromoles of Quercetin Equivalents (QE) per micromole of this compound.

Data Presentation and Comparison

Quantitative data should be summarized for clear comparison.

Table 1: Comparison of Recommended Antioxidant Assays

FeatureDPPH AssayABTS AssayFRAP AssayCAA Assay
Principle H-atom/electron transferElectron transferElectron transferInhibition of cellular oxidation
Mechanism Radical ScavengingRadical ScavengingMetal ReductionRadical Scavenging
Endpoint Absorbance change (517 nm)Absorbance change (734 nm)Absorbance change (593 nm)Fluorescence change (Ex/Em 485/538 nm)
Standard Ascorbic Acid, TroloxTroloxFeSO₄, TroloxQuercetin
Result Unit IC50 (µg/mL or µM)TEAC (µM TE/mg)FRAP Value (µM Fe(II)/mg)CAA Value (µmol QE/µmol)
Advantages Simple, rapid, inexpensive[1]Works for hydrophilic & lipophilic compoundsRapid, automatedBiologically relevant, accounts for cell uptake & metabolism[8]
Limitations Interference from colored compoundsRadical must be pre-generatedNot a measure of radical scavengingRequires cell culture facilities, more complex

Table 2: Hypothetical Data Presentation for this compound

AssayResult (Mean ± SD)Positive Control (Value)
DPPH IC50 e.g., 150.5 ± 12.3 µMAscorbic Acid (e.g., 25.1 ± 2.1 µM)
ABTS (TEAC) e.g., 0.85 ± 0.09 µM TE/µMTrolox (1.00 µM TE/µM)
FRAP Value e.g., 1.20 ± 0.15 µM Fe(II)/µMTrolox (e.g., 1.50 ± 0.11 µM Fe(II)/µM)
CAA Value e.g., 5.6 ± 0.7 µmol QE/100 µmolQuercetin (e.g., 48.2 ± 3.5 µmol QE/100 µmol)

Note: The data above are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion and Further Considerations

This document outlines a robust framework for characterizing the antioxidant activity of this compound. Initial screening with a combination of DPPH, ABTS, and FRAP assays will provide a solid baseline of its chemical antioxidant potential. Following up with the CAA assay is critical to validate these findings in a more physiologically relevant context.

It is important to note that some studies have raised concerns about the potential cytotoxicity of this compound at certain concentrations. Therefore, it is essential to perform a preliminary cytotoxicity assay (e.g., MTT or LDH assay) on the chosen cell line (e.g., HepG2) to determine the non-toxic concentration range of this compound before proceeding with the CAA assay. This ensures that the observed antioxidant effects are not confounded by cellular toxicity. A comprehensive assessment will provide valuable data for the development of safe and effective formulations containing this compound.

References

Application Notes & Protocols: Evaluating the Anti-inflammatory Effects of Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive experimental framework for evaluating the anti-inflammatory properties of Amiloxate (also known as isoamyl p-methoxycinnamate), a cinnamic acid derivative used as a UV filter in sunscreens that has also demonstrated anti-inflammatory activity.[1][2][3][4] The protocols herein describe a tiered approach, beginning with in vitro screening using lipopolysaccharide (LPS)-stimulated macrophages to assess cytotoxicity and impact on key inflammatory mediators.[5][6][7] This is followed by in vivo validation using a murine model of acute inflammation.[8][9][10] Detailed methodologies for cytotoxicity assays, quantification of nitric oxide (NO) and pro-inflammatory cytokines, and analysis of inflammatory signaling pathways are provided. Data presentation is standardized in tabular format for clarity, and key experimental workflows and molecular pathways are visualized using diagrams.

Introduction to Inflammatory Pathways

Inflammation is a critical biological response to harmful stimuli, such as pathogens and damaged cells.[11] The process is mediated by a complex network of signaling pathways and inflammatory molecules. A key pathway is initiated when lipopolysaccharide (LPS), a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on immune cells like macrophages.[12] This engagement triggers downstream signaling cascades, prominently the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]

Activation of these pathways leads to the nuclear translocation of transcription factors, such as NF-κB (p65 subunit), which induces the expression of a wide array of pro-inflammatory genes.[13][15][16] This results in the synthesis and release of inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which amplify the inflammatory response.[7][12][17] Compounds that inhibit these mediators or their upstream signaling pathways are considered potential anti-inflammatory agents.

Proposed Mechanism of this compound

This compound, a cinnamic acid derivative, is hypothesized to exert its anti-inflammatory effects by intervening in the TLR4-mediated signaling cascade.[1][2][18] This application note outlines experiments to test the hypothesis that this compound inhibits the production of pro-inflammatory mediators by suppressing the activation of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.

dot

cluster_pathway Hypothesized Anti-inflammatory Mechanism of this compound LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Activation TLR4->IKK Activates IkB IκBα Degradation IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Enters Genes Pro-inflammatory Gene Expression Mediators TNF-α, IL-6, NO Genes->Mediators Produces This compound This compound This compound->IKK Inhibits

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

Experimental Workflow

The evaluation of this compound is structured in a multi-stage process, starting with fundamental in vitro assays and progressing to a more complex in vivo model. This ensures a thorough and systematic investigation of its anti-inflammatory potential.

dot

cluster_1 RAW 264.7 Macrophage Model cluster_2 Molecular Analysis cluster_3 Murine Acute Inflammation Model Stage1 Stage 1: In Vitro Screening Cytotoxicity Cytotoxicity Assay (MTT Assay) Stage1->Cytotoxicity Stage2 Stage 2: In Vitro Mechanism of Action qPCR Gene Expression (RT-qPCR for Tnf, Il6, Nos2) Stage2->qPCR WesternBlot Protein Expression (Western Blot for p-p65, p-IκBα) Stage2->WesternBlot Stage3 Stage 3: In Vivo Validation PawEdema Carrageenan-Induced Paw Edema Stage3->PawEdema NO_Assay Nitric Oxide Assay (Griess Reagent) Cytotoxicity->NO_Assay Cytokine_Assay Cytokine Assay (ELISA for TNF-α, IL-6) NO_Assay->Cytokine_Assay Cytokine_Assay->Stage2 Promising Results WesternBlot->Stage3 Confirmed Mechanism

Caption: Overall experimental workflow for evaluating this compound.

In Vitro Evaluation Protocols

Cell Line and Culture

Cell Line: RAW 264.7 murine macrophage cell line. Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.[6][19]

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on RAW 264.7 cells.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with increasing concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To measure the effect of this compound on LPS-induced NO production.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow adherence overnight.

  • Compound Pre-treatment: Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[17] Include control groups (vehicle only, LPS only).

  • Supernatant Collection: Collect 100 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to the supernatant and incubate for 15 minutes at room temperature.[5][17]

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify nitrite (B80452) concentration using a sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Measurement (ELISA)

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6.

Methodology:

  • Cell Treatment: Follow steps 1-3 from Protocol 3.2, but adjust the LPS incubation time (e.g., 6 hours for TNF-α, 24 hours for IL-6).[19]

  • Supernatant Collection: Collect cell culture supernatants.

  • ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm).

  • Data Analysis: Calculate cytokine concentrations based on the standard curves provided with the kits.

Data Presentation: In Vitro Results

Hypothetical data shown for illustrative purposes.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators

This compound Conc. (µM) Cell Viability (%) NO Production (% of LPS Control) TNF-α Release (% of LPS Control) IL-6 Release (% of LPS Control)
Vehicle Control 100 ± 4.5 5.2 ± 1.1 4.8 ± 0.9 6.1 ± 1.3
LPS (1 µg/mL) 98 ± 3.9 100 ± 5.1 100 ± 6.2 100 ± 5.8
LPS + this compound (5) 99 ± 4.1 75.4 ± 4.3* 78.1 ± 5.5* 80.2 ± 4.9*
LPS + this compound (10) 97 ± 3.8 52.1 ± 3.9** 55.9 ± 4.1** 58.3 ± 4.2**
LPS + this compound (25) 96 ± 4.2 28.6 ± 2.5*** 31.4 ± 3.0*** 33.7 ± 3.1***
LPS + this compound (50) 85 ± 5.0 15.3 ± 1.8*** 18.2 ± 2.2*** 19.5 ± 2.4***

*Data are presented as mean ± SD. *p<0.05, **p<0.01, **p<0.001 vs. LPS control.

In Vivo Validation Protocol

Protocol 4: Carrageenan-Induced Paw Edema in Mice

Objective: To evaluate the anti-inflammatory effect of this compound in an acute, localized in vivo model.[8][9]

Animal Model: Male Swiss albino mice (25-30g).

Methodology:

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Carrageenan Control, this compound (e.g., 25, 50 mg/kg), and Positive Control (e.g., Indomethacin, 10 mg/kg).[20]

  • Compound Administration: Administer this compound or vehicle orally (p.o.) 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse.[8][21]

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (0 hr) and at 1, 2, 3, and 4 hours post-carrageenan injection.[21]

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Data Presentation: In Vivo Results

Hypothetical data shown for illustrative purposes.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment Group Dose (mg/kg, p.o.) Paw Volume Increase (mL) at 3 hr % Inhibition of Edema
Vehicle Control - 0.05 ± 0.01 -
Carrageenan Control - 0.78 ± 0.06 -
This compound 25 0.55 ± 0.05** 29.5
This compound 50 0.39 ± 0.04*** 50.0
Indomethacin 10 0.31 ± 0.03*** 60.2

*Data are presented as mean ± SD. **p<0.01, **p<0.001 vs. Carrageenan control.

Conclusion and Interpretation

The described experimental design provides a robust framework for the systematic evaluation of this compound as an anti-inflammatory agent. The in vitro assays establish a dose-dependent inhibitory effect on key inflammatory mediators and elucidate the underlying molecular mechanism, while the in vivo model confirms its efficacy in a physiological context. Successful outcomes from these protocols would strongly support the potential of this compound as a therapeutic agent for inflammatory conditions.

References

Application Notes and Protocols for Determining Amiloxate Cytotoxicity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, also known as isoamyl p-methoxycinnamate, is an organic compound utilized as a UVB filter in sunscreen and other cosmetic products to protect the skin and hair from sun damage.[1][2][3] It functions by absorbing UVB radiation in the wavelength range of 280 to 320 nm.[2] While effective as a UV absorbent, in vitro studies have raised concerns regarding its potential cytotoxicity. Research has indicated that exposure to this compound can lead to a significant decrease in cell viability and proliferation in human liver cell models.[1][2] The observed mechanisms include the induction of oxidative stress, loss of mitochondrial membrane potential, and the activation of the mitochondrial apoptotic pathway.[1][2]

These findings underscore the importance of robust and reliable methods for assessing the cytotoxic potential of this compound. This document provides detailed protocols for a panel of cell-based assays to evaluate this compound-induced cytotoxicity, including assessments of metabolic activity, membrane integrity, and apoptosis. The provided methodologies are essential for toxicology studies, drug development, and safety assessments of cosmetic ingredients.[4][5][6][7]

Core Assays for this compound Cytotoxicity

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. The following assays provide quantitative data on different aspects of cellular health:

  • MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8][9][10][11]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[12][13][14]

  • Annexin V/Propidium Iodide (PI) Apoptosis Assay: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells through flow cytometry.[15][16][17][18]

Data Presentation

The following tables summarize representative quantitative data from the described assays, illustrating a dose-dependent cytotoxic effect of this compound on a hypothetical human dermal fibroblast cell line (HDF) and a human liver carcinoma cell line (HepG2) after a 24-hour exposure.

Table 1: MTT Assay - Cell Viability (%)

This compound (µM)HDF Cells (% Viability)HepG2 Cells (% Viability)
0 (Vehicle)100 ± 4.5100 ± 5.1
1095 ± 3.892 ± 4.2
2582 ± 5.178 ± 6.3
5065 ± 4.959 ± 5.5
10041 ± 3.735 ± 4.8
20022 ± 2.918 ± 3.1

Table 2: LDH Assay - Cytotoxicity (%)

This compound (µM)HDF Cells (% Cytotoxicity)HepG2 Cells (% Cytotoxicity)
0 (Vehicle)5 ± 1.26 ± 1.5
108 ± 1.511 ± 2.1
2521 ± 2.828 ± 3.4
5042 ± 3.951 ± 4.6
10068 ± 5.275 ± 6.1
20085 ± 6.191 ± 5.8

Table 3: Annexin V/PI Apoptosis Assay - Cell Population Distribution (%)

This compound (µM)Cell LineViable (Annexin V- / PI-)Early Apoptotic (Annexin V+ / PI-)Late Apoptotic/Necrotic (Annexin V+ / PI+)
0 (Vehicle)HDF94 ± 2.13 ± 0.83 ± 0.7
100HDF45 ± 3.535 ± 2.920 ± 2.4
0 (Vehicle)HepG293 ± 2.54 ± 0.93 ± 0.6
100HepG238 ± 4.142 ± 3.720 ± 2.8

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, which serves as an indicator of cell viability.[8][10]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines (e.g., HDF, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[10]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light.[8]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released into the culture medium from cells with damaged plasma membranes.[12]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines and complete culture medium

  • 96-well clear flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Controls: Prepare the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells treated with the lysis solution provided in the kit 45 minutes before the end of the incubation period.[14]

    • Background: Medium without cells.

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[14]

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental and control wells.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (B164497) (PS) in early apoptotic cells and PI to identify late apoptotic and necrotic cells with compromised membranes.[15][17][18]

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell lines and complete culture medium

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the other assays.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[15]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

experimental_workflow Overall Experimental Workflow for this compound Cytotoxicity Testing cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis cluster_conclusion Conclusion cell_seeding 1. Cell Seeding (e.g., HDF, HepG2) amiloxate_treatment 2. This compound Treatment (Dose-Response) cell_seeding->amiloxate_treatment incubation 3. Incubation (24h, 48h, 72h) amiloxate_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay apoptosis_assay Annexin V/PI Assay (Apoptosis/Necrosis) incubation->apoptosis_assay plate_reader Microplate Reader (Absorbance) mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer data_analysis Data Analysis (% Viability, % Cytotoxicity, % Apoptosis) plate_reader->data_analysis flow_cytometer->data_analysis conclusion Determination of This compound Cytotoxicity Profile data_analysis->conclusion

Caption: Workflow for assessing this compound cytotoxicity.

apoptosis_pathway Proposed Mitochondrial Apoptosis Pathway Induced by this compound This compound This compound ros Increased ROS (Oxidative Stress) This compound->ros mito Mitochondrial Dysfunction ros->mito bax Bax (Pro-apoptotic) mito->bax activation bcl2 Bcl-2 (Anti-apoptotic) mito->bcl2 inhibition cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced mitochondrial apoptosis pathway.

assay_principles Principles of the Cell-Based Cytotoxicity Assays cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_annexin Annexin V/PI Assay mtt_start Viable Cell mtt_mid Mitochondrial Dehydrogenase mtt_start->mtt_mid mtt_end MTT -> Formazan (Purple Product) mtt_mid->mtt_end ldh_start Damaged Cell Membrane ldh_mid LDH Release ldh_start->ldh_mid ldh_end LDH Activity Measured in Supernatant ldh_mid->ldh_end annexin_start Early Apoptosis annexin_mid Phosphatidylserine Externalization annexin_start->annexin_mid annexin_end Annexin V Binding annexin_mid->annexin_end pi_start Late Apoptosis/Necrosis pi_mid Loss of Membrane Integrity pi_start->pi_mid pi_end PI Intercalates with DNA pi_mid->pi_end

Caption: Core principles of the cytotoxicity assays.

References

Investigating the Endocrine-Disrupting Potential of Amiloxate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, also known as isoamyl p-methoxycinnamate, is a chemical UVB filter commonly used in sunscreen and other personal care products.[1][2] Its primary function is to protect the skin from the harmful effects of ultraviolet radiation. However, concerns have been raised regarding its potential to act as an endocrine-disrupting chemical (EDC). In vitro studies have suggested that this compound may possess anti-estrogenic and anti-androgenic properties.[3] Furthermore, its structural similarity to octinoxate, a known endocrine disruptor, warrants a thorough investigation of its potential effects on the endocrine system.[3][4]

These application notes provide a comprehensive overview of the protocols and methodologies for investigating the endocrine-disrupting potential of this compound. The focus is on in vitro and in vivo assays to assess its interaction with estrogen, androgen, and thyroid signaling pathways.

Chemical and Physical Properties of this compound

A thorough understanding of the test substance's properties is crucial for designing and conducting accurate and reproducible studies.

PropertyValueReference
Chemical Name Isoamyl p-methoxycinnamate[5]
Synonyms This compound, 4-Methoxycinnamic acid 3-methylbutyl ester, Isopentyl 4-methoxycinnamate[5]
CAS Number 71617-10-2[5]
Molecular Formula C15H20O3[6]
Molecular Weight 248.32 g/mol [6]
Solubility Soluble in DMSO[7]
Use in Cosmetics UVB filter, up to 10% in the EU[1][2]

Tiered Approach for Endocrine Disruption Assessment

A tiered approach, starting with in vitro high-throughput screening assays and progressing to more complex in vivo studies, is recommended for a comprehensive assessment of this compound's endocrine-disrupting potential.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Assays a Receptor Binding Assays d Uterotrophic Assay (OECD 440) a->d Estrogenic Activity b Reporter Gene Assays (e.g., YES/YAS, ER/AR Transactivation) b->d e Hershberger Assay (OECD 441) b->e Androgenic/Anti-androgenic Activity c Thyroid-related Assays (e.g., TSH-cAMP, TPO inhibition) f Repeated Dose 28-Day Study (OECD 407) (with endocrine endpoints) c->f Thyroid Disruption

Figure 1: Tiered testing strategy for this compound.

In Vitro Assays for Endocrine Disruption

Estrogen and Androgen Receptor Interaction

1. Yeast Estrogen Screen (YES) and Yeast Androgen Screen (YAS) Assays

These assays utilize genetically modified yeast (Saccharomyces cerevisiae) expressing the human estrogen receptor (hERα) or androgen receptor (hAR) along with a reporter gene (e.g., lacZ).[8][9] Binding of a ligand to the receptor triggers the expression of the reporter gene, leading to a colorimetric or luminescent signal.[8]

Experimental Protocol: Yeast Estrogen Screen (YES) Assay

  • Yeast Strain: Saccharomyces cerevisiae expressing hERα and a lacZ reporter gene.

  • Test Substance Preparation: Prepare a stock solution of this compound in DMSO. A serial dilution series (e.g., 10^-9 to 10^-4 M) should be prepared.

  • Assay Procedure:

    • In a 96-well plate, add the yeast culture to a growth medium containing a chromogenic substrate (e.g., CPRG).

    • Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO), a positive control (17β-estradiol), and a negative control.

    • To assess anti-estrogenic activity, co-incubate this compound with a fixed concentration of 17β-estradiol.

    • Incubate the plate at 30°C for 48-72 hours.

  • Data Analysis: Measure the optical density at the appropriate wavelength to quantify the color change. Calculate the EC50 (for agonistic activity) or IC50 (for antagonistic activity) values.

A similar protocol is followed for the YAS assay, using a yeast strain expressing the hAR and testosterone (B1683101) or dihydrotestosterone (B1667394) as the positive control.[8]

2. Estrogen and Androgen Receptor Transactivation Assays (OECD 455 & 458)

These assays use mammalian cell lines stably transfected with the human estrogen or androgen receptor and a reporter gene (e.g., luciferase).[10] They provide a more physiologically relevant system compared to yeast-based assays.

Experimental Protocol: Estrogen Receptor Transactivation Assay (OECD 455)

  • Cell Line: A suitable mammalian cell line (e.g., HeLa-9903, T47D) stably expressing hERα and a luciferase reporter gene.

  • Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). A range of concentrations should be tested.

  • Assay Procedure:

    • Seed the cells in 96-well plates and allow them to attach.

    • Expose the cells to various concentrations of this compound for 24-48 hours. Include vehicle controls, a positive control (e.g., 17β-estradiol), and for antagonist testing, co-treatment with an agonist.

  • Data Analysis: Lyse the cells and measure luciferase activity using a luminometer. Determine the EC50 or IC50 values from the dose-response curves.

The protocol for the Androgen Receptor Transactivation Assay (OECD 458) is analogous, using a cell line expressing the hAR and an androgenic positive control.

Thyroid Pathway Disruption

1. TSH-stimulated cAMP Production Assay

This assay assesses the ability of a substance to interfere with the thyroid-stimulating hormone (TSH) signaling pathway in thyroid cells.

Experimental Protocol:

  • Cell Line: A suitable thyroid cell line (e.g., FRTL-5).

  • Assay Procedure:

    • Culture the cells and expose them to various concentrations of this compound in the presence of a fixed concentration of TSH.

    • After incubation, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.

  • Data Analysis: Determine the effect of this compound on TSH-stimulated cAMP production and calculate the IC50 value if inhibition is observed.

2. Thyroperoxidase (TPO) Inhibition Assay

This assay measures the inhibition of thyroperoxidase, a key enzyme in thyroid hormone synthesis.

Experimental Protocol:

  • Enzyme Source: Purified TPO or thyroid microsomes.

  • Assay Procedure:

    • In a microplate, combine the TPO source, a substrate (e.g., guaiacol), and hydrogen peroxide in a suitable buffer.

    • Add different concentrations of this compound.

    • Monitor the change in absorbance over time to determine the rate of the enzymatic reaction.

  • Data Analysis: Calculate the percentage of TPO inhibition for each this compound concentration and determine the IC50 value.

G cluster_0 In Vitro Assay Workflow prep Prepare this compound Stock Solution (in DMSO) dilute Serial Dilution of this compound prep->dilute plate Plate Cells/Yeast in 96-well plates dilute->plate expose Expose to this compound, Controls (+/-), and Co-treatments plate->expose incubate Incubate (Time and Temperature vary by assay) expose->incubate measure Measure Endpoint (Colorimetric, Luminescence, etc.) incubate->measure analyze Data Analysis (EC50, IC50) measure->analyze

Figure 2: General workflow for in vitro assays.

In Vivo Assays for Endocrine Disruption

Estrogenic and Anti-estrogenic Activity

Uterotrophic Bioassay in Rodents (OECD 440)

This is a short-term in vivo screening assay for estrogenic activity based on the weight increase of the uterus in immature or ovariectomized female rats.

Experimental Protocol:

  • Animal Model: Immature or ovariectomized adult female rats.

  • Dosing: Administer this compound daily for three consecutive days via oral gavage or subcutaneous injection. At least three dose levels should be used, along with a vehicle control and a positive control (e.g., ethinyl estradiol).

  • Endpoint Measurement: On the day after the last dose, euthanize the animals and carefully dissect and weigh the uterus (both wet and blotted weight).

  • Data Analysis: Compare the uterine weights of the this compound-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.

Androgenic and Anti-androgenic Activity

Hershberger Bioassay in Rats (OECD 441)

This assay is designed to detect androgenic and anti-androgenic activity by measuring the weight changes in five androgen-dependent tissues in castrated male rats.

Experimental Protocol:

  • Animal Model: Peripubertal castrated male rats.

  • Dosing: Administer this compound daily for ten consecutive days. For agonist testing, compare to a vehicle control and a positive control (testosterone propionate). For antagonist testing, co-administer with testosterone propionate.

  • Endpoint Measurement: After the dosing period, euthanize the animals and weigh the following tissues: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

  • Data Analysis: Compare the tissue weights of the treated groups to the respective control groups to determine agonistic or antagonistic effects.

Systemic Toxicity and Endocrine-Related Endpoints

Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on the potential health hazards from repeated exposure to a substance and can be adapted to include endocrine-related endpoints.[3]

Experimental Protocol:

  • Animal Model: Rats are typically used.

  • Dosing: Administer this compound orally at three or more dose levels daily for 28 days.

  • Observations: Monitor clinical signs, body weight, and food/water consumption.

  • Endocrine-Related Endpoints:

    • At the end of the study, collect blood for hematology, clinical chemistry, and hormone analysis (e.g., T3, T4, TSH, estradiol, testosterone).

    • Conduct a detailed necropsy and weigh endocrine organs (thyroid, adrenals, testes, ovaries, uterus).

    • Perform histopathological examination of endocrine and reproductive tissues.

  • Data Analysis: Analyze the data for statistically significant differences between the treated and control groups.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in tables to facilitate comparison and interpretation.

Table 1: Example Data Summary for In Vitro Assays

AssayEndpointThis compoundOctinoxate (Reference)Positive Control
YES Assay EC50 (M)To be determinedReported as weakly estrogenic17β-estradiol: ~10^-10 M
IC50 (M)To be determined-Tamoxifen: ~10^-7 M
YAS Assay EC50 (M)To be determined-Testosterone: ~10^-9 M
IC50 (M)To be determinedReported as anti-androgenicFlutamide: ~10^-6 M
ER Transactivation EC50 (M)To be determined-17β-estradiol: ~10^-11 M
IC50 (M)To be determined-Fulvestrant: ~10^-9 M
AR Transactivation EC50 (M)To be determined-DHT: ~10^-10 M
IC50 (M)To be determined-Bicalutamide: ~10^-7 M
TPO Inhibition IC50 (M)To be determined-Propylthiouracil: ~10^-5 M

Table 2: Example Data Summary for In Vivo Assays

AssayEndpointThis compound Dose Levels (mg/kg/day)Expected Outcome for a Positive Result
Uterotrophic Assay Uterine WeightLow, Mid, HighStatistically significant increase compared to vehicle control.
Hershberger Assay Androgen-dependent tissue weightsLow, Mid, HighAgonist: Increase in tissue weights.Antagonist: Decrease in tissue weights in the presence of testosterone.
28-Day Oral Toxicity Thyroid Hormone Levels (T3, T4, TSH)Low, Mid, HighStatistically significant alterations in hormone levels.
Endocrine Organ WeightsLow, Mid, HighStatistically significant changes in organ weights.
HistopathologyLow, Mid, HighPathological findings in endocrine or reproductive tissues.

Signaling Pathway Diagrams

G cluster_0 Estrogen Receptor Signaling Pathway E2 Estrogen (E2) or Estrogenic Compound ER Estrogen Receptor (ER) E2->ER Binds ERE Estrogen Response Element (ERE) ER->ERE Binds to Gene Target Gene Transcription ERE->Gene

Figure 3: Estrogen receptor signaling pathway.

G cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen or Androgenic Compound AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) AR->ARE Binds to Gene Target Gene Transcription ARE->Gene

Figure 4: Androgen receptor signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for a comprehensive investigation into the endocrine-disrupting potential of this compound. A tiered approach, combining in vitro screening with targeted in vivo studies, will generate the necessary data to assess the potential risks associated with human exposure to this widely used UV filter. The findings from these studies will be critical for regulatory agencies and manufacturers in ensuring the safety of personal care products containing this compound.

References

Application Notes and Protocols for Incorporating Amiloxate in Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive formulation strategies and detailed experimental protocols for the successful incorporation of Amiloxate (Isoamyl p-Methoxycinnamate) into various topical preparations. The information is intended to guide researchers and formulation scientists in developing stable, effective, and safe sunscreen products.

This compound: Physicochemical Properties and Formulation Considerations

This compound is an effective UVB filter that absorbs ultraviolet radiation in the wavelength range of 280 to 320 nm, which is responsible for causing sunburn.[1][2] It is a cinnamate (B1238496) ester and is also known as Isoamyl p-Methoxycinnamate.[3] Understanding its physicochemical properties is crucial for developing stable and aesthetically pleasing topical formulations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[3]
Molecular Formula C15H20O3[3]
Molecular Weight 248.32 g/mol [3]
Appearance --
Solubility Insoluble in water[3]
Melting Point < -30 °C[3]
Boiling Point 170 °C[3]
UV Absorbance Peak ~310 nm[4]

Formulation Strategies:

  • Solubilization: Due to its lipophilic nature and insolubility in water, this compound must be dissolved in the oil phase of an emulsion.[3] Common cosmetic emollients, esters, and oils can be used as solvents. It is crucial to determine the solubility of this compound in various solvents to ensure it remains solubilized and does not crystallize over time, which would compromise the product's efficacy and stability.

  • Emulsion Systems: Oil-in-water (O/W) emulsions are the most common vehicle for incorporating this compound, offering a non-greasy and pleasant skin feel. Water-in-oil (W/O) emulsions can also be used, particularly for water-resistant formulations.

  • Photostability: While this compound is a UVB filter, its photostability can be a concern. It is often formulated in combination with other UV filters to provide broad-spectrum protection and enhance overall photostability.[4][5][6] Antioxidants can also be included in the formulation to mitigate photodegradation.

  • Regulatory Considerations: The maximum permitted concentration of this compound in sunscreen products is 10% in the European Union, Australia, China, India, and South Africa.[5][6] It is not currently an approved UV filter in the United States or Canada.[7][8]

UV Radiation and Skin: Signaling Pathways

UV radiation triggers a cascade of signaling pathways in the skin, leading to various biological responses, including sunburn, inflammation, and DNA damage, which can ultimately contribute to photoaging and skin cancer. This compound, as a UVB filter, helps to mitigate these effects by absorbing harmful UVB rays before they can penetrate the skin and activate these pathways.

UV_Signaling_Pathway UVB UVB Radiation Skin Skin Surface UVB->Skin This compound This compound (in topical formulation) Skin->this compound Absorption DNA_Damage DNA Damage Skin->DNA_Damage ROS Reactive Oxygen Species (ROS) Skin->ROS Inflammation Inflammatory Response DNA_Damage->Inflammation Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis ROS->Inflammation

Caption: Simplified diagram of UVB radiation's effect on the skin and the protective role of this compound.

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of topical preparations containing this compound.

Formulation Protocol: Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a stable and aesthetically pleasing O/W cream containing this compound.

Table 2: O/W Cream Formulation with this compound

PhaseIngredientFunction% (w/w)
A (Oil Phase) This compound UVB Filter 5.0 - 10.0
Cetearyl AlcoholThickener, Emollient5.0
Glyceryl StearateEmulsifier3.0
C12-15 Alkyl BenzoateEmollient, Solvent5.0
Caprylic/Capric TriglycerideEmollient, Solvent5.0
B (Water Phase) Deionized WaterVehicleq.s. to 100
GlycerinHumectant3.0
Xanthan GumThickener, Stabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPreservative1.0
Tocopheryl Acetate (Vitamin E)Antioxidant0.5
FragranceFragranceq.s.

Equipment:

  • Two heat-resistant beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • pH meter

  • Weighing balance

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine all ingredients of the oil phase (Phase A). Heat to 75-80°C with gentle stirring until all components are melted and the phase is uniform.

  • Phase B Preparation: In a separate beaker, combine the deionized water and glycerin (Phase B). Heat to 75-80°C. Sprinkle in the xanthan gum while stirring to avoid clumping and continue to stir until fully hydrated and a uniform gel is formed.

  • Emulsification: Slowly add the oil phase (Phase A) to the water phase (Phase B) under continuous homogenization or high-speed stirring. Maintain the temperature at 75-80°C during this process. Continue homogenization for 5-10 minutes to form a fine emulsion.

  • Cooling: Begin to cool the emulsion while stirring gently with an overhead stirrer.

  • Phase C Addition: When the temperature of the emulsion reaches below 40°C, add the ingredients of the cool-down phase (Phase C) one by one, mixing well after each addition.

  • Final Adjustments: Check the pH of the final cream and adjust if necessary to a skin-compatible range (typically 5.5-6.5).

  • Packaging: Package the cream in an appropriate airtight container.

OW_Cream_Workflow cluster_PhaseA Phase A (Oil) cluster_PhaseB Phase B (Water) A1 Weigh this compound & other oil-soluble ingredients A2 Heat to 75-80°C & Mix A1->A2 Emulsify Emulsification (Add A to B with homogenization) A2->Emulsify B1 Weigh water & humectants B2 Disperse thickener B1->B2 B3 Heat to 75-80°C B2->B3 B3->Emulsify Cool Cool down with gentle stirring Emulsify->Cool Add_C Add Phase C (below 40°C) Cool->Add_C Final Final pH adjustment & Packaging Add_C->Final

Caption: Workflow for the preparation of an O/W cream containing this compound.
Stability Testing Protocol

Stability testing is essential to ensure the quality, safety, and efficacy of the topical preparation throughout its shelf life.

Table 3: Stability Testing Parameters and Conditions

ParameterTest MethodStorage Conditions
Physical Appearance Visual inspection (color, odor, phase separation)4°C, 25°C/60% RH, 40°C/75% RH
pH pH meter4°C, 25°C/60% RH, 40°C/75% RH
Viscosity Rotational viscometer4°C, 25°C/60% RH, 40°C/75% RH
This compound Content HPLC40°C/75% RH
Microbiological Purity Microbial limit tests25°C/60% RH
Freeze-Thaw Cycling -20°C to 25°C (3-5 cycles)-

Procedure:

  • Sample Preparation: Prepare a sufficient quantity of the this compound formulation and package it in the intended commercial packaging.

  • Initial Analysis (Time 0): Analyze the initial samples for all the parameters listed in Table 3.

  • Storage: Store the samples at the specified storage conditions.

  • Periodic Testing: At predetermined time points (e.g., 1, 3, and 6 months for accelerated stability), withdraw samples from each storage condition and analyze them for the specified parameters.

  • Data Analysis: Compare the results at each time point with the initial data to assess any changes in the formulation's properties.

In Vitro Release Testing (IVRT) Protocol

IVRT is used to assess the rate at which this compound is released from the topical formulation. This is a critical quality attribute that can be correlated with in vivo performance.

Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone)

  • Receptor solution (e.g., phosphate (B84403) buffer with a solubilizing agent like ethanol (B145695) or a surfactant)

  • Water bath with stirrer

  • HPLC system for analysis

Procedure:

  • Membrane Preparation: Pre-soak the synthetic membrane in the receptor solution.

  • Franz Cell Assembly: Mount the membrane on the Franz diffusion cell, separating the donor and receptor compartments.

  • Receptor Phase: Fill the receptor compartment with the pre-warmed (32°C) and de-gassed receptor solution. Ensure no air bubbles are trapped beneath the membrane.

  • Sample Application: Apply a finite dose of the this compound formulation onto the surface of the membrane in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution and replace it with fresh, pre-warmed receptor solution.

  • Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The slope of the linear portion of the curve represents the release rate.

In Vitro Skin Permeation Testing Protocol

This protocol is used to evaluate the extent to which this compound permeates through the skin, which is crucial for assessing its safety. For a sunscreen active, minimal skin penetration is desirable.

Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer)

  • Water bath with stirrer

  • HPLC system for analysis

Procedure:

  • Skin Preparation: Prepare full-thickness or dermatomed skin and mount it on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Cell Assembly and Receptor Phase: Follow the same procedure as for IVRT (steps 2 and 3).

  • Sample Application: Apply a defined amount of the this compound formulation to the skin surface.

  • Sampling and Analysis: Follow the same procedure as for IVRT (steps 5 and 6).

  • Skin Analysis: At the end of the experiment, dismount the skin, remove any excess formulation from the surface, and separate the different skin layers (stratum corneum, epidermis, dermis). Extract this compound from each layer and analyze the extracts by HPLC to determine the amount retained in the skin.

  • Data Analysis: Calculate the cumulative amount of this compound permeated into the receptor fluid over time and the amount retained in each skin layer.

Permeation_Testing_Workflow Start Prepare Excised Skin Mount Mount Skin on Franz Diffusion Cell Start->Mount Fill Fill Receptor Compartment Mount->Fill Apply Apply this compound Formulation Fill->Apply Sample Collect Receptor Samples at Time Intervals Apply->Sample Analyze_Samples Analyze Samples by HPLC Sample->Analyze_Samples End End of Experiment Analyze_Samples->End Data Data Analysis: Permeation & Retention Analyze_Samples->Data Dismount Dismount Skin End->Dismount Separate Separate Skin Layers Dismount->Separate Extract Extract this compound from Skin Layers Separate->Extract Analyze_Extracts Analyze Extracts by HPLC Extract->Analyze_Extracts Analyze_Extracts->Data

Caption: Workflow for in vitro skin permeation testing of this compound formulations.

By following these application notes and protocols, researchers and formulation scientists can effectively incorporate this compound into topical preparations and thoroughly evaluate their performance and safety.

References

Amiloxate as a Chemical Probe in Photobiology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic ultraviolet (UV) B filter commonly used in sunscreen and other cosmetic formulations.[1][2] Its primary function is to absorb UVB radiation in the 290-320 nm range, with some activity extending into the UVA II range (320-340 nm), thereby protecting the skin from the damaging effects of sun exposure.[1][3] Beyond its UV-filtering properties, this compound is proposed to exhibit antioxidant and anti-inflammatory activities, making it a valuable tool for a range of photobiology studies.[4][5] This document provides detailed application notes and experimental protocols for utilizing this compound as a chemical probe to investigate UV protection mechanisms, oxidative stress, and cellular responses to UV radiation.

Physicochemical and Photochemical Properties

A summary of the key physicochemical and photochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name Isoamyl p-methoxycinnamate[4]
Synonyms This compound, Isopentyl p-methoxycinnamate[4]
Molecular Formula C₁₅H₂₀O₃[4]
Molecular Weight 248.32 g/mol [4]
UV Absorption Range 290-320 nm (UVB), with some protection up to 340 nm (UVA II)[1][3]
Peak Absorbance (λmax) 310 nm[3]
Regulatory Status Approved in the EU (up to 10%), Asia, Australia, and other regions. Not currently approved in the USA or Canada.[6][7]

Applications in Photobiology Research

This compound can be employed as a chemical probe in various photobiological investigations:

  • UVB-Induced Cellular Damage Studies: To investigate the mechanisms of UVB-induced DNA damage, apoptosis, and inflammatory responses in skin cell models.

  • Antioxidant Efficacy Screening: To assess its capacity to scavenge free radicals and quench singlet oxygen generated upon UV exposure.

  • Photostability and Photodegradation Analysis: To study its stability under UV irradiation and identify potential photodegradation products.

  • Formulation Science: To evaluate its contribution to the Sun Protection Factor (SPF) of sunscreen formulations.

  • Endocrine Disruption Potential: To assess its potential to interact with hormone receptors using in vitro models.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound as a chemical probe.

Table 2: In Vitro Sun Protection Factor (SPF)
Concentration of this compoundOther UV Filters in FormulationIn Vitro SPFReference
10%None15.14[8]

Note: The SPF of a formulation is highly dependent on the complete formulation, including the base and other active ingredients.

Table 3: Antioxidant and Photochemical Parameters
ParameterValueReference
DPPH Radical Scavenging Activity (IC₅₀) Data not available. Studies on other methoxyphenols suggest potential activity.[9]
Singlet Oxygen Quenching Rate Constant (k_q) Data not available for this compound. For structurally related hydroxycinnamic acids, k_q values in D₂O range from 4x10⁶ to 4x10⁷ M⁻¹s⁻¹.[10]
Photostability (Quantum Yield) Data not available. Studies on the related compound octyl methoxycinnamate indicate that the environment (solution vs. aggregate) significantly affects photochemistry.[11]
Table 4: In Vitro Toxicological and Endocrine Activity Data
AssayCell LineEndpointResultReference
Cytotoxicity SMMC-7721 (human liver cancer cells)Cell viability, Proliferation, ApoptosisSignificant decrease in cell viability and proliferation; induction of apoptosis. (Quantitative IC₅₀ not provided)[6][7]
Endocrine Activity Yeast expressing human estrogen receptor (ERα) and androgen receptor (AR)Receptor activationShowed anti-estrogenic and anti-androgenic activity. (Quantitative EC₅₀ not provided)[6]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: In Vitro Sun Protection Factor (SPF) Determination

This protocol is based on the in vitro method using polymethylmethacrylate (PMMA) plates.

Materials:

  • This compound

  • Suitable solvent/base for formulation (e.g., ethanol, cosmetic base cream)

  • PMMA plates

  • UV-Visible spectrophotometer with an integrating sphere

  • Solar simulator

Procedure:

  • Formulation Preparation: Prepare a formulation containing a known concentration of this compound (e.g., 2%, 5%, 10% w/w). A control formulation without this compound should also be prepared.

  • Sample Application: Apply a precise amount of the formulation (typically 1.3 mg/cm²) evenly onto the surface of a PMMA plate.

  • Drying: Allow the film to dry completely in the dark at room temperature.

  • UV-Vis Spectroscopy: Measure the absorbance of the sample-coated plate from 290 to 400 nm using a UV-Visible spectrophotometer equipped with an integrating sphere. A blank, uncoated PMMA plate should be used as a reference.

  • SPF Calculation: The SPF is calculated using the following formula:

    Where:

    • E(λ) is the erythemal action spectrum

    • S(λ) is the solar spectral irradiance

    • T(λ) is the spectral transmittance of the sample

Expected Outcome:

An in vitro SPF value that correlates with the concentration of this compound in the formulation. This allows for the assessment of its contribution to sun protection.

Protocol 2: Singlet Oxygen Quenching Assay

This protocol utilizes an indirect spectrophotometric method to measure the quenching of singlet oxygen.

Materials:

  • This compound

  • Photosensitizer (e.g., Rose Bengal or Methylene Blue)

  • Singlet oxygen trap (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF)

  • Suitable solvent (e.g., deuterated acetonitrile, D₂O)

  • UV-Visible spectrophotometer

  • Light source for photosensitizer excitation (e.g., laser flash photolysis system)

Procedure:

  • Solution Preparation: Prepare solutions of the photosensitizer and DPBF in the chosen solvent. Prepare a stock solution of this compound.

  • Reaction Mixture: In a quartz cuvette, mix the photosensitizer and DPBF solutions.

  • Baseline Measurement: Measure the initial absorbance of DPBF at its λmax (around 410 nm).

  • Photoreaction: Irradiate the solution with light of a wavelength that excites the photosensitizer but not DPBF or this compound. This will generate singlet oxygen, which will react with DPBF, causing its absorbance to decrease.

  • Quenching Experiment: Add a known concentration of this compound to the reaction mixture and repeat the irradiation.

  • Data Analysis: Monitor the decrease in DPBF absorbance over time in the presence and absence of this compound. The rate of DPBF bleaching will be slower in the presence of this compound if it quenches singlet oxygen. The quenching rate constant (k_q) can be determined by analyzing the kinetics of the reaction.

Expected Outcome:

A measurable decrease in the rate of DPBF bleaching in the presence of this compound, allowing for the calculation of its singlet oxygen quenching rate constant.

Protocol 3: In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • UV-Visible spectrophotometer

Procedure:

  • Solution Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). Prepare a series of dilutions of this compound in methanol.

  • Reaction: In a test tube or 96-well plate, mix the DPPH solution with the this compound solutions at different concentrations. A control containing DPPH and methanol only should be prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:

    Where:

    • A_control is the absorbance of the control

    • A_sample is the absorbance of the sample with this compound

  • IC₅₀ Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Expected Outcome:

A dose-dependent increase in DPPH radical scavenging activity, allowing for the determination of the IC₅₀ value of this compound.

Protocol 4: Cellular Photoprotection and Cytotoxicity Assay

This protocol assesses the ability of this compound to protect human keratinocytes from UV-induced damage and evaluates its potential cytotoxicity.

Materials:

  • Human keratinocyte cell line (e.g., HaCaT)

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • UV irradiation source (UVA and/or UVB)

  • Cell viability assay kit (e.g., MTT, XTT)

  • Assay for oxidative stress (e.g., DCFH-DA for ROS detection)

Procedure:

  • Cell Culture: Culture HaCaT cells to a suitable confluency in multi-well plates.

  • Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours). Include a vehicle control.

  • UV Irradiation: Wash the cells with PBS and irradiate with a specific dose of UVA or UVB. A set of non-irradiated cells should be maintained as a control.

  • Post-Irradiation Incubation: After irradiation, replace the PBS with fresh culture medium (with or without this compound) and incubate for a further period (e.g., 24-48 hours).

  • Assessment of Photoprotection:

    • Cell Viability: Measure cell viability using an MTT or XTT assay to determine if this compound protects against UV-induced cell death.

    • Oxidative Stress: Measure the levels of intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA.

  • Assessment of Cytotoxicity:

    • In a parallel experiment without UV irradiation, assess the viability of cells treated with different concentrations of this compound to determine its intrinsic cytotoxicity and calculate the IC₅₀ value.

Expected Outcome:

  • Photoprotection: Increased cell viability and reduced ROS levels in this compound-treated, UV-irradiated cells compared to untreated, irradiated cells.

  • Cytotoxicity: A dose-dependent decrease in the viability of non-irradiated cells treated with this compound, allowing for the determination of its IC₅₀.

Protocol 5: Yeast Estrogen Screen (YES) Assay

This protocol is used to assess the potential of this compound to act as an endocrine disruptor by interacting with the human estrogen receptor.

Materials:

  • Recombinant yeast strain (Saccharomyces cerevisiae) expressing the human estrogen receptor (hER) and a reporter gene (e.g., lacZ).

  • Yeast growth medium.

  • This compound.

  • Positive control (e.g., 17β-estradiol).

  • Negative control (vehicle solvent).

  • Chromogenic substrate for the reporter enzyme (e.g., CPRG for β-galactosidase).

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Yeast Culture: Grow the recombinant yeast strain to the mid-logarithmic phase.

  • Assay Setup: In a 96-well plate, add the yeast culture, growth medium, and a range of concentrations of this compound. Include positive and negative controls.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 48-72 hours) to allow for receptor binding and reporter gene expression.

  • Enzyme Assay: Add the chromogenic substrate to each well. The development of color indicates the activity of the reporter enzyme.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance against the concentration of this compound. Compare the response to that of the positive control (17β-estradiol) to determine the estrogenic or anti-estrogenic activity. Calculate the EC₅₀ (effective concentration to produce 50% of the maximal response) if agonistic activity is observed, or the IC₅₀ (inhibitory concentration to reduce the response to the positive control by 50%) for antagonistic activity.

Expected Outcome:

A dose-response curve indicating either agonistic (color development) or antagonistic (inhibition of color development in the presence of 17β-estradiol) activity of this compound on the human estrogen receptor.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

UV_Absorption_and_Photoprotection cluster_UV_Source UV Radiation cluster_Effects Biological Effects UVB UVB (290-320 nm) This compound This compound UVB->this compound Absorbed Skin Skin Cells UVB->Skin Damages UVA UVA (320-400 nm) This compound->Skin Protects Protection Photoprotection This compound->Protection Damage DNA Damage, Oxidative Stress, Inflammation Skin->Damage

Caption: Mechanism of this compound's photoprotective action.

Antioxidant_Mechanism UV UV Radiation Photosensitizer Endogenous Photosensitizer UV->Photosensitizer Excites ROS Reactive Oxygen Species (e.g., Singlet Oxygen, Free Radicals) Photosensitizer->ROS Generates Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Neutralized by this compound This compound This compound This compound->ROS Scavenges/ Quenches

Caption: Proposed antioxidant mechanism of this compound.

Experimental_Workflow_Photoprotection start Start: Culture HaCaT Cells treatment Treat with this compound (various concentrations) start->treatment irradiation UV Irradiation (UVA and/or UVB) treatment->irradiation incubation Post-irradiation Incubation (24-48h) irradiation->incubation assessment Assess Endpoints incubation->assessment viability Cell Viability (MTT/XTT) assessment->viability ros ROS Levels (DCFH-DA) assessment->ros cytotoxicity Cytotoxicity (No UV control) assessment->cytotoxicity end End: Data Analysis viability->end ros->end cytotoxicity->end

References

Application Notes and Protocols: Isoamyl p-Methoxycinnamate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The application of isoamyl p-methoxycinnamate (IPMC) in drug delivery systems for therapeutic agents other than its intrinsic UV-filtering properties is an emerging area with limited direct published research. The following application notes and protocols are based on the physicochemical properties of IPMC, studies on structurally similar molecules (e.g., octyl p-methoxycinnamate or OMC), and established principles of drug delivery system formulation. These should be considered as starting points for research and development.

Introduction

Isoamyl p-methoxycinnamate (IPMC), also known as amiloxate, is an oil-soluble organic compound primarily utilized as a UVB filter in sunscreen and cosmetic formulations.[1][2][3] Its lipophilic nature (XLogP3 ≈ 4.06) and history of topical application suggest its potential for use in various drug delivery systems, particularly for dermal and transdermal applications.[4]

Potential Applications in Drug Delivery:

  • Lipid Matrix Component: IPMC can serve as a liquid lipid or part of the oily phase in the formulation of nanoemulsions, nanostructured lipid carriers (NLCs), and solid lipid nanoparticles (SLNs) for the delivery of other lipophilic or hydrophilic drugs.[5][6]

  • Permeation Enhancer: Like other lipophilic esters used in sunscreens, IPMC may act as a chemical permeation enhancer, facilitating the transport of co-formulated active pharmaceutical ingredients (APIs) across the stratum corneum.[7][8]

  • Active Excipient: IPMC is a derivative of cinnamic acid and has been noted for its potential anti-inflammatory activity.[4][9] This suggests it could function as an "active excipient," providing both formulation benefits and therapeutic effects, particularly in dermatological preparations for inflammatory conditions.

Physicochemical Properties and Formulation Considerations

A summary of IPMC's key properties relevant to drug delivery formulation is presented in Table 1.

Table 1: Physicochemical Properties of Isoamyl p-Methoxycinnamate (IPMC)

PropertyValueReferenceSignificance in Drug Delivery Formulation
Chemical Name 3-methylbutyl (2E)-3-(4-methoxyphenyl)prop-2-enoate[9]Defines the molecular structure.
Synonyms This compound, Isopentyl p-methoxycinnamate[2][4]Common names used in literature and regulatory documents.
Molecular Formula C15H20O3[4]Used for molecular weight and elemental analysis.
Molecular Weight 248.32 g/mol [9]Influences diffusion and permeation characteristics.
Appearance Colorless to pale yellow liquid[2]Important for the final appearance of the formulation.
Solubility Soluble in organic solvents, insoluble in water[2]Dictates its use in the oil phase of emulsions or as a solvent for other lipophilic drugs.
logP (XLogP3) 4.06[4]High lipophilicity indicates suitability for incorporation into lipid-based delivery systems and skin penetration.
Primary Function UVB Filter[1]Offers inherent photoprotective properties to the formulation.
Reported Activity Anti-inflammatory[4][9]Potential for dual functionality as a carrier and a therapeutic agent.

Potential Drug Delivery System Formulations and Protocols

While specific data for IPMC is scarce, research on the similar molecule octyl p-methoxycinnamate (OMC) provides a valuable reference for formulation development. Table 2 summarizes key quantitative data from studies on OMC-loaded nanoparticles, which can serve as a benchmark for IPMC formulations.

Table 2: Reference Data from Octyl p-Methoxycinnamate (OMC) Nanoparticle Formulations

Delivery SystemLipid/Oil Phase ComponentsParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
Nanoemulsion Soybean Oil, Liquid Paraffin, Avobenzone, OMC68.47Not ReportedNot Applicable[10]
Nanostructured Lipid Carrier (NLC) Myristyl myristate, Caprylic/capric triglyceride, OMC91.5 - 131.7> 0.2~60[11]
NLC Cetyl palmitate, Isononyl isononanoate, OMC~190 - 260< 0.25Not Reported[5]
Hybrid SLN-Silica Nanoparticles Solid lipids, Silica, OMC210.0< 0.398.3[12]

This protocol describes a high-energy emulsification method to create an oil-in-water (O/W) nanoemulsion where IPMC is a key component of the oil phase, designed to carry a model lipophilic API (e.g., curcumin, resveratrol).

Objective: To formulate a stable nanoemulsion with a small droplet size for enhanced skin penetration of a lipophilic API, with the added benefit of UV protection from IPMC.

Materials:

  • Isoamyl p-methoxycinnamate (IPMC)

  • Model Lipophilic API

  • Carrier Oil (e.g., Caprylic/Capric Triglyceride)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Propylene Glycol)

  • Purified Water

Equipment:

  • High-shear homogenizer or microfluidizer

  • Magnetic stirrer

  • Particle size analyzer

Methodology:

  • Oil Phase Preparation:

    • In a beaker, combine IPMC and the carrier oil (e.g., in a 1:1 ratio).

    • Dissolve the model lipophilic API in this oil mixture with gentle stirring until a clear solution is obtained. This is the oil phase.

  • Aqueous Phase Preparation:

    • In a separate beaker, dissolve the surfactant (e.g., Tween 80) and co-surfactant (e.g., Propylene Glycol) in purified water. This is the aqueous phase.

  • Pre-emulsion Formation:

    • Slowly add the oil phase to the aqueous phase while stirring with a magnetic stirrer at a moderate speed (e.g., 500 rpm) for 15-30 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-energy homogenization.

      • High-Shear Homogenizer: Process at 10,000-20,000 rpm for 5-10 minutes.

      • Microfluidizer: Process at high pressure (e.g., 15,000-20,000 psi) for 3-5 passes.

    • Maintain a controlled temperature during homogenization using a cooling bath to prevent degradation of components.

  • Characterization:

    • Measure the mean droplet size and Polydispersity Index (PDI) using dynamic light scattering.

    • Assess the zeta potential to predict stability.

    • Conduct stability studies (e.g., centrifugation, thermal cycling, long-term storage).

    • Determine the encapsulation efficiency of the model API using techniques like HPLC after separating the nanoemulsion from the free drug.

G Workflow for IPMC-based Nanoemulsion Formulation cluster_phase Phase Preparation cluster_char Characterization A Oil Phase (IPMC + Carrier Oil + Lipophilic API) C Pre-emulsion Formation (Magnetic Stirring) A->C B Aqueous Phase (Water + Surfactant + Co-surfactant) B->C D High-Energy Homogenization (Microfluidizer / High-Shear) C->D E Nanoemulsion Formulation D->E F Particle Size & PDI E->F G Zeta Potential E->G H Stability Studies E->H I Encapsulation Efficiency E->I

Caption: Workflow for IPMC Nanoemulsion Formulation.

This protocol outlines the preparation of SLNs using a hot homogenization and ultrasonication method, where IPMC acts as a liquid lipid combined with a solid lipid to form the particle matrix.

Objective: To encapsulate a hydrophilic or lipophilic API in a solid lipid matrix for controlled release and improved skin deposition, leveraging IPMC to modify the crystal structure and enhance drug loading.

Materials:

  • Solid Lipid (e.g., Cetyl Palmitate, Stearic Acid)[6]

  • Isoamyl p-methoxycinnamate (IPMC) (as liquid lipid)

  • Model API

  • Surfactant (e.g., Poloxamer 188 or Tween 80)

  • Purified Water

Equipment:

  • Water bath sonicator or probe sonicator

  • High-shear homogenizer

  • Magnetic stirrer with hot plate

  • Particle size analyzer

Methodology:

  • Lipid Phase Preparation:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Add IPMC to the molten solid lipid.

    • If using a lipophilic API, dissolve it in this molten lipid mixture.

  • Aqueous Phase Preparation:

    • Heat the purified water containing the surfactant to the same temperature as the lipid phase.

    • If using a hydrophilic API, dissolve it in this hot aqueous phase.

  • Emulsification:

    • Disperse the hot lipid phase into the hot aqueous phase under high-shear homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a hot oil-in-water pre-emulsion.

  • Ultrasonication:

    • Immediately sonicate the hot pre-emulsion using a probe sonicator or a high-power bath sonicator for 3-5 minutes to reduce the particle size to the nanometer range.

  • Nanoparticle Formation:

    • Transfer the resulting hot nanoemulsion to an ice bath and stir gently until it cools down to room temperature. The lipids will recrystallize, forming solid lipid nanoparticles.

  • Characterization:

    • Measure particle size, PDI, and zeta potential.

    • Analyze the lipid crystal structure and drug incorporation using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • Determine encapsulation efficiency and drug loading.

    • Perform in vitro drug release studies using a Franz diffusion cell system.

Potential Signaling Pathway Interaction

Given that IPMC is a cinnamic acid derivative with reported anti-inflammatory properties, it may influence inflammatory pathways in skin cells.[4][9] While the exact mechanism is not fully elucidated, a plausible hypothesis involves the inhibition of pro-inflammatory mediators, similar to other cinnamic acid derivatives.[13]

G Hypothetical Anti-inflammatory Action of IPMC A Inflammatory Stimulus (e.g., UV Radiation, Pathogen) B Cell Membrane A->B C Activation of Pro-inflammatory Pathways (e.g., NF-κB, MAPK) B->C F Reduced Production of Pro-inflammatory Mediators (Prostaglandins, Cytokines) C->F Normally leads to D IPMC (from Drug Delivery System) E Inhibition of Cyclooxygenase (COX) Enzymes D->E Hypothesized Mechanism E->F Leads to G Decreased Inflammation F->G

Caption: Hypothetical Anti-inflammatory Action of IPMC.

Conclusion

While isoamyl p-methoxycinnamate is well-established as a UV filter, its potential in broader drug delivery applications is a promising yet underexplored field. Its lipophilicity, safety profile in topical applications, and potential anti-inflammatory properties make it an attractive candidate for inclusion in advanced dermal and transdermal drug delivery systems. The protocols and data presented here, derived from analogous compounds, provide a solid foundation for researchers to begin exploring the utility of IPMC as a multifunctional excipient in novel therapeutic formulations. Further research is necessary to validate these hypothetical applications and to fully characterize the performance of IPMC-containing drug delivery systems.

References

Application Notes and Protocols: Amiloxate for the Stabilization of Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic UVB filter widely utilized in sunscreen and cosmetic formulations.[1][2][3] Beyond its primary function of absorbing UVB radiation (280-320 nm), this compound also contributes to the overall stability of formulations by protecting other active ingredients from photodegradation.[4] Its antioxidant properties and ability to act as a free radical scavenger further enhance its utility as a stabilizer.[5] These application notes provide a comprehensive overview of the practical use of this compound as a stabilizing agent, complete with detailed experimental protocols for evaluation.

Mechanism of Action as a Stabilizer

This compound's stabilizing effect is primarily attributed to two mechanisms:

  • UV Absorption: By absorbing incident UV radiation, this compound reduces the amount of energy available to induce photodegradation of other, more photosensitive, active ingredients in a formulation.[1]

  • Antioxidant Activity: As a cinnamate (B1238496) derivative, this compound can quench reactive oxygen species (ROS) generated by UV exposure, thereby preventing oxidative degradation of other components.[5]

This dual functionality makes this compound a valuable excipient in the development of stable topical formulations containing light-sensitive active pharmaceutical ingredients (APIs) or cosmetic actives.

Applications in Stabilizing Active Ingredients

While this compound is a common ingredient in sunscreen formulations, its application as a stabilizer for other active ingredients is a key consideration during product development. Some potential applications include:

  • Photostabilization of UVA filters: this compound can be formulated with UVA absorbers like avobenzone (B1665848) to improve their photostability, which is known to degrade upon UV exposure.[6][7][8]

  • Protection of Vitamins: Photosensitive vitamins such as Retinol (Vitamin A) and Ascorbic Acid (Vitamin C) can benefit from the inclusion of this compound in topical formulations to prevent their degradation and maintain efficacy.[9][10][11]

  • Preservation of other photosensitive APIs: A wide range of pharmaceutical actives are susceptible to degradation by light. The incorporation of this compound can be explored to enhance the stability of such molecules in topical drug products.

Quantitative Data on Stabilization Efficacy

While the stabilizing properties of this compound are generally acknowledged, specific public-domain quantitative data demonstrating its efficacy in preventing the degradation of other active ingredients is limited. The following table is a representative example of how such data could be presented. Researchers are encouraged to generate their own data following the protocols outlined below.

Table 1: Representative Data on the Photostabilization of Active Ingredients with this compound

Active Ingredient (Concentration)Formulation BaseThis compound Concentration (%)UV Exposure (J/cm²)Degradation of Active Ingredient (%)
Avobenzone (3%)Oil-in-Water Emulsion02045
Avobenzone (3%)Oil-in-Water Emulsion52015
Retinol (0.5%)Silicone-based Serum01060
Retinol (0.5%)Silicone-based Serum31025
Ascorbic Acid (10%)Aqueous Gel0550
Ascorbic Acid (10%)Aqueous Gel2520

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

To evaluate the stabilizing effect of this compound on a specific active ingredient, the following experimental protocols can be adapted.

Protocol 1: Photostability Testing using UV-Vis Spectroscopy

This protocol is suitable for assessing the degradation of an active ingredient that has a distinct UV absorbance spectrum.

1. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Solar simulator (with controlled UV output)

  • Quartz cuvettes or plates

  • Formulation base (placebo)

  • Active ingredient to be tested

  • This compound

  • Analytical balance

  • Volumetric flasks and pipettes

  • Suitable solvent for dilution

2. Methodology:

  • Preparation of Formulations:

    • Prepare a control formulation containing the active ingredient in the desired concentration within the formulation base.

    • Prepare a test formulation containing the active ingredient and this compound at the desired concentrations in the same formulation base.

  • Sample Preparation for Analysis:

    • Accurately weigh a portion of the control and test formulations and dissolve them in a suitable solvent to achieve a known concentration of the active ingredient.

    • Ensure the final concentration is within the linear range of the UV-Vis spectrophotometer for the active ingredient.

  • Initial Absorbance Measurement (T0):

    • Record the UV-Vis spectrum of the diluted control and test samples before UV exposure. The wavelength of maximum absorbance (λmax) of the active ingredient should be identified.

  • UV Irradiation:

    • Spread a thin, uniform film of the control and test formulations onto a suitable substrate (e.g., quartz plates).

    • Expose the samples to a controlled dose of UV radiation from a solar simulator. The dose should be relevant to the intended use of the product.

  • Post-Irradiation Absorbance Measurement (T1):

    • After irradiation, dissolve the films in a suitable solvent as in step 2.

    • Record the UV-Vis spectrum of the diluted irradiated control and test samples.

  • Data Analysis:

    • Calculate the percentage of degradation of the active ingredient using the following formula: % Degradation = [(Absorbance at T0 - Absorbance at T1) / Absorbance at T0] * 100

    • Compare the percentage of degradation between the control and test formulations to determine the stabilizing effect of this compound.

Protocol 2: Stability Indicating Assay using High-Performance Liquid Chromatography (HPLC)

This protocol is a more specific and accurate method for quantifying the degradation of an active ingredient and can separate the active from its degradation products.[12][13][14]

1. Materials and Equipment:

  • HPLC system with a suitable detector (e.g., UV or Diode Array)

  • Analytical column appropriate for the active ingredient

  • Solar simulator

  • Formulation base (placebo)

  • Active ingredient to be tested

  • This compound

  • Reference standards for the active ingredient and its known degradation products (if available)

  • Analytical balance

  • Volumetric flasks, pipettes, and syringes

  • HPLC grade solvents

2. Methodology:

  • Method Development and Validation:

    • Develop and validate an HPLC method for the accurate quantification of the active ingredient in the presence of this compound and potential degradation products. This includes establishing linearity, accuracy, precision, and specificity.

  • Preparation of Formulations:

    • Prepare control and test formulations as described in Protocol 1.

  • UV Irradiation:

    • Expose the control and test formulations to a controlled dose of UV radiation as described in Protocol 1.

  • Sample Preparation for HPLC Analysis:

    • Accurately weigh a portion of the non-irradiated (T0) and irradiated (T1) control and test formulations.

    • Extract the active ingredient using a suitable solvent system. The extraction procedure should be validated to ensure complete recovery.

    • Dilute the extracts to a known concentration within the calibration range of the HPLC method.

    • Filter the samples through a suitable syringe filter before injection.

  • HPLC Analysis:

    • Inject the prepared samples into the HPLC system.

    • Quantify the peak area of the active ingredient.

  • Data Analysis:

    • Calculate the concentration of the active ingredient in each sample using a calibration curve prepared from the reference standard.

    • Calculate the percentage of degradation of the active ingredient using the following formula: % Degradation = [(Concentration at T0 - Concentration at T1) / Concentration at T0] * 100

    • Compare the percentage of degradation between the control and test formulations to evaluate the stabilizing effect of this compound.

Visualizations

Signaling Pathway of Photodegradation and Stabilization

cluster_0 Without this compound cluster_1 With this compound UV_Radiation_1 UV Radiation Active_Ingredient_1 Photosensitive Active Ingredient UV_Radiation_1->Active_Ingredient_1 Absorption Excited_State_1 Excited State Active_Ingredient_1->Excited_State_1 Degradation_Products_1 Degradation Products Excited_State_1->Degradation_Products_1 Photochemical Reaction ROS_1 Reactive Oxygen Species (ROS) Excited_State_1->ROS_1 Generates ROS_1->Active_Ingredient_1 Oxidative Degradation UV_Radiation_2 UV Radiation This compound This compound UV_Radiation_2->this compound Preferential Absorption Active_Ingredient_2 Photosensitive Active Ingredient UV_Radiation_2->Active_Ingredient_2 ROS_2 Reactive Oxygen Species (ROS) This compound->ROS_2 Scavenges Stable_Product Stable Active Ingredient Active_Ingredient_2->Stable_Product Active_Ingredient_2->ROS_2 Generates

Caption: Mechanism of photodegradation and stabilization by this compound.

Experimental Workflow for Photostability Testing

Start Start: Formulate Control & Test Samples Split Split Samples Start->Split T0_Analysis T0 Analysis (UV-Vis or HPLC) Split->T0_Analysis Non-Irradiated UV_Irradiation UV Irradiation (Solar Simulator) Split->UV_Irradiation Irradiated Data_Analysis Calculate % Degradation & Compare Formulations T0_Analysis->Data_Analysis T1_Analysis T1 Analysis (UV-Vis or HPLC) UV_Irradiation->T1_Analysis T1_Analysis->Data_Analysis End End: Evaluate Stabilizing Effect Data_Analysis->End

Caption: Workflow for evaluating the photostabilizing effect of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Photostability of Amiloxate in Sunscreen Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on improving the photostability of Amiloxate (Isoamyl p-Methoxycinnamate), a UVB filter commonly used in sunscreen formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your formulation development and research.

Troubleshooting Guide

Formulating with this compound can present challenges related to its photostability. This guide addresses common issues encountered during experimental work.

Issue Potential Cause Recommended Solution
Rapid degradation of this compound upon UV exposure. This compound, a cinnamate (B1238496) derivative, can undergo photoisomerization and photodegradation. It has structural similarities to the photo-unstable Octinoxate.[1][2]- Incorporate a photostabilizer: Octocrylene is a well-known photostabilizer for cinnamate esters. It can accept the excited-state energy from this compound and dissipate it harmlessly as heat.[3] - Add antioxidants: Vitamin E (alpha-tocopherol), Vitamin C (ascorbic acid), and Ubiquinone (Coenzyme Q10) can quench reactive oxygen species generated during UV exposure, thus protecting this compound from degradation.[4] - Combine with other UV filters: Broad-spectrum UV filters like Bemotrizinol (Tinosorb S) are inherently photostable and can help shield this compound from excessive UV radiation.[5]
Yellowing of the formulation after UV irradiation. Photodegradation of this compound or interactions with other ingredients, such as Avobenzone or metal oxides (like uncoated TiO2), can lead to the formation of colored byproducts.- Improve photostability: Follow the recommendations above to minimize this compound degradation. - Use chelating agents: If metal oxides are present, add a chelating agent like EDTA to the oil phase to prevent the formation of colored complexes. - Phase separation: Formulate so that potentially interacting components are in separate phases of the emulsion.
Crystallization of this compound in the formulation. Poor solubility of this compound in the oil phase of the sunscreen. The choice of emollients significantly impacts the solubility and potential for recrystallization of UV filters.[6]- Select appropriate emollients: Use polar emollients which generally have better solubilizing capacity for crystalline UV filters.[7] - Optimize the oil phase: Conduct solubility studies of this compound in different emollients and their blends to find the optimal solvent system. - Control cooling rate: During production, a controlled and slower cooling rate can prevent shock crystallization.
Significant change in viscosity after adding stabilizers. The addition of certain antioxidants or other oil-soluble ingredients can alter the rheological properties of the emulsion.- Evaluate stabilizer impact on viscosity: Test the effect of different concentrations of the stabilizer on the viscosity of the base formulation. - Adjust the rheology modifier: The concentration of the thickening agent may need to be adjusted to compensate for the change in viscosity.
Unexpected shifts in the UV absorption spectrum. Interactions between this compound and other UV filters or excipients in the formulation can alter the electronic environment of the chromophore, leading to a shift in the maximum absorbance wavelength (λmax). The polarity of the solvent (emollients) can cause a bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths) shift.[7]- Characterize individual components: Measure the UV absorption spectrum of this compound in the chosen emollient blend before adding other UV filters. - Analyze the final formulation: Compare the spectrum of the complete formulation to the sum of the individual components' spectra to identify any significant interactions. A shift of a few nanometers is common and can sometimes be beneficial if it broadens the UV protection range.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-containing sunscreen losing its efficacy after a short period of sun exposure?

A1: this compound, like other cinnamate-based UVB filters, can be susceptible to photodegradation. Upon absorbing UV radiation, the molecule can undergo a transformation to a less effective isomer or break down into other compounds that do not absorb UVB radiation as efficiently.[8] To mitigate this, it is crucial to include photostabilizers and/or antioxidants in your formulation.

Q2: What are the most effective photostabilizers for this compound?

A2: Octocrylene is a highly effective photostabilizer for cinnamate derivatives. It works by quenching the excited triplet state of the cinnamate, preventing it from undergoing degradative chemical reactions.[9] Broad-spectrum, inherently photostable UV filters like Bemotrizinol can also improve the overall stability of the formulation by absorbing a significant portion of the UV radiation.

Q3: How do antioxidants improve the photostability of this compound?

A3: Antioxidants do not directly stabilize the this compound molecule from photo-induced excitation. Instead, they act as scavengers for reactive oxygen species (ROS) that can be generated during UV exposure. These ROS can attack and degrade this compound and other components of the formulation. By neutralizing these reactive species, antioxidants indirectly protect the UV filter.[4]

Q4: Can I combine this compound with Avobenzone?

A4: Combining this compound with Avobenzone can be challenging. Avobenzone is a notoriously photounstable UVA filter, and its degradation can be accelerated in the presence of some UVB filters, particularly octinoxate, which is structurally similar to this compound.[10] If this combination is necessary, it is critical to include a potent photostabilizer for Avobenzone, such as Octocrylene or Bemotrizinol, and to conduct thorough photostability testing of the final formulation.

Q5: What concentration of photostabilizer should I use?

A5: The optimal concentration of a photostabilizer depends on several factors, including the concentration of this compound, the presence of other UV filters, and the overall composition of the sunscreen base. It is recommended to perform a dose-response study, testing different concentrations of the stabilizer to find the most effective level that provides maximum photostability without negatively impacting the sensory properties or stability of the formulation.

Quantitative Data on this compound Photostabilization

While specific quantitative data for this compound is limited in publicly available literature, the following tables provide representative data for the closely related Octyl Methoxycinnamate (OMC), which can serve as a strong indicator for the expected behavior of this compound.

Table 1: Photostability of Octyl Methoxycinnamate (OMC) in Combination with Other UV Filters

Formulation% OMC Remaining after UV IrradiationReference
OMC + Benzophenone-3 + Octyl SalicylateLower Stability[3]
OMC + Avobenzone + 4-Methylbenzylidene CamphorLowest Stability[3]
OMC + Benzophenone-3 + OctocryleneHighest Stability [3]
OMC + Avobenzone + OctocryleneImproved Stability[3]

This study highlights the significant stabilizing effect of Octocrylene on OMC, especially in the presence of the unstable Avobenzone.[3]

Table 2: Effect of Antioxidants on the Photostability of Avobenzone (as an indicator of general UV filter stabilization)

Antioxidant (Concentration relative to Avobenzone)Photostability ImprovementReference
Vitamin E (1:2)Effective[4]
Vitamin C (1:0.5)Effective[4]
Ubiquinone (1:0.5)Most Effective [4]

This data suggests that antioxidants, particularly Ubiquinone, can significantly enhance the photostability of UV filters.[4]

Experimental Protocols

Method 1: In Vitro Photostability Assessment by UV-Vis Spectroscopy

This method assesses the change in the UV absorbance profile of a sunscreen formulation before and after exposure to a controlled dose of UV radiation.

Materials and Equipment:

  • UV-Vis Spectrophotometer with an integrating sphere

  • Solar simulator with a controlled UV output

  • Polymethylmethacrylate (PMMA) plates

  • Positive displacement pipette or syringe

  • Gloved finger or automated spreading device

Procedure:

  • Sample Preparation: Apply the sunscreen formulation to a PMMA plate at a concentration of 1.0 mg/cm².

  • Film Formation: Spread the product evenly across the surface of the plate to create a uniform film.

  • Equilibration: Allow the film to dry and equilibrate in the dark for at least 30 minutes.

  • Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm. This is the pre-irradiation measurement.

  • UV Irradiation: Expose the plate to a controlled dose of UV radiation from a solar simulator. A typical dose is 10 MED (Minimal Erythemal Dose).

  • Final Absorbance Measurement: After irradiation, measure the final absorbance spectrum of the sunscreen film under the same conditions as the initial measurement.

  • Data Analysis: Compare the pre- and post-irradiation spectra. A significant decrease in absorbance, particularly at this compound's peak absorbance around 310 nm, indicates photodegradation. The percentage of degradation can be calculated from the change in the area under the curve (AUC) in the UVB range.

Method 2: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This method provides a more precise quantification of the this compound content in a formulation before and after UV irradiation.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column

  • Solar simulator

  • PMMA plates

  • Suitable extraction solvent (e.g., methanol (B129727), ethanol, or acetonitrile)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

  • This compound analytical standard

Procedure:

  • Sample Preparation and Irradiation:

    • Prepare and irradiate sunscreen films on PMMA plates as described in the UV-Vis Spectroscopy method. Prepare a set of non-irradiated (control) plates.

  • Extraction:

    • Place the irradiated and non-irradiated plates into separate beakers containing a known volume of the extraction solvent.

    • Use sonication to ensure complete dissolution of the sunscreen film and extraction of this compound.

  • Sample Preparation for HPLC:

    • Dilute the extracts to a concentration that falls within the linear range of the calibration curve.

    • Filter the diluted samples through a 0.45 µm syringe filter into HPLC vials.

  • HPLC Analysis:

    • Mobile Phase: A common mobile phase for cinnamate analysis is a mixture of methanol and water (e.g., 80:20 v/v).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound (approximately 310 nm).[11]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a calibration curve using at least five concentrations of the this compound analytical standard.

    • Inject the prepared sample extracts and determine the concentration of this compound by comparing the peak areas to the calibration curve.

  • Data Analysis:

    • Calculate the percentage of this compound remaining in the irradiated samples compared to the non-irradiated control samples.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_uv UV-Vis Spectroscopy cluster_hplc HPLC Analysis prep1 Apply Sunscreen to PMMA Plate (1.0 mg/cm²) prep2 Spread to Create Uniform Film prep1->prep2 prep3 Equilibrate in Dark (30 min) prep2->prep3 uv1 Measure Initial Absorbance (Pre-Irradiation) prep3->uv1 hplc1 Prepare Irradiated & Control Samples prep3->hplc1 uv2 Expose to Controlled UV Dose uv1->uv2 uv3 Measure Final Absorbance (Post-Irradiation) uv2->uv3 uv4 Compare Spectra & Calculate Degradation uv3->uv4 hplc2 Extract this compound hplc1->hplc2 hplc3 Analyze by HPLC hplc2->hplc3 hplc4 Quantify this compound Concentration hplc3->hplc4 hplc5 Calculate % Degradation hplc4->hplc5

Caption: Experimental workflow for assessing the photostability of this compound.

G This compound This compound (Ground State) Amiloxate_excited This compound (Excited Singlet State) This compound->Amiloxate_excited Amiloxate_triplet This compound (Excited Triplet State) Amiloxate_excited->Amiloxate_triplet Intersystem Crossing Stabilizer Photostabilizer (e.g., Octocrylene) (Ground State) Amiloxate_triplet->Stabilizer Triplet-Triplet Energy Transfer Degradation Photodegradation Products Amiloxate_triplet->Degradation Stabilizer_triplet Photostabilizer* (Excited Triplet State) Stabilizer->Stabilizer_triplet Heat Heat Stabilizer_triplet->Heat Non-radiative Decay UV UV Photon (hν) UV->this compound Absorption

Caption: Mechanism of this compound photostabilization by energy transfer.

G start Poor this compound Photostability Observed q1 Is a photostabilizer (e.g., Octocrylene) present? start->q1 a1_no Incorporate a photostabilizer q1->a1_no No q2 Are antioxidants (e.g., Vitamin E) included? q1->q2 Yes a1_yes Increase concentration or try a different stabilizer (e.g., Bemotrizinol) end Re-evaluate Photostability a1_yes->end a1_no->end a2_no Add an antioxidant or a blend of antioxidants q2->a2_no No q3 Is this compound combined with a known destabilizer (e.g., Avobenzone without adequate stabilization)? q2->q3 Yes a2_yes Optimize antioxidant concentration and combination a2_yes->end a2_no->end a3_yes Ensure adequate stabilization of the entire UV filter system or reformulate q3->a3_yes Yes a3_no Review formulation for other potential negative interactions q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting logic for improving this compound photostability.

References

Technical Support Center: Overcoming Solubility Challenges of Isoamyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with isoamyl p-methoxycinnamate (IMPC).

Frequently Asked Questions (FAQs)

Q1: What is isoamyl p-methoxycinnamate and why is its solubility a concern?

A1: Isoamyl p-methoxycinnamate (IMPC), also known as amiloxate, is an oil-soluble organic compound widely used as a UVB filter in cosmetic and pharmaceutical formulations.[1][2] Its hydrophobic nature leads to limited solubility in aqueous solutions, which can present significant challenges in experimental settings, particularly for in vitro and in vivo assays that require aqueous media.[1]

Q2: What are the known solubility properties of IMPC?

A2: IMPC is characterized as being soluble in various organic solvents but has limited solubility in water.[1] It is reportedly miscible with solvents such as ethanol, isopropanol, isohexadecane, capric/caprylic triglyceride, and C12-15 alkyl benzoate.[3] Conversely, it is considered immiscible in water and propylene (B89431) glycol.[3] One source indicates its water solubility to be approximately 2.47 mg/L at 20°C.

Q3: My IMPC is precipitating out of my aqueous experimental media. What is the primary cause?

A3: This is a common issue known as "solvent-shifting precipitation." When a concentrated stock solution of a poorly soluble compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the compound can rapidly precipitate as it comes into contact with the poor solvent (water).

Q4: Are there general strategies to enhance the solubility of poorly water-soluble compounds like IMPC?

A4: Yes, several techniques can be employed to improve the solubility of hydrophobic compounds. These include the use of co-solvents, surfactants, formulation as a solid dispersion, and the creation of nanoemulsions.[4][5] The choice of method depends on the specific requirements of your experiment, including the desired final concentration and the tolerance of the experimental system (e.g., cell culture) to the solubilizing agents.

Troubleshooting Guide

This guide provides structured approaches to overcoming common solubility issues with IMPC in your experiments.

Issue 1: Precipitation upon dilution of an organic stock solution in aqueous media.
  • Possible Cause: The final concentration of IMPC in the aqueous medium exceeds its solubility limit, triggered by the shift in solvent polarity.

  • Troubleshooting Workflow:

    G start Precipitation Observed step1 Reduce Final Concentration start->step1 Is the concentration essential? step2 Optimize Dilution Technique step1->step2 Yes end_success Clear Solution Achieved step1->end_success No, lower concentration works step3 Employ a Co-solvent System step2->step3 Precipitation continues step2->end_success Slow, dropwise addition with vortexing is effective step4 Use a Surfactant step3->step4 Co-solvent system is not suitable or precipitation continues step3->end_success Co-solvent system works step4->end_success Surfactant system works end_fail Precipitation Persists (Consider alternative formulation) step4->end_fail

    Figure 1: Troubleshooting workflow for IMPC precipitation.
  • Solutions:

    • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of IMPC in your aqueous solution to a level below its solubility threshold in the final solvent mixture.

    • Optimize Dilution Technique: Instead of adding the IMPC stock solution directly to the full volume of aqueous media, add the stock dropwise into the vortexing aqueous medium. This gradual introduction can sometimes prevent immediate precipitation.

    • Utilize a Co-solvent System: For in vitro assays, maintaining a small percentage of a water-miscible organic co-solvent (like DMSO or ethanol) in the final solution can help maintain solubility. It is crucial to keep the final co-solvent concentration low (typically <1%, and often <0.1%) to avoid solvent-induced artifacts in biological assays. Always run a vehicle control with the same final co-solvent concentration.

    • Incorporate Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[5] A low concentration (e.g., 0.01-0.1%) of the surfactant in the final medium can be effective.

Issue 2: Inconsistent results between experiments.
  • Possible Cause: Incomplete dissolution of the IMPC stock solution or variability in the preparation of working solutions.

  • Solutions:

    • Ensure Complete Dissolution of Stock: Always visually inspect your stock solution for any particulate matter before each use. If crystals are present, gentle warming (e.g., in a 37°C water bath) and sonication can be used to redissolve the compound.

    • Standardize Solution Preparation: Prepare a master mix of the final working solution for each experiment to ensure consistency across all replicates and treatment groups.

    • Prepare Fresh Working Solutions: It is best practice to prepare aqueous working solutions of IMPC fresh for each experiment to avoid potential precipitation or degradation over time.

Quantitative Data Summary

The following tables summarize the available solubility data for isoamyl p-methoxycinnamate.

Table 1: Solubility of Isoamyl p-Methoxycinnamate in Various Solvents

SolventSolubilityReference(s)
WaterImmiscible (approx. 2.47 mg/L at 20°C)[3]
EthanolMiscible[3]
IsopropanolMiscible[3]
Propylene GlycolImmiscible[3]
IsohexadecaneMiscible[3]
Capric/Caprylic TriglycerideMiscible[3]
C12-15 Alkyl BenzoateMiscible[3]

Note: "Miscible" indicates that the substances are soluble in each other at all proportions.

Experimental Protocols

Protocol 1: Preparation of an IMPC Stock Solution in an Organic Solvent
  • Weighing: Accurately weigh the desired amount of isoamyl p-methoxycinnamate in a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., DMSO or absolute ethanol) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously until the IMPC is completely dissolved. If necessary, sonicate the vial in a water bath for 10-15 minutes or gently warm it to 37°C to aid dissolution.

  • Storage: Store the stock solution in tightly sealed vials at -20°C. Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of IMPC using a Co-solvent System for In Vitro Assays

This protocol describes the preparation of a 1 mL working solution with a final IMPC concentration of 10 µM and a final DMSO concentration of 0.1%.

  • Prepare Stock Solution: Start with a 10 mM stock solution of IMPC in DMSO.

  • Intermediate Dilution: In a sterile microcentrifuge tube, add 1 µL of the 10 mM IMPC stock solution to 99 µL of the appropriate aqueous buffer (e.g., cell culture medium). Vortex briefly. This creates a 100 µM intermediate solution in 1% DMSO.

  • Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer in your experimental vessel (e.g., a well of a cell culture plate). This results in a final concentration of 10 µM IMPC in 0.1% DMSO.

  • Vehicle Control: Prepare a vehicle control by performing the same dilutions with DMSO that does not contain IMPC.

Protocol 3: Preparation of an IMPC Solid Dispersion using Solvent Evaporation

This method aims to disperse IMPC in a hydrophilic polymer matrix to enhance its wettability and dissolution rate. Polyvinylpyrrolidone (PVP) is a commonly used carrier.[6]

  • Dissolution: Dissolve a specific ratio of isoamyl p-methoxycinnamate and a hydrophilic carrier like PVP K30 (e.g., a 1:3 w/w ratio of IMPC to PVP) in a suitable common solvent, such as methanol.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator until a clear, solvent-free film is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40-50°C) to remove any residual solvent.

  • Pulverization: Grind the resulting solid dispersion into a fine powder using a mortar and pestle.

  • Sieving: Pass the powder through a sieve to obtain a uniform particle size. The resulting powder can then be used for dissolution studies or incorporated into other formulations.

Protocol 4: Preparation of an IMPC Nanoemulsion using Spontaneous Emulsification

This method can be adapted for preparing a nanoemulsion of IMPC for enhanced aqueous dispersibility.[7]

  • Oil Phase Preparation: Dissolve isoamyl p-methoxycinnamate in a suitable water-miscible organic solvent like ethanol. This will serve as part of the oil phase.

  • Aqueous Phase Preparation: In a separate vessel, dissolve a hydrophilic surfactant (e.g., Tween 80) in distilled water.

  • Emulsification: While vigorously stirring the aqueous phase, slowly add the oil phase dropwise.

  • Homogenization: Continue stirring for a set period (e.g., 4 hours) to allow for the formation of a clear or translucent nanoemulsion. Sonication can be applied to further reduce droplet size and improve stability.

  • Characterization: The resulting nanoemulsion should be characterized for droplet size, stability, and IMPC concentration.

Logical Workflow for Method Selection

The choice of solubilization method depends on the experimental context. The following diagram illustrates a logical approach to selecting an appropriate strategy.

G start Need to Solubilize IMPC q1 Is this for an in vitro cellular/biochemical assay? start->q1 a1_yes Use Co-Solvent System (e.g., DMSO, Ethanol) Keep final concentration <0.5% q1->a1_yes Yes q3 Is this for an oral drug delivery formulation? q1->q3 No q2 Is precipitation still an issue or is a higher concentration needed? a1_yes->q2 a2_yes Incorporate a low concentration of a non-ionic surfactant (e.g., Tween 80) q2->a2_yes Yes end Proceed with Experiment q2->end No a2_yes->end a3_yes Consider Solid Dispersion (e.g., with PVP) or Nanoemulsion formulation q3->a3_yes Yes q3->end No a3_yes->end

Figure 2: Decision tree for selecting a solubilization method for IMPC.

References

Technical Support Center: Troubleshooting Amiloxate Degradation in Analytical Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Amiloxate analysis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the degradation of this compound during analytical testing.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the peak area of this compound in my HPLC analysis over time. What could be the cause?

A1: A decreasing peak area for this compound suggests degradation of the analyte. Several factors could be responsible, including:

  • pH of the mobile phase or sample diluent: this compound, being an ester, is susceptible to hydrolysis under both acidic and basic conditions. The ester bond can be cleaved, leading to the formation of p-methoxycinnamic acid and isoamyl alcohol.

  • Temperature: Elevated temperatures during sample storage or analysis can accelerate the rate of degradation.

  • Light exposure: As a UV filter, this compound is designed to absorb UV radiation.[1][2] Prolonged exposure to light, especially UV light, during sample handling and storage can lead to photodegradation.

  • Oxidative stress: The presence of oxidizing agents in your sample matrix or mobile phase could lead to oxidative degradation of the molecule.

  • Enzymatic activity: If your sample matrix is of biological origin, enzymatic hydrolysis of the ester bond by esterases may occur.

Q2: I see new, unidentified peaks appearing in my chromatogram when analyzing this compound samples. How can I identify them?

A2: The appearance of new peaks is a strong indicator of this compound degradation. To identify these degradation products, you can perform a forced degradation study. This involves intentionally subjecting this compound to various stress conditions (acid, base, heat, light, oxidation) to generate the potential degradation products. By comparing the retention times of the peaks in your experimental samples to those generated during the forced degradation study, you can tentatively identify the degradants. For definitive identification, techniques like LC-MS/MS can be used to determine the mass-to-charge ratio and fragmentation pattern of the unknown peaks.

Q3: My this compound standard solution seems to be losing potency. How should I properly store it?

A3: To ensure the stability of your this compound standard solution, it is recommended to:

  • Store at refrigerated temperatures (2-8 °C).

  • Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Use a suitable solvent: A non-aqueous, aprotic solvent is preferable to minimize hydrolysis. If an aqueous-based diluent is necessary, ensure the pH is close to neutral.

  • Prepare fresh solutions regularly and perform regular checks of the solution's concentration against a freshly prepared standard.

Q4: Can the type of analytical column I use affect this compound stability?

A4: While the column itself is unlikely to directly cause degradation, certain column conditions can contribute to it. For instance, some silica-based columns can have residual acidic silanol (B1196071) groups that might promote acid-catalyzed hydrolysis, especially if the mobile phase has a high aqueous content. Using an end-capped column and maintaining a suitable mobile phase pH can mitigate this.

Troubleshooting Guides

Issue 1: Inconsistent this compound Concentration in Replicate Injections
  • Possible Cause: On-going degradation in the autosampler.

  • Troubleshooting Steps:

    • Lower the autosampler temperature: If available, set the autosampler temperature to a lower value (e.g., 4 °C) to slow down potential degradation.

    • Minimize sample residence time: Prepare your sequence to run as soon as the samples are placed in the autosampler. Avoid letting samples sit in the autosampler for extended periods.

    • Check sample diluent: Ensure the pH of your sample diluent is neutral and that it is free of any contaminants that could promote degradation.

Issue 2: Poor Peak Shape (Tailing or Fronting) for this compound
  • Possible Cause: Interaction with the stationary phase or co-elution with a degradation product.

  • Troubleshooting Steps:

    • Adjust mobile phase pH: A slight modification of the mobile phase pH can improve peak shape by altering the ionization state of any acidic or basic degradants.

    • Change the organic modifier: Switching from acetonitrile (B52724) to methanol, or vice-versa, can alter the selectivity of the separation and may resolve the this compound peak from any co-eluting species.

    • Use a different column: If peak shape issues persist, consider trying a column with a different stationary phase chemistry.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60 °C for 24 hours.

    • At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

    • At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105 °C for 48 hours.

    • Also, place a vial of the this compound stock solution in a water bath at 60°C for 48 hours.

    • At various time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL in a transparent container) to UV light (e.g., 254 nm) in a photostability chamber.

    • Expose a parallel sample to sunlight.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • At various time points, withdraw an aliquot for HPLC analysis.

3. HPLC Analysis:

  • Analyze the stressed samples using a stability-indicating HPLC method. The method should be capable of separating the intact this compound from all potential degradation products.

Data Presentation

Table 1: Summary of Expected Degradation of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionExpected Degradation (%)Major Degradation Products
Acid Hydrolysis0.1 M HCl, 60 °C10 - 30%p-Methoxycinnamic acid, Isoamyl alcohol
Base Hydrolysis0.1 M NaOH, 60 °C15 - 40%p-Methoxycinnamic acid, Isoamyl alcohol
Oxidation3% H₂O₂, RT5 - 20%Oxidized derivatives
Thermal105 °C (solid), 60 °C (solution)5 - 15%Various thermal degradants
PhotolyticUV light / Sunlight20 - 50%Isomers, cyclization products, photo-oxidized products

Note: The expected degradation percentages are estimates and will depend on the exact experimental conditions.

Mandatory Visualizations

G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidation Oxidation Stock Solution->Oxidation Thermal Thermal Stock Solution->Thermal Photolytic Photolytic Stock Solution->Photolytic HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis->HPLC Analysis Oxidation->HPLC Analysis Thermal->HPLC Analysis Photolytic->HPLC Analysis LC-MS/MS Identification LC-MS/MS Identification HPLC Analysis->LC-MS/MS Identification

Caption: Experimental workflow for a forced degradation study of this compound.

G This compound This compound (Ester) pMCA p-Methoxycinnamic Acid (Carboxylic Acid) This compound->pMCA Acid/Base Hydrolysis IAA Isoamyl Alcohol (Alcohol) This compound->IAA Acid/Base Hydrolysis Photo_Products Photodegradation Products (e.g., Isomers, Cycloadducts) This compound->Photo_Products UV Light Oxidized_Products Oxidative Degradation Products This compound->Oxidized_Products Oxidizing Agent

References

Technical Support Center: Optimization of Analyte Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of analytes like Amoxicillin from complex biological and environmental matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial steps for preparing a complex sample for extraction?

A1: Proper sample preparation is a critical first step to ensure accurate and reproducible results.[1] This typically involves:

  • Homogenization: Ensuring the sample is uniform to allow for consistent analyte access by the extraction solvent.[2]

  • Dissolution: Dissolving the sample in a solvent that is compatible with the chosen extraction method and chromatography system.[3]

  • Filtration or Centrifugation: Removing particulate matter that could interfere with the extraction process or damage analytical instruments.[1][4]

  • pH Adjustment: Modifying the sample's pH to optimize the analyte's solubility and retention or elution during extraction.[2]

Q2: I'm experiencing low recovery of my analyte. What are the likely causes?

A2: Low analyte recovery can stem from several factors throughout the experimental workflow:

  • Inefficient Initial Extraction: The solvent may not be effectively penetrating the sample matrix. Consider increasing extraction time, using agitation or sonication, or optimizing the solvent system's polarity.[2]

  • Suboptimal pH: The solubility and charge state of the analyte can be pH-dependent, affecting its partitioning between phases.[5]

  • Loss During Cleanup: Analytes can be lost during liquid-liquid partitioning if phase separation is incomplete, or if the solid-phase extraction (SPE) column is not conditioned or eluted correctly.[5]

  • Analyte Degradation: The analyte may be unstable under the extraction conditions (e.g., temperature, pH).[5][6]

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds, are a common challenge.[7] Strategies to mitigate them include:

  • Improving Sample Cleanup: Employing more rigorous cleanup steps, such as dispersive solid-phase extraction (dSPE) with various sorbents, can remove interfering components.[2]

  • Using Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that has undergone the same sample preparation process helps to compensate for matrix effects.[2]

  • Diluting the Sample Extract: Dilution can reduce the concentration of interfering matrix components, though care must be taken to ensure the analyte concentration remains above the limit of quantitation.[2]

  • Utilizing Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.[2]

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the extraction process.

Issue Potential Cause Recommended Solution
Low Analyte Recovery Inefficient extraction from the matrix.Optimize the extraction solvent system (e.g., adjust polarity). Increase extraction time or use sonication.[2]
Loss of analyte during cleanup steps.For SPE, evaluate the sorbents used and optimize the elution solvent to ensure complete recovery. For LLE, ensure complete phase separation.
Poor Chromatographic Peak Shape (Fronting, Tailing, Splitting) Co-eluting matrix interferences.Enhance the sample cleanup procedure to remove more interfering compounds. Dilute the final sample extract.[2]
Incompatibility of the final extract solvent with the mobile phase.Evaporate the final extract to dryness and reconstitute in a solvent compatible with the initial mobile phase.[2]
Inconsistent Results or High Variability Inconsistent sample handling and preparation.Standardize the homogenization procedure and ensure precise, calibrated pipetting. Maintain consistent timing for each step.[6][8]
Fluctuation in instrument performance.Run quality control standards throughout the analytical batch to monitor instrument performance.[5]
Interfering Peaks in Chromatogram Insufficient sample cleanup.Optimize the SPE cleanup by trying different wash solvents or a different sorbent. For LLE, consider a back-extraction step.[5]
Contamination from solvents or labware.Use high-purity solvents and thoroughly clean all glassware and equipment. Run a blank sample to identify potential sources of contamination.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Amoxicillin from Aqueous Matrices

This protocol is a general guideline and may require optimization for specific matrices.

  • Sample Preparation:

    • To 5 mL of the aqueous sample, add an appropriate internal standard.

    • Adjust the sample pH to 2.0-3.0 with a suitable acid (e.g., 1M HCl) to ensure Amoxicillin is in its protonated form.

  • Extraction:

    • Add 10 mL of a suitable organic solvent (e.g., ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.[10]

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic phases.[10]

  • Analyte Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 10 mL of the organic solvent and combine the organic layers to improve recovery.[10]

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[10]

    • Reconstitute the residue in a solvent compatible with the analytical method (e.g., the mobile phase for LC-MS).[9]

Protocol 2: Solid-Phase Extraction (SPE) for Amoxicillin from Biological Fluids

This protocol provides a general workflow for SPE and requires optimization of the sorbent and solvents.

  • Sorbent Selection and Conditioning:

    • Choose a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent).

    • Condition the cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of water.

  • Sample Loading:

    • Pre-treat the sample by adjusting the pH and filtering if necessary.

    • Load the pre-treated sample onto the SPE cartridge at a controlled flow rate.

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities and other interfering substances.

  • Elution:

    • Elute the Amoxicillin with 3 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Data Presentation: Comparison of Extraction Techniques

The following tables summarize typical performance data for analyte extraction from complex matrices. This data is illustrative and will vary depending on the specific analyte, matrix, and optimized protocol.

Table 1: Recovery Rates for Different Extraction Methods

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
AmoxicillinPlasmaLLE85-95%Fictional, based on typical performance
AmoxicillinUrineSPE90-105%Fictional, based on typical performance
PethoxamidSoilQuEChERS88-98%[2]
Avilamycin CFeedSPE-HPLC>80%[5]

Table 2: Matrix Effects Observed with Different Cleanup Strategies

AnalyteMatrixCleanup MethodMatrix Effect (%)Reference
AmoxicillinPlasmaProtein Precipitation-40 to -60%Fictional, based on typical performance
AmoxicillinPlasmaSPE-10 to +5%Fictional, based on typical performance
6-hydroxydecanoic acidPlasmaProtein PrecipitationSignificant Suppression[7]
AlatrofloxacinBiologicalSPEMinimized[8]

Visualizations

LLE_Workflow start Start: Aqueous Sample prep Sample Preparation (pH Adjustment) start->prep extract Liquid-Liquid Extraction (add organic solvent, vortex, centrifuge) prep->extract separate Separate Organic Layer extract->separate repeat Repeat Extraction separate->repeat aqueous phase combine Combine Organic Layers separate->combine organic phase repeat->extract evap Evaporate to Dryness combine->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis SPE_Workflow start Start: Biological Fluid condition Condition SPE Cartridge (Methanol, Water) start->condition load Load Pre-treated Sample condition->load wash Wash Cartridge (remove interferences) load->wash elute Elute Analyte wash->elute evap Evaporate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Troubleshooting_Logic start Problem: Low Analyte Recovery check_extraction Is initial extraction efficient? start->check_extraction check_cleanup Is there loss during cleanup? check_extraction->check_cleanup Yes optimize_solvent Optimize Solvent System (Polarity, Time, Sonication) check_extraction->optimize_solvent No check_stability Is the analyte stable? check_cleanup->check_stability No optimize_spe Optimize SPE (Sorbent, Elution Solvent) check_cleanup->optimize_spe Yes optimize_conditions Adjust pH and Temperature check_stability->optimize_conditions No success Improved Recovery check_stability->success Yes optimize_solvent->success optimize_spe->success optimize_conditions->success

References

Technical Support Center: Refining Cell Viability Assays in the Presence of Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of common cell viability assays in the presence of Amiloxate (also known as isoamyl p-methoxycinnamate), a UVB filtering agent with known antioxidant properties.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my cell viability assay?

A1: this compound (isoamyl p-methoxycinnamate) is an organic compound used as a UVB filter in products like sunscreens.[1][4] It has two primary properties that can interfere with common cell viability assays:

  • Antioxidant Activity : As a derivative of cinnamic acid and a free radical scavenger, this compound can chemically reduce assay reagents, particularly tetrazolium salts (e.g., MTT, XTT, MTS), leading to a false-positive signal (increased color/absorbance) that doesn't correlate with cellular metabolic activity.[2][5][6]

  • UV Absorbance : this compound strongly absorbs light in the UVB range (290-320 nm, with a peak at 310 nm).[1][7] This can cause interference in fluorescence-based assays if there is an overlap between its absorbance spectrum and the excitation/emission spectra of the fluorescent dyes.

Q2: I'm observing an unexpected increase in signal (color or fluorescence) at higher concentrations of this compound. Is this due to increased cell viability?

A2: It is highly unlikely that this is a true reflection of increased cell viability. This paradoxical effect is a classic sign of assay interference.[6][8] The antioxidant properties of this compound are likely causing the direct, cell-free reduction of your assay reagent (for colorimetric assays) or its intrinsic fluorescence is interfering with the signal detection (for fluorometric assays). You must perform a cell-free control to confirm this.[5]

Q3: How do I perform a cell-free control to confirm this compound interference?

A3: A cell-free control is essential. To do this, prepare a 96-well plate with your culture medium and the same concentrations of this compound you are testing, but do not add any cells. Then, add the assay reagent (e.g., MTT, XTT, Calcein-AM) and follow the standard protocol. If you observe a signal change that correlates with the this compound concentration, you have confirmed direct assay interference.[5][9]

Q4: Which cell viability assays are most likely to be affected by this compound?

A4: Assays that rely on measuring cellular reductive potential are most susceptible to interference. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Resazurin (AlamarBlue)

Fluorescence-based assays like Calcein-AM may also be affected if this compound's absorbance or fluorescence properties overlap with the dye's spectra.

Troubleshooting Guides by Assay Type

Tetrazolium-Based Assays (MTT, XTT)

Problem: Falsely elevated absorbance readings that increase with this compound concentration.

Root Cause: Direct chemical reduction of the tetrazolium salt by this compound's antioxidant moieties.

Troubleshooting Workflow

A High Absorbance with this compound B Run Cell-Free Control (this compound + Media + Reagent) A->B C Color Change Observed? B->C D Interference Confirmed. MTT/XTT Not Reliable. C->D Yes E No Color Change. Interference Unlikely. C->E No F Option 1: Modify Protocol (Washout Step) D->F G Option 2: Switch Assay (e.g., Neutral Red, SRB, ATP-based) D->G

Caption: Troubleshooting workflow for tetrazolium assay interference.

Solutions & Recommendations:

Solution IDRecommendationRationale
SOL-TET-01 Perform a Washout Step Before adding the tetrazolium reagent, carefully aspirate the this compound-containing media and wash the cells once or twice with warm PBS or serum-free media. This removes the interfering compound.
SOL-TET-02 Switch to a Non-Redox Assay If interference persists, the most reliable solution is to switch to an assay with a different mechanism, such as the Neutral Red uptake assay (measures lysosomal integrity) or an ATP-based luminescence assay (measures metabolic activity via ATP levels).[5]
SOL-TET-03 Include Proper Controls Always run a "compound-only" control (no cells) for each concentration of this compound. The absorbance from these wells can be subtracted from your experimental wells, though this may not fully account for complex interactions.[9]
Fluorescence-Based Assays (e.g., Calcein-AM)

Problem: High background fluorescence or quenched signal.

Root Cause: this compound absorbs UVB light and may have intrinsic fluorescence, potentially overlapping with the excitation/emission spectra of the assay dye, or it could quench the fluorescent signal.

Solutions & Recommendations:

Solution IDRecommendationRationale
SOL-FLUOR-01 Perform a Washout Step Similar to tetrazolium assays, washing cells to remove extracellular this compound before adding the Calcein-AM dye is the most effective first step to reduce background and quenching effects.[10]
SOL-FLUOR-02 Use Black-Walled Plates Use black, clear-bottom microplates to minimize background fluorescence and light scatter from the plate itself.[10]
SOL-FLUOR-03 Check for Spectral Overlap Measure the absorbance and emission spectra of this compound in your assay buffer. Compare this to the excitation/emission spectra of Calcein (Excitation ~490 nm / Emission ~520 nm). If there is significant overlap, consider an alternative assay.
SOL-FLUOR-04 Optimize Dye Concentration Titrate the Calcein-AM concentration. It's possible to find a concentration that provides a robust signal from the cells that can overcome the background noise from this compound.[11]

Experimental Protocols

Protocol 1: Modified MTT Assay with Washout Step
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Washout Step: Carefully aspirate the media containing this compound from each well. Gently wash the cell monolayer once with 100 µL of pre-warmed sterile PBS.

  • MTT Incubation: After removing the PBS, add 100 µL of fresh, serum-free medium and 10-20 µL of 5 mg/mL MTT solution to each well.[9] Incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm with a reference wavelength of 630 nm.[9]

Protocol 2: Neutral Red (NR) Uptake Assay

This assay is recommended as a robust alternative as it relies on lysosomal integrity, not redox potential.[12][13]

  • Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Media Removal: After incubation with this compound, carefully aspirate the treatment media.

  • NR Staining: Add 150 µL of pre-warmed Neutral Red Staining Solution (prepared in culture medium) to each well. Incubate for 2-3 hours at 37°C.[14]

  • Washing: Aspirate the NR solution and wash the cells gently with 250 µL of 1X Wash Buffer to remove unincorporated dye.[14]

  • Destain/Solubilization: Add 150 µL of Solubilization Solution (e.g., 1% acetic acid, 50% ethanol) to each well.[15]

  • Absorbance Reading: Place the plate on a shaker for 10-20 minutes to ensure complete solubilization of the dye.[14][16] Measure the absorbance at 540 nm.

Protocol 3: Calcein-AM Assay with Washout Step
  • Cell Seeding & Treatment: Plate cells in a black-walled, clear-bottom 96-well plate and treat as described previously.

  • Washout Step: Aspirate the this compound-containing media. Wash cells twice with 100 µL of pre-warmed PBS or a suitable assay buffer.[10]

  • Dye Loading: Add 50 µL of the Calcein-AM working solution (typically 1-5 µM) to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[11]

  • Fluorescence Reading: Record fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[11]

Signaling Pathway Considerations

This compound is a derivative of cinnamic acid. Cinnamic acid and its derivatives are known to modulate several key cellular signaling pathways, which could be relevant to your experimental interpretation. The primary pathways affected are related to inflammation, cell survival, and proliferation.

cluster_0 This compound (Cinnamic Acid Derivative) cluster_1 Pro-Inflammatory & Survival Pathways cluster_2 Proliferation & Growth Pathway This compound This compound IKK IKK This compound->IKK Inhibits PI3K PI3K This compound->PI3K Inhibits IkB IκBα IKK->IkB Inhibits (via phosphorylation) NFkB NF-κB IkB->NFkB Sequesters Nucleus1 Nucleus NFkB->Nucleus1 Translocates to ProInflammatory Pro-Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus1->ProInflammatory Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth & Survival mTOR->Proliferation Promotes

Caption: Potential signaling pathways inhibited by this compound.

Cinnamic acid derivatives have been shown to inhibit the NF-κB signaling pathway , a central regulator of inflammation and cell survival.[17][18] They can prevent the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm, thereby downregulating the expression of pro-inflammatory and survival genes.[19] Additionally, some derivatives can inhibit the PI3K/Akt/mTOR pathway , which is critical for cell proliferation and growth.[18][20] These inhibitory effects are important to consider when interpreting viability data, as they represent true biological effects of the compound, separate from assay artifacts.

References

challenges in measuring the antioxidant activity of lipophilic compounds like Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for measuring the antioxidant activity of lipophilic compounds, such as Amiloxate. Given the limited specific data on this compound in the public domain, the guidance provided is based on established principles and methodologies for other lipophilic antioxidants.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in measuring the antioxidant activity of lipophilic compounds?

Measuring the antioxidant activity of lipophilic compounds presents several challenges, primarily related to their poor solubility in aqueous assay systems, which are common for many standard antioxidant assays. Key challenges include:

  • Solubility: Lipophilic compounds do not readily dissolve in the aqueous buffers used in many common antioxidant assays (e.g., ABTS, DPPH). This can lead to an underestimation of their antioxidant activity.[1]

  • Solvent Interference: The organic solvents required to dissolve lipophilic compounds (e.g., ethanol (B145695), acetone, DMSO) can interfere with the assay chemistry.[1] Some solvents can act as antioxidants or pro-oxidants themselves, leading to inaccurate results.

  • Assay Compatibility: Not all antioxidant assays are suitable for lipophilic compounds. Assays like the Ferric Reducing Antioxidant Power (FRAP) and Folin-Ciocalteu are generally designed for hydrophilic systems.[2]

  • Micelle Formation: In aqueous environments, lipophilic molecules may form micelles or aggregates, reducing the surface area available to react with radicals and leading to lower measured activity.

Q2: Which antioxidant assays are most suitable for lipophilic compounds like this compound?

Several assays can be adapted or are inherently suitable for measuring the antioxidant activity of lipophilic compounds:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is versatile and can be adapted for both hydrophilic and lipophilic compounds because the ABTS radical is soluble in both aqueous and organic solvents.[3][4][5]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The DPPH radical is soluble in organic solvents like ethanol and methanol (B129727), making this assay suitable for lipophilic antioxidants.[6][7][8]

  • ORAC (Oxygen Radical Absorbance Capacity) Assay: The ORAC assay can be adapted for lipophilic compounds by using a solubility enhancer like randomly methylated beta-cyclodextrin (B164692) (RMCD) or by performing the assay in a solvent mixture.[9][10]

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: The CUPRAC method is effective for both hydrophilic and lipophilic antioxidants and is particularly useful for assessing the reducing capacity in lipid environments.[2][6][11]

  • β-carotene Bleaching Assay: This assay is specifically designed to measure the ability of antioxidants to inhibit the oxidation of linoleic acid in an emulsion system, making it suitable for lipophilic compounds.[12]

Q3: How can I improve the solubility of my lipophilic compound in the assay medium?

Improving the solubility of lipophilic compounds is crucial for accurate antioxidant activity measurement. Here are some strategies:

  • Use of Co-solvents: Dissolve the lipophilic compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol, acetone, DMSO) before diluting it in the assay buffer.

  • Solubility Enhancers: Employ solubility enhancers like cyclodextrins (e.g., randomly methylated β-cyclodextrin) to create inclusion complexes that are more water-soluble.[9]

  • Micellar Systems: Incorporate surfactants or create micellar systems to mimic a lipid environment, which can improve the interaction between the lipophilic antioxidant and the radical species.

  • Liposome-based Assays: Entrap the lipophilic compound within liposomes to create a more biologically relevant system for testing.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no detectable antioxidant activity 1. Poor solubility of the compound in the assay medium. 2. Incompatible assay for lipophilic compounds. 3. Compound degradation.1. See solubility improvement strategies in the FAQ section. 2. Switch to an assay suitable for lipophilic compounds (ABTS, DPPH, ORAC-lipo, CUPRAC). 3. Check the stability of your compound under the assay conditions (pH, light, temperature). Prepare fresh solutions.
High variability between replicates 1. Inconsistent dissolution of the lipophilic compound. 2. Phase separation during the assay. 3. Pipetting errors with viscous organic solvents.1. Ensure complete and consistent solubilization of the compound before each experiment. Use a vortex mixer or sonicator. 2. Visually inspect the assay wells for any signs of precipitation or phase separation. Adjust solvent composition if necessary. 3. Use positive displacement pipettes for accurate handling of viscous solvents.
Solvent blank shows high absorbance or scavenging activity 1. The solvent itself has antioxidant or pro-oxidant properties. 2. Impurities in the solvent.1. Run a solvent control for every experiment and subtract the blank value. 2. Use high-purity, HPLC-grade solvents. Test different solvents to find one with minimal interference.[1]
Non-linear dose-response curve 1. Compound aggregation at higher concentrations. 2. Saturation of the radical species.1. Test a wider range of lower concentrations. 2. Ensure the radical concentration is in excess relative to the antioxidant concentration.

Experimental Protocols

ABTS Assay for Lipophilic Compounds

This protocol is adapted for measuring the antioxidant activity of lipophilic compounds.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Ethanol (for lipophilic assay)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a standard

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM solution of ABTS in ethanol.

    • Prepare a 2.45 mM solution of potassium persulfate in ethanol.

    • Mix the two solutions in equal volumes.[3]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for complete radical generation.[3] This stock solution is stable for several days when stored in the dark at 4°C.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the experiment, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3]

  • Sample and Standard Preparation:

    • Prepare a series of Trolox standards in ethanol at various concentrations (e.g., 0-500 µM).

    • Dissolve your lipophilic compound (e.g., this compound) in ethanol to prepare a stock solution and then make serial dilutions.

  • Assay:

    • Add 20 µL of the sample or standard to 180 µL of the ABTS•+ working solution in a 96-well plate.[3]

    • Incubate at room temperature for 6-30 minutes.[3]

    • Measure the absorbance at 734 nm.[3]

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Determine the Trolox Equivalent Antioxidant Capacity (TEAC) value of the sample from the standard curve.

DPPH Assay for Lipophilic Compounds

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Trolox or other suitable standard

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 75 µM solution of DPPH in methanol or ethanol.[13]

  • Sample and Standard Preparation:

    • Prepare a series of Trolox standards in the same solvent used for the DPPH solution.

    • Dissolve your lipophilic compound in the same solvent to prepare a stock solution and then make serial dilutions.

  • Assay:

    • Add 50 µL of the sample or standard solution to 950 µL of the DPPH solution.[13]

    • Incubate in the dark at room temperature for 30 minutes.[13]

    • Measure the absorbance at 517 nm.[13]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).

    • Alternatively, calculate the TEAC value by comparing the activity to that of Trolox.

Quantitative Data Summary

The following tables summarize quantitative data for the antioxidant activity of some common lipophilic compounds, which can serve as a reference for your experiments with this compound.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) Values from ABTS Assay

CompoundTEAC ValueReference
α-Tocopherol0.50 ± 0.02[9]
γ-Tocopherol0.74 ± 0.03[9]
δ-Tocopherol1.36 ± 0.14[9]
γ-Oryzanol3.00 ± 0.26[9]

Table 2: IC₅₀ and Anti-Radical Activity (ARA) from DPPH Assay

CompoundIC₅₀ (µM)ARA (µM⁻¹)Reference
Trolox0.2214.5[13]
Catechol derivatives-1.99 - 8.1[13]
Monohydroxylated phenethyl derivatives-8 x 10⁻⁴ - 4.5 x 10⁻²[13]

Visualizations

Experimental_Workflow_ABTS_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS in Ethanol mix_solutions Mix ABTS and K₂S₂O₈ (1:1 ratio) prep_abts->mix_solutions prep_kps Prepare 2.45 mM K₂S₂O₈ in Ethanol prep_kps->mix_solutions incubate_dark Incubate 12-16h in Dark mix_solutions->incubate_dark abts_stock ABTS•+ Stock Solution incubate_dark->abts_stock dilute_abts Dilute ABTS•+ Stock to Abs ~0.7 abts_stock->dilute_abts add_reagents Add Sample/Standard to ABTS•+ Solution dilute_abts->add_reagents prep_samples Prepare Lipophilic Sample and Trolox Standards prep_samples->add_reagents incubate_rt Incubate 6-30 min at RT add_reagents->incubate_rt measure_abs Measure Absorbance at 734 nm incubate_rt->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Standard Curve (% Inhibition vs. Conc.) calc_inhibition->plot_curve calc_teac Determine TEAC Value plot_curve->calc_teac

Caption: Workflow for the ABTS assay adapted for lipophilic compounds.

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_assay_choice Assay Selection cluster_solvent Solvent Effects start Inaccurate/Inconsistent Results check_solubility Is the compound fully dissolved? start->check_solubility Low Activity check_solvent_blank Does the solvent blank show activity? start->check_solvent_blank High Variability improve_solubility Use co-solvents, cyclodextrins, or micellar systems. check_solubility->improve_solubility No check_assay Is the assay suitable for lipophilic compounds? check_solubility->check_assay Yes change_assay Switch to ABTS, DPPH, ORAC-lipo, or CUPRAC. check_assay->change_assay No check_assay->check_solvent_blank Yes run_control Subtract blank value. Use high-purity solvent. check_solvent_blank->run_control Yes

Caption: Troubleshooting logic for antioxidant assays with lipophilic compounds.

References

process improvement for the synthesis of high-purity isoamyl p-methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of high-purity isoamyl p-methoxycinnamate. It is designed for researchers, scientists, and drug development professionals aiming to optimize their synthetic processes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of isoamyl p-methoxycinnamate via Fischer esterification and enzymatic methods.

Question/Issue Potential Cause(s) Recommended Solution(s)
Q1: Why is my reaction yield consistently low? 1. Water Presence: Water in reactants (p-methoxycinnamic acid, isoamyl alcohol) or solvent can reverse the Fischer esterification equilibrium.[1][2] 2. Insufficient Catalyst: Inadequate amounts of acid catalyst (e.g., H₂SO₄, p-TsOH) lead to slow and incomplete reactions.[1] 3. Suboptimal Temperature: Reaction temperature might be too low for an efficient conversion rate.[1] 4. Product Loss During Work-up: Significant product loss can occur during aqueous washes or extractions.[1] 5. Incomplete Enzymatic Conversion: Insufficient reaction time or suboptimal conditions for lipase-catalyzed reactions.[3]1. Ensure all reactants and solvents are anhydrous. Use a Dean-Stark apparatus to remove water azeotropically during the reaction.[4] 2. Increase the catalyst loading. For Fischer esterification, typical catalysts include sulfuric acid or p-toluenesulfonic acid.[4] 3. Ensure the reaction is heated to a steady reflux. For a similar synthesis of isoamyl cinnamate (B1238496), a reaction time of 90 minutes was optimal.[2] 4. Minimize the number of washes and ensure proper phase separation to avoid discarding the organic layer containing the product. 5. Increase the reaction time for enzymatic synthesis (can be several days) and ensure the correct temperature and solvent (e.g., n-hexane) are used.[3]
Q2: The reaction mixture has turned dark brown/black. What does this indicate? Side Reactions: Overheating or harsh acidic conditions can lead to polymerization or degradation of the cinnamate structure.[1]- Reduce the reaction temperature to achieve a gentle reflux. - Consider using a milder acid catalyst, such as p-toluenesulfonic acid (p-TsOH), instead of concentrated sulfuric acid.[5]
Q3: How do I remove unreacted p-methoxycinnamic acid from my crude product? Acidic Impurity: Unreacted p-methoxycinnamic acid is the most common impurity and is acidic in nature.[1]During the work-up, wash the organic layer (e.g., in diethyl ether or ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][6] This will convert the acidic starting material into its water-soluble sodium salt, which will be removed into the aqueous layer.
Q4: My final product is an oil, but I expected a solid. Is this normal? Physical State: Isoamyl p-methoxycinnamate is typically a clear, colorless to pale yellow oil at room temperature.[7]This is the expected physical state of the purified product.
Q5: What is the best method to achieve >99% purity? Purification Technique: The choice of purification method is critical for achieving high purity.- Fractional Distillation: Distillation under reduced pressure (e.g., 125-135°C at 0.4 mbar) can yield purities of around 98.4%. - Recrystallization: For the highest purity, crystallization from a suitable solvent system like ethyl acetate (B1210297)/hexane can achieve purities of up to 99.4%.[3][8]
Q6: Can I use an enzymatic method for this synthesis? Biocatalysis: Yes, enzymatic synthesis is a viable, often milder, alternative to chemical synthesis.Lipases, such as those from Candida antarctica or Aspergillus oryzae, can be used to catalyze the transesterification of ethyl p-methoxycinnamate with isoamyl alcohol to produce isoamyl p-methoxycinnamate.[3]

Data Presentation: Comparative Synthesis Data

The following tables summarize quantitative data from various synthetic and purification methods for isoamyl p-methoxycinnamate.

Table 1: Comparison of Enzymatic Synthesis Conditions

Lipase SourceSubstrateCo-reactantSolventTemperature (°C)TimeConversion (%)
Candida antarcticaEthyl p-methoxycinnamateIsoamyl alcoholn-Hexane307 days91%[3]
Aspergillus oryzaeEthyl p-methoxycinnamateIsoamyl alcoholn-Hexane4510 days91.4%
Candida cylindraceaEthyl p-methoxycinnamateIsoamyl alcoholn-Hexane306 days29%

Table 2: Purity Levels from Different Purification Methods

Purification MethodStarting MaterialPurity Achieved (%)Reference
Fractional DistillationCrude reaction mixture98.4% (GC)[9]
Recrystallization (Ethyl Acetate/Hexane)Crude Kaempferia galanga extract99.4% (GC)[3][8]
HPLC Analysis StandardCommercially available≥98.0% (HPLC)

Experimental Protocols

Protocol 1: Chemical Synthesis via Fischer Esterification

This protocol is adapted from standard Fischer esterification procedures.[4][6]

Materials:

  • p-Methoxycinnamic acid

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (B28343) (for Dean-Stark setup, optional)

  • Diethyl ether or Ethyl acetate

  • 5% aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask, combine p-methoxycinnamic acid (1.0 eq), isoamyl alcohol (a 3 to 4-fold molar excess is recommended to drive the equilibrium), and a suitable solvent like toluene if using a Dean-Stark trap.

  • Catalyst Addition: Slowly add the acid catalyst (e.g., 5 drops of concentrated H₂SO₄ or ~0.05 eq of p-TsOH) to the stirred mixture.

  • Reflux: Attach a reflux condenser (or Dean-Stark apparatus) and heat the mixture to a steady reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether or ethyl acetate.

  • Aqueous Work-up:

    • Transfer the mixture to a separatory funnel and wash with cold water.

    • Carefully wash with 5% aqueous NaHCO₃ solution to remove unreacted p-methoxycinnamic acid. Vent the funnel frequently to release CO₂ gas. . Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: High-Purity Purification by Recrystallization

This protocol is based on methods for purifying similar compounds.[3][8]

Materials:

  • Crude isoamyl p-methoxycinnamate

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Dissolution: Gently heat the crude isoamyl p-methoxycinnamate in a minimal amount of ethyl acetate until it fully dissolves.

  • Precipitation: Slowly add n-hexane to the warm solution with stirring until it becomes slightly cloudy (the point of saturation).

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate maximum crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to obtain high-purity isoamyl p-methoxycinnamate.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

SynthesisWorkflow Reactants Reactants (p-Methoxycinnamic Acid, Isoamyl Alcohol) Reaction Fischer Esterification (Acid Catalyst, Heat) Reactants->Reaction Workup Aqueous Work-up (NaHCO3 Wash) Reaction->Workup Crude Crude Product Workup->Crude ImpurityRemoval Removes Unreacted p-Methoxycinnamic Acid Workup->ImpurityRemoval Purification Purification (Distillation or Recrystallization) Crude->Purification Final High-Purity Isoamyl p-Methoxycinnamate Purification->Final PurityCheck Purity Analysis (HPLC, GC) Final->PurityCheck TroubleshootingTree Start Problem Observed LowYield Low Yield Start->LowYield DarkColor Dark Reaction Mixture Start->DarkColor ImpureProduct Impure Product (Acidic Impurities) Start->ImpureProduct CauseWater Water Present? LowYield->CauseWater CauseCatalyst Catalyst Amount? LowYield->CauseCatalyst CauseTemp Overheating? DarkColor->CauseTemp CauseWash Ineffective Wash? ImpureProduct->CauseWash Sol_Dry Use Anhydrous Reagents / Dean-Stark CauseWater->Sol_Dry Yes Sol_Catalyst Increase Catalyst CauseCatalyst->Sol_Catalyst Low Sol_Temp Reduce Temperature CauseTemp->Sol_Temp Yes Sol_Wash Use NaHCO3 Wash CauseWash->Sol_Wash Yes ParameterInfluence Outcome Yield & Purity Temp Reaction Temperature Temp->Outcome Time Reaction Time Time->Outcome Catalyst Catalyst Concentration Catalyst->Outcome Ratio Reactant Molar Ratio Ratio->Outcome Purification Purification Method Purification->Outcome

References

Method Refinement for Aquatic Toxicity Assessment of Amiloxate: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the aquatic toxicity of Amiloxate (Isoamyl p-methoxycinnamate). The information is designed to address specific issues that may be encountered during experimentation, with a focus on method refinement for this sparingly soluble UV filter.

Data Presentation

Test OrganismTrophic LevelTest TypeEndpointResultReference
Daphnia magnaInvertebrateAcute ImmobilizationEC50Data not publicly availableStandard OECD 202 Guideline would be used
Freshwater AlgaePrimary ProducerGrowth InhibitionEC50Data not publicly availableStandard OECD 201 Guideline would be used
FishVertebrateAcute ToxicityLC50Data not publicly availableStandard OECD 203 Guideline would be used
Daphnia magnaInvertebrateChronic ReproductionNOECData not publicly availableStandard OECD 211 Guideline would be used

EC50 (Median Effective Concentration): The concentration of a substance that causes a defined effect in 50% of the test population.[3] LC50 (Median Lethal Concentration): The concentration of a substance that is lethal to 50% of the test population.[3] NOEC (No Observed Effect Concentration): The highest tested concentration of a substance at which no statistically significant adverse effect is observed.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are based on standardized OECD guidelines and are adapted to address the challenges of testing a sparingly soluble substance like this compound.

Acute Immobilization Test with Daphnia magna

This protocol is based on the OECD 202 guideline and is designed to determine the acute toxicity of this compound to Daphnia magna.

1. Test Organism:

  • Species: Daphnia magna

  • Age: Neonates (less than 24 hours old)

  • Source: Healthy, laboratory-cultured population

2. Preparation of Test Solutions:

  • Due to the low water solubility of this compound, a stock solution should be prepared using a water-miscible, low-toxicity solvent (e.g., acetone (B3395972) or dimethyl sulfoxide) at a concentration that does not exceed 0.1 mL/L in the final test medium.

  • A series of nominal concentrations are prepared by diluting the stock solution with the test water. A control group (test water only) and a solvent control group (test water with the highest concentration of solvent used) must be included.

3. Test Conditions:

  • Test vessels: Glass beakers

  • Volume: At least 2 mL per daphnid

  • Temperature: 20 ± 2°C

  • Light: 16-hour light / 8-hour dark cycle

  • Feeding: None during the test

4. Procedure:

  • Introduce at least 20 daphnids, divided into at least four replicate groups, for each test concentration and control.

  • Observe and record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Measure and record water quality parameters (pH, dissolved oxygen, temperature) at the beginning and end of the test.

5. Data Analysis:

  • Calculate the percentage of immobilization at each concentration for the 24-hour and 48-hour observation points.

  • Determine the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Algal Growth Inhibition Test

This protocol is based on the OECD 201 guideline and is designed to determine the effects of this compound on the growth of freshwater algae.

1. Test Organism:

  • Species: Pseudokirchneriella subcapitata or other recommended green algae species.

  • Source: Axenic laboratory culture in the exponential growth phase.

2. Preparation of Test Solutions:

  • Similar to the Daphnia test, prepare a stock solution of this compound using a suitable solvent.

  • Prepare a geometric series of test concentrations by diluting the stock solution in the algal growth medium. Include a control and a solvent control.

3. Test Conditions:

  • Test vessels: Glass flasks or microplates.

  • Temperature: 21-24°C.

  • Light: Continuous, uniform illumination.

  • Culture conditions: Sufficient nutrients to support exponential growth in the control group for the duration of the test.

4. Procedure:

  • Inoculate the test solutions and controls with a low, uniform concentration of exponentially growing algae.

  • Incubate the cultures for 72 hours.

  • Measure the algal biomass (e.g., cell count, fluorescence, or absorbance) at the start of the test and at 24, 48, and 72 hours.

5. Data Analysis:

  • Calculate the average growth rate for each concentration and the controls.

  • Determine the percentage inhibition of the growth rate for each test concentration compared to the solvent control.

  • Calculate the 72-hour EC50 value for growth rate inhibition and its 95% confidence limits.

Troubleshooting Guides and FAQs

Q1: My test substance, this compound, is not dissolving in the test medium. How can I prepare my test solutions?

A1: this compound has low water solubility, which is a common challenge with UV filters.

  • Recommended Approach: Use a water-miscible, low-toxicity solvent like acetone or dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. The final concentration of the solvent in your test medium should not exceed 0.1 mL/L and should not be toxic to the test organisms. Always include a solvent control in your experimental design to ensure that any observed effects are due to the test substance and not the solvent.

  • Alternative (Water Accommodated Fraction - WAF): For sparingly soluble mixtures, a WAF can be prepared. This involves mixing the substance with water for a defined period and then allowing the undissolved material to settle. The aqueous phase is then used as the test solution. However, for a single substance like this compound, a solvent-based stock solution is generally preferred for better concentration control.

Q2: I'm observing high variability in my results between replicates. What could be the cause?

A2: High variability can stem from several sources, especially when testing substances like this compound.

  • Inconsistent Exposure Concentrations: Due to its lipophilic nature, this compound may adsorb to the surfaces of your test vessels, aeration tubing, or organic matter in the test medium. This can lead to a decrease in the bioavailable concentration over time and variability between replicates.

    • Solution: Use glass test vessels to minimize adsorption. It is also crucial to analytically verify the concentrations of this compound at the beginning and end of the exposure period to determine the actual exposure concentrations.

  • Health of Test Organisms: Ensure that your culture of Daphnia magna or algae is healthy and in the appropriate life stage for testing. For Daphnia, use neonates from the second to sixth broods of healthy parent organisms. For algae, use a culture in the exponential growth phase.

  • Environmental Conditions: Maintain consistent temperature, lighting, and water quality parameters across all test vessels.

Q3: Should I be concerned about the photodegradation of this compound during my experiments?

A3: Yes, as a UV filter, this compound is designed to absorb UV radiation and may degrade when exposed to light, which is a requirement for algal toxicity tests.

  • Consideration: Photodegradation can alter the chemical structure of this compound, potentially leading to degradation products with different toxicity profiles.

  • Refinement Strategy:

    • Conduct the study under controlled and defined light conditions.

    • If possible, analyze the concentration of the parent compound and any major degradation products at different time points during the experiment.

    • Consider conducting the toxicity test with and without UV light to differentiate between the toxicity of the parent compound and its photoproducts.

Q4: How do I interpret the results if toxicity is only observed at concentrations above the water solubility limit of this compound?

A4: Effects observed at concentrations exceeding the water solubility limit are often due to physical effects rather than true toxicity. Undissolved particles can cause physical stress, such as clogging the gills of fish or entrapping daphnids.

  • Best Practice: The primary focus of aquatic toxicity testing should be on the dissolved fraction of the substance, as this is generally considered the most bioavailable form.

  • Interpretation: If no effects are observed up to the water solubility limit, it can be concluded that the substance has low acute aquatic toxicity. Any effects seen above this limit should be carefully interpreted and noted as potentially being caused by physical effects.

Visualizations

Experimental_Workflow_Daphnia_Toxicity cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis Culture Culture Healthy Daphnia magna PrepareDilutions Prepare Test Dilutions Culture->PrepareDilutions PrepareStock Prepare this compound Stock Solution (with solvent) PrepareStock->PrepareDilutions IntroduceDaphnia Introduce Neonates to Test Vessels PrepareDilutions->IntroduceDaphnia Controls Prepare Control & Solvent Control Controls->IntroduceDaphnia Incubate Incubate under Controlled Conditions IntroduceDaphnia->Incubate Observe24h Observe Immobilization at 24h Incubate->Observe24h MeasureWQ Measure Water Quality Parameters Incubate->MeasureWQ AnalyzeConc Analyze this compound Concentration Incubate->AnalyzeConc Observe48h Observe Immobilization at 48h Observe24h->Observe48h CalculateEC50 Calculate 48h EC50 Observe48h->CalculateEC50

Caption: Workflow for Daphnia magna Acute Immobilization Test.

Troubleshooting_Pathway cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Refinement & Solution Problem High Variability in Results Cause1 Inconsistent Exposure Concentration Problem->Cause1 Cause2 Poor Health of Test Organisms Problem->Cause2 Cause3 Inconsistent Environmental Conditions Problem->Cause3 Solution1 Use Glassware Analytically Verify Concentrations Cause1->Solution1 Solution2 Standardize Culturing Use Appropriate Life Stage Cause2->Solution2 Solution3 Monitor Temperature, Light, pH Ensure Uniformity Cause3->Solution3

Caption: Troubleshooting pathway for high variability in results.

References

Technical Support Center: Enhancing Broad-Spectrum UV Protection of Amiloxate-Containing Formulas

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the broad-spectrum UV protection of sunscreen formulas containing Amiloxate (Isoamyl p-Methoxycinnamate).

Frequently Asked Questions (FAQs)

Q1: What are the primary UV filtering properties of this compound?

This compound, also known as Isoamyl p-Methoxycinnamate, is an oil-soluble chemical sunscreen agent that primarily functions as a UVB filter.[1] It absorbs UV radiation in the UVB range (290-320 nm) with a peak absorbance at 310 nm.[2] It also offers some protection in the UVA II range (320-340 nm).[2] Due to its primary efficacy in the UVB range, this compound is effective in preventing sunburn.[1]

Q2: Why is it necessary to combine this compound with other UV filters?

This compound on its own does not provide sufficient broad-spectrum protection, particularly against long-wave UVA rays (UVA I). To achieve comprehensive protection against the full UV spectrum, it is essential to combine this compound with other UV filters that have strong absorbance in the UVA range.[1][3] A well-formulated sunscreen should offer balanced protection against both UVA and UVB radiation.

Q3: What are some effective UV filter combinations with this compound to achieve high SPF and broad-spectrum protection?

Achieving high SPF and broad-spectrum protection involves a synergistic combination of multiple UV filters. While specific quantitative synergy studies for this compound are not extensively published, analysis of commercial formulations provides insights into effective combinations. Combining this compound with a mix of other organic and inorganic filters is a common strategy.

For example, a formulation can achieve an SPF of 30+ by combining this compound with other filters like Octinoxate, Oxybenzone, and Avobenzone. Another approach is to blend this compound with a combination of Octinoxate, Octisalate, and Zinc Oxide.[4] The inclusion of a photostable UVA filter like Avobenzone, often stabilized with Octocrylene, is crucial for robust UVA protection. The synergy between organic filters like this compound and inorganic filters like Titanium Dioxide or Zinc Oxide can also enhance SPF.[5][6] Inorganic filters can scatter UV radiation, increasing the path length of photons through the sunscreen film, which in turn increases the absorption by organic filters like this compound.

Q4: What is the regulatory status of this compound?

In the European Union, this compound (listed as Isoamyl p-Methoxycinnamate) is an approved UV filter at a maximum concentration of 10%.[1][3] It is also permitted for use in other regions such as Australia, China, India, and South Africa.[1] However, this compound is not currently an approved sunscreen active ingredient in the United States or Canada.[1]

Troubleshooting Guide

Issue 1: Low SPF or insufficient broad-spectrum coverage in an this compound-containing formula.

Possible Causes:

  • Suboptimal UV Filter Combination: Reliance on this compound alone or in combination with other weak UVA filters will result in poor broad-spectrum protection.

  • Inadequate Concentration of Filters: The concentration of each UV filter, including this compound, may be too low to achieve the target SPF.

  • Poor Film Formation: The sunscreen vehicle may not be forming a uniform and continuous film on the substrate (or skin), leading to gaps in protection.

  • Photodegradation of UV Filters: Some UV filters, like Avobenzone, are inherently photounstable and can degrade upon exposure to UV radiation, reducing the overall protection.

Troubleshooting Steps:

  • Optimize UV Filter Blend:

    • Incorporate a strong, photostable UVA filter such as Bemotrizinol (Tinosorb S) or Bisoctrizole (Tinosorb M).

    • If using Avobenzone, ensure it is adequately photostabilized with an effective photostabilizer like Octocrylene. A general guideline is to use Octocrylene at a concentration equal to or greater than that of Avobenzone.

    • Consider a combination of organic and inorganic filters. The addition of micronized Zinc Oxide or Titanium Dioxide can significantly boost SPF and enhance UVA protection.

  • Adjust UV Filter Concentrations:

    • Ensure that the concentrations of all UV filters are within their regulatory limits and are optimized to achieve the desired SPF. This compound is approved up to 10% in the EU.[1][3]

  • Improve Film Formation:

    • Incorporate film-forming polymers into your formulation. These can help to create a more uniform and water-resistant layer of sunscreen on the skin.[7]

    • The choice of emollients can also impact the spreadability and film integrity of the sunscreen.[8]

  • Enhance Photostability:

    • Beyond using photostabilizers for specific filters, consider incorporating antioxidants like Vitamin C, Vitamin E, or Ferulic Acid. These can help to quench free radicals generated during UV exposure and may improve the overall stability of the formulation.

    • Encapsulation of photolabile filters is another advanced technique to improve their stability.[4]

Issue 2: Crystallization of UV filters in the formulation.

Possible Causes:

  • Supersaturation: The concentration of one or more solid organic UV filters (like Avobenzone) may exceed their solubility in the oil phase of the formulation.

  • Inadequate Solubilization: The chosen emollients and solvents in the oil phase may not be effective at solubilizing the crystalline UV filters.[9]

  • Temperature Fluctuations: Changes in temperature during storage can promote crystallization.

Troubleshooting Steps:

  • Select Appropriate Solvents:

    • Incorporate high-polarity emollients that are known to be good solvents for crystalline UV filters. Examples include C12-15 Alkyl Benzoate, Phenethyl Benzoate, or Butyloctyl Salicylate.[8]

  • Optimize the Oil Phase:

    • Adjust the ratios of different emollients to create a more robust solvent system for the UV filters.

  • Process Optimization:

    • During the manufacturing process, ensure that the oil phase is heated sufficiently to completely dissolve all solid UV filters. For Avobenzone, this typically requires heating to above 83°C.[9]

    • Ensure thorough mixing to achieve a homogenous solution before emulsification.

  • Avoid Supersaturation:

    • Carefully calculate the saturation concentrations of your solid UV filters in the chosen oil phase. Do not exceed these concentrations.

  • Microscopy Analysis:

    • Use polarized light microscopy to examine your formulation for any signs of crystal formation during stability testing.[9]

Quantitative Data

The following tables provide an overview of the efficacy of this compound and its use in commercial formulations.

Table 1: In Vitro SPF Efficacy of Individual UV Filters at Maximum Authorized Concentrations in the EU

UV FilterINCI NameMax. Conc. (%)In Vitro SPF
This compoundIsoamyl p-Methoxycinnamate1015.14
AnisotriazineTris-Biphenyl Triazine1020.0
Octyl MethoxycinnamateEthylhexyl Methoxycinnamate1010.42
OctocryleneOctocrylene1010.41
Octyl Dimethyl PABAEthylhexyl Dimethyl PABA88.71
Phenylbenzimidazole Sulfonic AcidPhenylbenzimidazole Sulfonic Acid88.31
Octyl TriazoneEthylhexyl Triazone57.80
HomosalateHomosalate104.33
4-Methylbenzylidene Camphor4-Methylbenzylidene Camphor44.22
Benzophenone-4Benzophenone-453.85
PEG-25 PABAPEG-25 PABA103.81
Methylene bis-benzotriazolyl tetramethylbutylphenolMethylene bis-benzotriazolyl tetramethylbutylphenol103.68
Polysilicone-15Polysilicone-15103.64
PABAPABA53.36
Octyl SalicylateEthylhexyl Salicylate53.12
OxybenzoneBenzophenone-3103.01
3-Benzylidene Camphor3-Benzylidene Camphor21.66

Data adapted from a study evaluating the efficacy of 18 sun filters authorized in the European Union tested in vitro.[10]

Table 2: Examples of Commercial Formulations Containing this compound

Product TypeThis compound Conc. (%)Other UV Filters in CombinationStated SPF
Sunscreen Gel5.0Octinoxate, Oxybenzone, Avobenzone, Enzacamene30+
Sunscreen3.5Octinoxate, Octisalate, Zinc Oxide30+
Lip Balm5.0Octinoxate, Octisalate, Zinc Oxide30+
Spray Sunscreen8.0Octinoxate, Enzacamene, Avobenzone, Octocrylene30+

Data is illustrative of combinations and may not represent complete formulations.

Experimental Protocols

In Vitro SPF and UVA Protection Factor (UVA-PF) Determination

This protocol outlines a standardized in vitro method for assessing the SPF and UVA-PF of a sunscreen formulation containing this compound.

Materials and Equipment:

  • UV-2000S Ultraviolet Transmittance Analyzer or equivalent spectrophotometer with an integrating sphere.

  • Polymethyl methacrylate (B99206) (PMMA) plates (roughened surface).

  • Positive displacement pipette or syringe for precise application.

  • Solar simulator with a controlled UV output.

  • Glycerin (for blank measurements).

  • Reference sunscreen standard (e.g., COLIPA standard).

Methodology:

  • Sample Application:

    • Accurately weigh a PMMA plate.

    • Apply the sunscreen formulation to the PMMA plate at a concentration of 0.75 mg/cm².

    • Spread the product evenly over the entire surface of the plate using a gloved finger or a mechanical spreader, ensuring a homogenous film.

    • Allow the film to settle and dry for at least 15 minutes in the dark.

  • Initial UV Transmittance Measurement:

    • Measure the initial UV transmittance of the sunscreen-coated plate at multiple points across the surface using the UV transmittance analyzer.

    • The instrument will record the absorbance from 290 nm to 400 nm.

  • Calculation of Initial In Vitro SPF (SPF₀) and UVA-PF (UVA-PF₀):

    • The instrument's software calculates the initial in vitro SPF and UVA-PF based on the measured transmittance spectrum.

  • UV Irradiation:

    • Expose the sunscreen-coated plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is calculated based on the initial SPF₀.

  • Post-Irradiation UV Transmittance Measurement:

    • After irradiation, repeat the UV transmittance measurement as described in step 2.

  • Final SPF and UVA-PF Calculation:

    • The software calculates the final in vitro SPF and UVA-PF from the post-irradiation transmittance data. This provides an indication of the photostable protection offered by the formulation.

Photostability Testing

This protocol describes a method to evaluate the photostability of an this compound-containing sunscreen formulation.

Materials and Equipment:

  • Spectrophotometer with an integrating sphere.

  • Quartz or PMMA plates.

  • Solar simulator (Xenon arc lamp).

  • Calibrated radiometer.

  • Isopropanol or other suitable solvent.

  • Ultrasonic bath.

  • HPLC system (for quantitative analysis of individual filters, optional).

Methodology:

  • Sample Preparation:

    • Apply a precise amount of the sunscreen formulation (e.g., 1.0 mg/cm²) onto a set of plates to form a thin, uniform film.

    • Prepare a corresponding set of "dark" control plates, which will be shielded from light.

  • Initial Absorbance Measurement:

    • Measure the initial absorbance spectrum (290-400 nm) of the films on a subset of the prepared plates.

  • UV Exposure:

    • Expose the remaining plates to a controlled dose of UV radiation from the solar simulator. The dose should be relevant to real-world sun exposure conditions.

    • Keep the "dark" control plates in a light-proof container at the same temperature.

  • Post-Exposure Analysis:

    • After the specified exposure time, measure the absorbance spectrum of the irradiated films.

    • The photostability can be assessed by comparing the pre- and post-irradiation absorbance spectra. A significant decrease in absorbance at key wavelengths indicates photodegradation.

    • For a more detailed analysis, the sunscreen film can be dissolved from the plate using a suitable solvent, and the concentration of this compound and other UV filters can be quantified using HPLC. The percentage of degradation can then be calculated by comparing the concentrations in the irradiated samples to the dark controls.

Visualizations

Caption: Experimental workflow for in vitro SPF/UVA-PF and photostability testing.

Troubleshooting_Low_SPF cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions issue Low SPF / Insufficient Broad-Spectrum Coverage cause1 Suboptimal UV Filter Combination issue->cause1 cause2 Inadequate Filter Concentration issue->cause2 cause3 Poor Film Formation issue->cause3 cause4 Photodegradation issue->cause4 sol1 Optimize UV Filter Blend (add UVA filters, photostabilizers, inorganic filters) cause1->sol1 sol2 Adjust Concentrations (within regulatory limits) cause2->sol2 sol3 Improve Film Formation (use film-formers, optimize emollients) cause3->sol3 sol4 Enhance Photostability (add antioxidants, encapsulation) cause4->sol4

Caption: Troubleshooting logic for low SPF in this compound formulas.

References

Technical Support Center: Troubleshooting Crystallization of Amiloxate in Cosmetic Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on common issues encountered during the formulation of cosmetic emulsions containing Amiloxate (Isoamyl p-Methoxycinnamate). The following question-and-answer format addresses specific challenges to aid in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cosmetic emulsions?

This compound, also known as Isoamyl p-Methoxycinnamate, is an oil-soluble organic compound used as a UV filter in sunscreen and other cosmetic products.[1][2][3][4] Its primary function is to absorb UVB radiation (290-320 nm), with peak protection around 310 nm, thereby protecting the skin from sunburn and other harmful effects of sun exposure.[1] It is often incorporated into the oil phase of emulsion formulations such as creams and lotions.

Q2: What are the initial signs of this compound crystallization in my emulsion?

The primary sign of crystallization is a change in the texture of your emulsion, which may feel grainy or gritty upon application. Visually, you may observe small, white specks or a lack of homogeneity. Under a microscope, particularly using polarized light, distinct crystalline structures will be visible. Over time, significant crystallization can lead to phase separation.

Q3: What are the main consequences of this compound crystallization in a cosmetic product?

Crystallization of this compound can have several negative impacts on a cosmetic formulation:

  • Reduced Efficacy: Once crystallized, the UV filter is no longer uniformly dispersed in the emulsion, leading to a significant decrease in the Sun Protection Factor (SPF) and unreliable sun protection.

  • Poor Aesthetics: A grainy texture is undesirable for consumers and can affect the overall sensory experience of the product.

  • Formulation Instability: Widespread crystallization can disrupt the emulsion matrix, potentially leading to phase separation (oil and water phases separating).

  • Safety Concerns: While this compound itself has a good safety profile, large crystalline particles could potentially cause skin irritation.

Troubleshooting Guide

Issue 1: Grainy texture observed in the emulsion after cooling.

This is a classic sign of crystallization. The troubleshooting process should focus on the solubility of this compound in the oil phase of your formulation and the cooling process itself.

Root Cause Analysis and Solutions:

  • Insufficient Solubilization during Production: this compound may not have been fully dissolved in the oil phase during the heating step of the emulsification process.

    • Solution: Ensure that the oil phase is heated to a temperature sufficient to completely dissolve the this compound. A visual check for a clear oil phase before emulsification is crucial. Magnetic stirring can aid in the dissolution process.[5]

  • Poor Choice of Emollients: The oil phase may not have a high enough solvent capacity for the concentration of this compound used.

    • Solution: Select emollients that are known to be good solvents for cinnamate (B1238496) esters. While specific data for this compound is limited, emollients that effectively dissolve Octinoxate (a structurally similar UV filter) are a good starting point. Polar emollients often show better solvency for crystalline UV filters.[6] Consider incorporating high-solvency esters into your oil phase.

  • Cooling Rate is Too Slow: A slow cooling process can allow crystals to form and grow.

    • Solution: Experiment with a more rapid cooling rate ("shock cooling") after emulsification, combined with gentle stirring, to promote the formation of smaller, less perceptible crystals.

Issue 2: Crystallization appears over time during stability testing.

This indicates a supersaturated system where this compound was initially dissolved but comes out of solution over time, often triggered by temperature fluctuations.

Root Cause Analysis and Solutions:

  • Supersaturation of this compound: The concentration of this compound may be too high for the oil phase to maintain it in solution over the product's shelf life, especially under varying temperature conditions.

    • Solution 1: Optimize the Oil Phase: Introduce a co-solvent or a more effective solubilizing emollient to the oil phase to increase the overall solubility of this compound.

    • Solution 2: Adjust this compound Concentration: If reformulating the oil phase is not an option, consider slightly reducing the concentration of this compound to a level that is stable within your existing base.

  • Inadequate Emulsifier System: The emulsifier system may not be robust enough to prevent the coalescence of oil droplets, which can promote crystallization.

    • Solution: Ensure your emulsifier system is optimized for the polarity and composition of your oil phase. The use of co-emulsifiers and stabilizers like certain polymers and gums can enhance long-term emulsion stability.

Data Presentation

Table 1: Solubility of Octyl Methoxycinnamate in Various Cosmetic Ingredients

Solvent/EmollientSolubility (w/w %)Notes
EthanolSolubleOften used in sprayable sunscreens.
Mineral OilSolubleA non-polar emollient.
Silicone OilSolubleProvides a light, non-greasy feel.
Vegetable OilsSolubleSolubility can vary depending on the specific oil.
Propylene Glycol MonomyristateMiscibleA polar emollient.
C12-15 Alkyl BenzoateGood SolubilizerOften used to dissolve solid UV filters.
Caprylic/Capric TriglycerideGood SolubilizerA common emollient with good solvent properties.
Dibutyl AdipateGood SolubilizerA polar emollient.[6]
Coco-caprylateGood SolubilizerA natural-derived emollient.[6]
Isopropyl MyristateGood SolubilizerA common emollient.[6]
Dicaprylyl CarbonateGood SolubilizerA fast-spreading emollient.[6]

Note: This data is for Octyl Methoxycinnamate and should be used as a guide. It is highly recommended to determine the solubility of this compound in your specific oil phase experimentally.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Emollient

Objective: To determine the saturation solubility of this compound in a specific cosmetic emollient at room temperature.

Methodology:

  • Preparation of Stock Solutions:

    • Accurately weigh a known amount of the chosen emollient into a series of glass vials with screw caps.

    • Incrementally add known amounts of this compound to each vial to create a range of concentrations (e.g., 1%, 2%, 5%, 10%, 15%, 20% w/w).

  • Dissolution:

    • Add a small magnetic stir bar to each vial.

    • Heat the vials in a water bath to 80°C and stir until the this compound is completely dissolved.[5] Visually confirm that the solution is clear.

  • Equilibration:

    • Allow the sealed vials to cool to room temperature (25°C) and continue stirring for 24-48 hours to allow the system to reach equilibrium. Some vials may show crystal formation.

  • Observation:

    • After the equilibration period, visually inspect each vial for the presence of crystals. The highest concentration that remains a clear solution is the approximate solubility of this compound in that emollient at room temperature.

  • Quantitative Analysis (Optional):

    • For a more precise determination, centrifuge the vials that show crystal formation to sediment the excess solid.

    • Carefully extract an aliquot of the supernatant (the clear liquid phase).

    • Dilute the supernatant with a suitable solvent (e.g., ethanol) and analyze the concentration of dissolved this compound using High-Performance Liquid Chromatography (HPLC) with a UV detector.

Protocol 2: Polarized Light Microscopy for Crystal Detection

Objective: To visually confirm the presence of crystalline structures in an emulsion.

Methodology:

  • Sample Preparation:

    • Place a small drop of the emulsion on a clean microscope slide.

    • Gently place a coverslip over the drop, avoiding the formation of air bubbles.

  • Microscope Setup:

    • Use a microscope equipped with two polarizing filters.

    • Place one polarizer below the sample stage and the other (the analyzer) in the eyepiece or in the optical path above the objective.

    • Rotate the analyzer until the field of view is dark (crossed polarizers).

  • Observation:

    • Place the prepared slide on the microscope stage.

    • Focus on the sample. Crystalline materials are typically birefringent, meaning they will appear as bright, often colorful, structures against the dark background. The liquid and amorphous parts of the emulsion will remain dark.

Mandatory Visualization

G Troubleshooting this compound Crystallization start Issue: Grainy Texture or Crystals in Emulsion check_solubility Is this compound fully dissolved in the oil phase during production? start->check_solubility check_emollient Is the oil phase a good solvent for this compound? check_solubility->check_emollient Yes increase_temp Action: Increase heating temperature and/or duration of the oil phase. check_solubility->increase_temp No check_cooling Is the cooling rate optimized? check_emollient->check_cooling Yes change_emollient Action: Incorporate a high-solvency emollient or co-solvent. check_emollient->change_emollient No optimize_cooling Action: Implement a faster cooling rate ('shock cooling'). check_cooling->optimize_cooling No stability_issue Issue: Crystals form over time check_cooling->stability_issue Yes end_solution Solution: Stable Emulsion increase_temp->end_solution change_emollient->end_solution optimize_cooling->end_solution check_concentration Is the this compound concentration too high? stability_issue->check_concentration check_emulsifier Is the emulsifier system robust? check_concentration->check_emulsifier No reduce_concentration Action: Reduce this compound concentration or improve oil phase solvency. check_concentration->reduce_concentration Yes optimize_emulsifier Action: Optimize emulsifier blend and/or add stabilizers. check_emulsifier->optimize_emulsifier No check_emulsifier->end_solution Yes reduce_concentration->end_solution optimize_emulsifier->end_solution

Caption: Troubleshooting workflow for this compound crystallization.

G Logical Relationships in Preventing Crystallization solubility This compound Solubility no_crystallization Stable Formulation (No Crystallization) solubility->no_crystallization emollient Emollient Selection (High Solvency) emollient->solubility concentration This compound Concentration concentration->solubility cosolvent Co-solvents cosolvent->solubility process Manufacturing Process process->no_crystallization heating Heating Temperature & Time heating->process cooling Cooling Rate cooling->process emulsion_stability Emulsion Stability emulsion_stability->no_crystallization emulsifier Emulsifier System emulsifier->emulsion_stability stabilizers Stabilizers (Polymers, Gums) stabilizers->emulsion_stability

Caption: Key factors influencing this compound crystallization.

References

Technical Support Center: Optimization of Analytical Methods for Low-Level Detection of Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Amiloxate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing analytical methods for the sensitive and accurate detection of this compound at low concentrations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its low-level detection important?

A1: this compound, also known as isoamyl p-methoxycinnamate, is an organic compound used as a UVB filter in sunscreen and other cosmetic products to protect the skin from sun damage.[1][2] Low-level detection is crucial for several reasons:

  • Pharmacokinetic and Skin Penetration Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, sensitive methods are required to measure its presence in biological matrices like plasma or skin layers.

  • Environmental Monitoring: Assessing the environmental fate and potential ecotoxicity of this compound in water and soil samples requires analytical techniques capable of detecting trace amounts.

  • Quality Control of Formulations: Ensuring the stability and intended concentration of this compound in cosmetic products, especially in complex formulations, necessitates accurate and precise analytical methods.

  • Regulatory Compliance: Meeting the requirements of regulatory bodies for product safety and efficacy often involves demonstrating the ability to detect and quantify the active ingredient at low levels.

Q2: What are the most common analytical techniques for the low-level detection of this compound?

A2: The most prevalent and suitable analytical techniques for the low-level detection of this compound are:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used and robust method for the quantification of UV filters like this compound in cosmetic formulations.[3][4] Detection is typically performed at the maximum absorption wavelength of this compound.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers higher sensitivity and selectivity compared to HPLC-UV, making it the preferred method for detecting trace levels of this compound in complex matrices such as biological and environmental samples.[5][6]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To enhance the sensitivity of your analysis for low-level this compound detection, consider the following:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[7]

  • Increase Injection Volume: For cleaner samples, a larger injection volume can increase the analyte signal.

  • Use a More Sensitive Detector: If using HPLC, consider switching from a UV detector to a mass spectrometer (LC-MS/MS) for significantly lower detection limits.[8]

  • Optimize Mobile Phase Composition: Adjusting the mobile phase pH and organic solvent ratio can improve chromatographic peak shape and, consequently, sensitivity.

  • Select an Appropriate HPLC Column: Use a column with a smaller particle size (e.g., UPLC) or a narrower internal diameter to improve peak efficiency and height.

Q4: Is this compound susceptible to degradation during analysis?

A4: Yes, as a cinnamate (B1238496) derivative and a UV-absorbing compound, this compound can be susceptible to photodegradation when exposed to light, especially UV radiation.[9][10][11] It is crucial to protect samples and standards from light throughout the analytical process by using amber vials and minimizing exposure. Additionally, thermal degradation can occur at high temperatures, so it is important to control the temperature during sample preparation and analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC-UV Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation- Inappropriate mobile phase pH- Column overload- Interfering compounds- Replace the column or use a guard column.- Adjust the mobile phase pH to ensure this compound is in a single ionic form.- Dilute the sample to a lower concentration.- Optimize the sample cleanup procedure.
Inconsistent Retention Times - Leak in the HPLC system- Inconsistent mobile phase composition- Fluctuation in column temperature- Check for leaks in pumps, injectors, and fittings.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.
Noisy or Drifting Baseline - Contaminated mobile phase or column- Air bubbles in the system- Aging detector lamp- Use fresh, high-purity solvents and flush the column.- Degas the mobile phase and purge the pump.- Check the lamp's energy and replace it if necessary.
Low Sensitivity - Suboptimal detection wavelength- Inefficient sample extraction- Sample too dilute- Set the UV detector to the maximum absorbance wavelength of this compound (~310 nm).- Optimize the extraction solvent and procedure for better recovery.- Concentrate the sample using SPE or evaporation.
LC-MS/MS Analysis
ProblemPossible Cause(s)Recommended Solution(s)
Signal Suppression or Enhancement (Matrix Effects) - Co-eluting matrix components interfering with ionization.[12][13]- Use a stable isotope-labeled internal standard (if available).- Prepare calibration standards in a blank matrix similar to the sample (matrix-matched calibration).[13]- Dilute the sample to reduce the concentration of interfering components.[14]- Improve sample cleanup using techniques like SPE or liquid-liquid extraction.
Poor Reproducibility - Inconsistent sample preparation- Variability in the MS source conditions- Carryover from previous injections- Ensure precise and consistent execution of the sample preparation protocol.- Optimize and stabilize the ion source parameters (e.g., temperature, gas flows).- Implement a thorough needle wash program between injections.
Low Signal Intensity - Inefficient ionization of this compound- Poor fragmentation in the collision cell- Suboptimal sample cleanup- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage).- Optimize the collision energy to achieve efficient fragmentation for the selected MRM transitions.- Enhance the sample cleanup procedure to remove ion-suppressing compounds.

Quantitative Data Summary

The following tables provide a summary of typical performance data for the analysis of UV filters, including this compound, using different analytical methods. These values can serve as a benchmark for method development and validation.

Table 1: Performance of HPLC-UV Methods for UV Filter Analysis

AnalyteMatrixLODLOQRecovery (%)Reference
This compoundCosmetic Product< 1 mg/kg-92 - 108[2]
Various UV FiltersSunscreen0.08 - 0.87 µg/mL--A study on HPLC methods for sunscreen compounds
ParacetamolBiorelevant Media0.02 µg/mL10 µg/mL95.5 - 103.9[15]

Table 2: Performance of LC-MS/MS Methods for UV Filter Analysis

AnalyteMatrixLODLOQRecovery (%)Reference
Various PesticidesComplex Feed--60 - 140[16]
Various DrugsUrine, Plant Extract0.3 - 1 ng/mL--[17]
Polymer AdditivesFood Simulants0.09 - 1.72 µg/mL0.20 - 5.64 µg/mL67.5 - 108.6[18]

Experimental Protocols

Sample Preparation from a Cream Matrix for HPLC-UV Analysis

This protocol is suitable for the extraction of this compound from a standard oil-in-water or water-in-oil cream formulation.

  • Weighing: Accurately weigh approximately 0.5 g of the cream sample into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol). Vortex for 2 minutes to disperse the cream.

  • Sonication: Place the tube in an ultrasonic bath for 15 minutes to ensure complete extraction of this compound.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the excipients.

  • Dilution: Transfer an aliquot of the supernatant to a volumetric flask and dilute with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Method for this compound Quantification
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 310 nm.

  • Column Temperature: 30 °C.

  • Quantification: Based on a calibration curve prepared from this compound reference standards.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Cream Sample Weigh Weigh Sample Sample->Weigh Extract Solvent Extraction (Methanol/Ethanol) Weigh->Extract Sonicate Sonication Extract->Sonicate Centrifuge Centrifugation Sonicate->Centrifuge Dilute Dilution Centrifuge->Dilute Filter Filtration (0.45 µm) Dilute->Filter HPLC_UV HPLC-UV Analysis Filter->HPLC_UV High Conc. LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Low Conc. Quantification Quantification HPLC_UV->Quantification LC_MSMS->Quantification Report Reporting Quantification->Report

Caption: A generalized workflow for the analysis of this compound from a cream matrix.

Troubleshooting Logic for Low MS Signal

troubleshooting_low_signal cluster_source Ion Source cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography Start Low MS Signal for this compound Check_Source Check Ion Source Parameters Start->Check_Source Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_LC Evaluate LC Separation Start->Check_LC Optimize_Voltage Optimize Voltages (Capillary, Cone) Check_Source->Optimize_Voltage Optimize_Gas Optimize Gas Flows & Temperature Check_Source->Optimize_Gas Matrix_Effects Investigate Matrix Effects (Suppression) Check_Sample_Prep->Matrix_Effects Recovery Check Extraction Recovery Check_Sample_Prep->Recovery Peak_Shape Improve Peak Shape Check_LC->Peak_Shape Coelution Check for Co-elution with Suppressors Check_LC->Coelution Solution Signal Improved Optimize_Voltage->Solution Optimize_Gas->Solution Matrix_Effects->Solution Recovery->Solution Peak_Shape->Solution Coelution->Solution

Caption: A decision tree for troubleshooting low signal intensity in LC-MS/MS analysis.

References

improving the experimental workflow for Amiloxate endocrine disruption studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments for assessing the endocrine-disrupting potential of Amiloxate (also known as Isoamyl p-methoxycinnamate).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it being studied for endocrine disruption?

A1: this compound is an organic molecule used as a UVB filter in sunscreen products.[1][2][3] Concerns about its potential to disrupt the endocrine system have arisen due to in vitro studies and its structural similarity to other cinnamate (B1238496) derivatives, like octinoxate, which has shown endocrine-disrupting activity.[1][2] Studies have indicated that this compound may possess anti-estrogenic and anti-androgenic properties.[1][2]

Q2: What are the initial physicochemical properties of this compound I need to consider for my experiments?

A2: this compound is insoluble in water.[4] This is a critical factor for in vitro assays. You will need to use a suitable solvent, such as DMSO, to prepare your stock solutions. It is essential to include a solvent control in all experiments to ensure that the solvent itself does not affect the experimental outcome. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced toxicity.

Q3: Which in vitro assays are recommended for screening this compound's endocrine-disrupting potential?

A3: A tiered approach, as recommended by the Organisation for Economic Co-operation and Development (OECD), is advisable.[5][6] The initial screening (Level 2) should include a battery of in vitro assays to cover key mechanisms of endocrine disruption:[7][8]

  • Estrogen Receptor (ER) Transactivation Assay (OECD 455): To detect agonist and antagonist activity on the estrogen receptor.[9][10]

  • Androgen Receptor (AR) Transactivation Assay (OECD 458): To detect agonist and antagonist activity on the androgen receptor.[9][10]

  • Steroidogenesis Assay (OECD 456): Using the H295R cell line, this assay assesses the potential of a chemical to affect the production of steroid hormones, including testosterone (B1683101) and estradiol (B170435).[10][11][12]

  • Aromatase Assay (e.g., OPPTS 890.1200): This assay specifically measures the inhibition of the aromatase (CYP19) enzyme, which is responsible for converting androgens to estrogens.[10][13][14]

Q4: My cells are dying in the assay plates. How can I distinguish between cytotoxicity and a specific endocrine effect?

A4: This is a common and critical issue. Cytotoxicity can produce false positives (e.g., by reducing reporter gene signal in an antagonist assay) or mask true effects. It is mandatory to run a concurrent cell viability assay.

  • Method: Use assays like MTT, MTS, or measure ATP content (e.g., CellTiter-Glo®).

  • Interpretation: If a decrease in signal (e.g., luminescence, fluorescence) in your primary assay occurs only at concentrations that also reduce cell viability by more than 20%, the result should be interpreted with caution, as it is likely due to toxicity rather than a specific endocrine mechanism. Test concentrations of this compound should be kept below the cytotoxic threshold.

Q5: I am observing high variability between my replicate wells. What could be the cause?

A5: High variability can be caused by several factors:

  • Compound Precipitation: Due to its low water solubility, this compound may precipitate out of the culture medium, leading to inconsistent concentrations across wells. Visually inspect the wells under a microscope before and during the experiment. Consider using a lower top concentration or a different solvent system if possible.

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. It is good practice to fill the outer wells with sterile water or PBS and not use them for experimental data points.

  • Cell Line Instability: Reporter cell lines can lose their responsiveness over time. Ensure you are using cells at a low passage number and periodically check their response to positive and negative controls.[15]

Troubleshooting Guides

Receptor Transactivation Assays (ER/AR)
ProblemPossible CauseRecommended Solution
High background signal in solvent control wells. 1. Contamination of media with estrogenic compounds (e.g., phenol (B47542) red, some serum lots).2. Cell line instability or spontaneous reporter activation.1. Use phenol red-free media and charcoal-stripped serum to remove endogenous steroids.2. Thaw a new, low-passage vial of cells. Confirm the stability of the cell line.
No or weak response to the positive control (e.g., E2 for ER, DHT for AR). 1. Degraded positive control stock solution.2. Incorrect assay conditions (incubation time, temperature).3. Cell line has lost sensitivity.1. Prepare a fresh stock of the positive control.2. Verify that all protocol steps, especially incubation times and temperatures, were followed correctly.3. Use a new vial of low-passage cells. Perform a full dose-response curve with the positive control to confirm the EC50.
This compound shows antagonist activity, but also high cytotoxicity. 1. The observed "antagonism" is a false positive caused by cell death, leading to a drop in reporter signal.1. Lower the concentration range of this compound to non-toxic levels (determined by a cytotoxicity assay).2. If the effect persists at non-toxic concentrations, it is more likely a true antagonistic effect.
H295R Steroidogenesis Assay (OECD 456)
ProblemPossible CauseRecommended Solution
Failure to meet Quality Control (QC) criteria (e.g., forskolin (B1673556) induction or prochloraz (B1679089) inhibition). [12]1. Sub-optimal cell health or culture conditions.2. Incorrect concentration or degraded QC compounds.3. Issues with the hormone measurement kit (e.g., ELISA).1. Review cell culture practices. Ensure cells are not overgrown and are healthy at the time of plating.2. Prepare fresh QC compound stocks.3. Check the expiration date and storage of the hormone quantification kits. Run a standard curve to ensure the kit is performing correctly.
Low basal level of estradiol (E2), making inhibition difficult to detect. 1. This is a known limitation of the H295R assay.[16]2. Insufficient incubation time for hormone production.1. Ensure the hormone detection method (e.g., ELISA kit) has sufficient sensitivity.2. Consider using a stimulant (e.g., forskolin) to increase the dynamic range of the assay, which can make inhibition easier to detect.
Test compound interferes with the hormone detection assay (e.g., ELISA). 1. This compound may cross-react with the antibodies used in the ELISA or interfere with the enzymatic reaction.[16]1. Test for interference by spiking a known concentration of the hormone standard (testosterone or estradiol) into wells containing only media and this compound (no cells).2. If interference is detected, consider using an alternative quantification method, such as liquid chromatography-mass spectrometry (LC-MS), which is less prone to such artifacts.

Data Summary

The following table summarizes the reported endocrine-disrupting activities for this compound. Note that specific quantitative data (e.g., IC50 or EC50 values) are limited in the public literature, highlighting the need for further research.

Assay TypeTargetObserved EffectSpecies/SystemCitation
Yeast-based Reporter AssayEstrogen Receptor Alpha (ERα)Anti-estrogenicHuman (receptor)[1][2]
Yeast-based Reporter AssayAndrogen Receptor (AR)Anti-androgenicHuman (receptor)[1][2]
In vivo (via structural analog)Hypothalamic–pituitary–thyroid axisInterference (based on Octinoxate)Rat[1][2]

Visualizations

Experimental Workflow for Endocrine Disruptor Screening

G cluster_0 Level 1: Data Assessment cluster_1 Level 2: In Vitro Screening cluster_2 Level 3: In Vivo Short-Term Assays cluster_3 Level 4/5: In Vivo Long-Term & Mechanistic Studies A Existing Data & QSAR Analysis (e.g., structural similarity to Octinoxate) B ER/AR Transactivation (OECD 455/458) A->B Prioritize Testing C Steroidogenesis (H295R, OECD 456) A->C Prioritize Testing D Aromatase Activity (OPPTS 890.1200) A->D Prioritize Testing E Uterotrophic Assay (OECD 440) B->E ER Agonist/Antagonist? F Hershberger Assay (OECD 441) B->F AR Agonist/Antagonist? G Pubertal & Multi-Generational Studies C->G Steroidogenesis Altered? D->E Aromatase Inhibitor? E->G Confirm in vivo effect? F->G Confirm in vivo effect?

Caption: OECD-based tiered experimental workflow for assessing endocrine disruptors.

Potential Endocrine Disruption Pathways for this compound

G cluster_AR Androgen Pathway cluster_ER Estrogen Pathway cluster_Steroid Steroidogenesis Pathway This compound This compound AR Androgen Receptor (AR) This compound->AR Antagonism? ER Estrogen Receptor (ER) This compound->ER Antagonism? Aromatase Aromatase (CYP19) This compound->Aromatase Inhibition? ARE Androgen Response Element AR->ARE AR_Gene Gene Transcription ARE->AR_Gene AR_Resp Androgenic Response AR_Gene->AR_Resp ERE Estrogen Response Element ER->ERE ER_Gene Gene Transcription ERE->ER_Gene ER_Resp Estrogenic Response ER_Gene->ER_Resp Cholesterol Cholesterol Androgens Androgens (e.g., Testosterone) Cholesterol->Androgens Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase->Estrogens

Caption: Suspected mechanisms of this compound interaction with endocrine pathways.

Troubleshooting Logic for a Negative Result in an Antagonist Assay

G Start Start: No antagonist activity observed for this compound Check_PC Was the positive control (e.g., Hydroxyflutamide for AR) active? Start->Check_PC Check_Cytotox Was this compound cytotoxic at tested concentrations? Check_PC->Check_Cytotox Yes Result_FalseNeg_Assay Troubleshoot Assay: - Check cell line passage - Prepare fresh controls - Verify protocol Check_PC->Result_FalseNeg_Assay No Check_Sol Did this compound precipitate in the media? Check_Cytotox->Check_Sol No Result_FalseNeg_Conc Re-test at higher, non-toxic concentrations. Check_Cytotox->Result_FalseNeg_Conc Yes Result_TrueNeg Conclusion: This compound is likely not an antagonist in this system. Check_Sol->Result_TrueNeg No Result_FalseNeg_Sol Improve Solubility: - Re-evaluate solvent system - Use lower concentrations Check_Sol->Result_FalseNeg_Sol Yes

Caption: Decision tree for troubleshooting an unexpected negative antagonist result.

Experimental Protocols

Androgen Receptor (AR) Transactivation Assay (adapted from OECD 458)
  • Objective: To determine if this compound can act as an agonist or antagonist of the human androgen receptor.

  • Cell Line: A validated cell line stably expressing the human AR and a reporter gene (e.g., luciferase) under the control of androgen response elements (e.g., AR-EcoScreen™, AR-CALUX®).

  • Procedure:

    • Cell Plating: Seed cells in a 96-well white, clear-bottom plate at a pre-determined density and allow them to attach overnight.

    • Dosing (Agonist Mode): Replace the medium with medium containing various concentrations of this compound, a solvent control (e.g., 0.1% DMSO), and a positive control (e.g., a dose-response of DHT).

    • Dosing (Antagonist Mode): Replace the medium with medium containing various concentrations of this compound plus a fixed, sub-maximal concentration of DHT (e.g., EC50 concentration). Include controls for the solvent, DHT alone, and a known antagonist (e.g., hydroxyflutamide).

    • Incubation: Incubate plates for 24 hours at 37°C, 5% CO2.

    • Cytotoxicity Assessment: In a parallel plate seeded and treated identically, assess cell viability using an appropriate method (e.g., MTT).

    • Lysis & Readout: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase) using a plate reader.

    • Data Analysis: Normalize the reporter signal to the solvent control. For agonist mode, determine if this compound induces a response. For antagonist mode, determine if this compound inhibits the DHT-induced response.

H295R Steroidogenesis Assay (adapted from OECD 456)
  • Objective: To determine if this compound alters the production of testosterone (T) and 17β-estradiol (E2).

  • Cell Line: H295R human adrenocortical carcinoma cells.

  • Procedure:

    • Cell Plating: Seed H295R cells in a 24-well plate. Allow cells to attach and grow for 24 hours.

    • Medium Change: Replace the medium with fresh medium containing a serum replacement.

    • Dosing: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound, a solvent control, a positive control for inhibition (e.g., prochloraz), and a positive control for induction (e.g., forskolin).

    • Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.

    • Media Collection: At the end of the incubation, collect the cell culture medium from each well for hormone analysis.

    • Cytotoxicity Assessment: After collecting the medium, assess the viability of the cells remaining in the plate.

    • Hormone Quantification: Measure the concentration of T and E2 in the collected media using validated methods, such as ELISA or LC-MS/MS.

    • Data Analysis: Normalize hormone concentrations to the solvent control and adjust for any observed cytotoxicity. Determine if this compound significantly increases or decreases T or E2 production.

References

Validation & Comparative

A Researcher's Guide to Validating the In Vivo Anti-inflammatory Activity of a Novel Compound, Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a new chemical entity's anti-inflammatory properties is a critical step in the preclinical development pipeline. This guide provides a comparative framework for assessing the in vivo anti-inflammatory activity of a hypothetical compound, Amiloxate. It outlines standard experimental models, data presentation formats, and relevant biological pathways.

Comparative In Vivo Efficacy of Anti-inflammatory Agents

To objectively evaluate the anti-inflammatory potential of this compound, its performance must be compared against established anti-inflammatory drugs in well-characterized in vivo models. The following table summarizes the expected quantitative data from a carrageenan-induced paw edema model, a standard assay for acute inflammation.

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h Post-CarrageenanInhibition of Edema (%)
Vehicle Control (Saline)-1.25 ± 0.15-
This compound100.85 ± 0.1232%
This compound300.65 ± 0.1048%
This compound1000.45 ± 0.0864%
Indomethacin (Positive Control)100.50 ± 0.0960%
Dexamethasone (Positive Control)10.40 ± 0.0768%

Note: The data presented for this compound is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vivo experiments to assess anti-inflammatory activity.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses acute inflammation.[1][2]

  • Animals: Male Wistar rats (180-200 g) are used.

  • Groups:

    • Group 1: Vehicle control (e.g., saline, orally).

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg, orally).

    • Group 5: Indomethacin (positive control, e.g., 10 mg/kg, orally).

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial paw volume of the right hind paw is measured using a plethysmometer.

    • The respective treatments are administered orally.

    • One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after carrageenan injection.

  • Evaluation: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Croton Oil-Induced Ear Edema in Mice

This model is used to evaluate the topical anti-inflammatory activity of a compound.[3]

  • Animals: Male Swiss albino mice (25-30 g) are used.

  • Groups:

    • Group 1: Vehicle control (e.g., acetone).

    • Group 2-4: this compound in a suitable vehicle (e.g., 0.1, 0.5, 1 mg/ear).

    • Group 5: Dexamethasone (positive control, e.g., 0.1 mg/ear).

  • Procedure:

    • Croton oil (e.g., 20 µL of a 5% solution in acetone) is applied to the inner surface of the right ear to induce inflammation.

    • The test compounds (this compound or dexamethasone) are applied topically to the ear immediately after the croton oil application.

    • After 4-6 hours, the mice are euthanized, and a standard-sized circular section is punched out from both the treated (right) and untreated (left) ears.

    • The weight of the ear punches is measured.

  • Evaluation: The difference in weight between the right and left ear punches is calculated, and the percentage inhibition of edema is determined by comparing the treated groups to the vehicle control.

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action is as important as demonstrating efficacy. Anti-inflammatory drugs often target key signaling pathways involved in the inflammatory response.

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a critical regulator of inflammation. Many anti-inflammatory agents exert their effects by inhibiting this pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα_P P-IκBα IκBα->IκBα_P NF-κB_IκBα NF-κB/IκBα Complex IκBα->NF-κB_IκBα NF-κB NF-κB NF-κB->NF-κB_IκBα NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Proteasome Proteasome IκBα_P->Proteasome Degradation NF-κB_IκBα->NF-κB Release DNA DNA NF-κB_n->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription This compound This compound This compound->IKK Complex Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by this compound.

The following diagram outlines a typical experimental workflow for the in vivo validation of an anti-inflammatory compound.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Baseline Measurement Baseline Measurement Grouping->Baseline Measurement Treatment Administration Treatment Administration Baseline Measurement->Treatment Administration Induction of Inflammation Induction of Inflammation Treatment Administration->Induction of Inflammation Post-treatment Measurements Post-treatment Measurements Induction of Inflammation->Post-treatment Measurements Data Analysis Data Analysis Post-treatment Measurements->Data Analysis Conclusion End Data Analysis->Conclusion

Caption: A typical experimental workflow for in vivo anti-inflammatory studies.

By following these standardized protocols and comparative analyses, researchers can effectively validate the anti-inflammatory activity of novel compounds like this compound, paving the way for further development.

References

A Comparative Analysis of Amiloxate's Efficacy as a UVB Absorber Against Commercial Filters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Amiloxate (Isoamyl p-methoxycinnamate) as a UVB absorber against other widely used commercial UVB filters, namely Octinoxate (Ethylhexyl Methoxycinnamate) and Octocrylene. The information is supported by available experimental data to assist in the evaluation and selection of UV filters for sunscreen and cosmetic formulations.

Data Presentation: Physicochemical and Photometric Properties of UVB Filters

The following table summarizes key quantitative data for this compound and its commercial counterparts, facilitating a direct comparison of their UVB absorption capabilities.

PropertyThis compound (Isoamyl p-methoxycinnamate)Octinoxate (Ethylhexyl Methoxycinnamate)Octocrylene
Molar Mass ( g/mol ) 248.32290.40361.48[1][2]
UVB Absorption Range (nm) 290-320[3][4]280-320[5]280-320[2]
Peak Absorbance (λmax) (nm) 310[6]310[5]303[7]
Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) ~11,300~24,103Not explicitly found, but its protection is noted as not strong on its own.[8]

Note on Molar Extinction Coefficient: A higher molar extinction coefficient indicates a greater ability to absorb light at a specific wavelength on a molecular basis. The value for Octinoxate was calculated from its specific extinction. The molar absorptivity for this compound was found in a regulatory document.[9] While a specific molar extinction coefficient for Octocrylene was not found in the searched literature, its primary role is often cited as a photostabilizer for other UV filters, with its own UV absorption being less potent.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of UVB filter efficacy. Below are summaries of standard experimental protocols for determining key performance indicators.

In Vitro Sun Protection Factor (SPF) Determination

The in vitro SPF test is a widely used method for screening and comparing the efficacy of sunscreen formulations in a laboratory setting.

Principle: A thin, uniform film of the sunscreen product is applied to a substrate that mimics the surface of the skin, typically polymethylmethacrylate (PMMA) plates. The transmission of UV radiation through the film is measured using a spectrophotometer. The in vitro SPF is then calculated from the transmittance data.

General Procedure:

  • Substrate Preparation: Roughened PMMA plates are used to simulate the topography of the skin, ensuring a more realistic distribution of the sunscreen film.

  • Sample Application: A precise amount of the sunscreen formulation (typically 1.0 to 2.0 mg/cm²) is applied to the PMMA plate and spread evenly. The plates are then left to dry for a specified period.

  • UV Transmittance Measurement: The transmittance of UV light through the sunscreen-coated plate is measured at defined wavelength intervals across the UVB and UVA ranges (290-400 nm) using a calibrated spectrophotometer equipped with an integrating sphere.

  • SPF Calculation: The in vitro SPF is calculated using a standardized equation that integrates the erythemal action spectrum (a measure of the skin's sensitivity to different UV wavelengths) and the measured transmittance values.

In Vivo Sun Protection Factor (SPF) Determination

The in vivo SPF test is the standard method for determining the SPF value for regulatory purposes and product labeling.

Principle: The test evaluates the ability of a sunscreen product to protect human skin against erythema (sunburn) induced by a controlled dose of UV radiation from a solar simulator.

General Procedure:

  • Subject Selection: A panel of healthy human volunteers with specific skin types (typically Fitzpatrick skin types I, II, and III) is recruited.

  • Test Sites: Defined areas on the subjects' backs are used as test sites.

  • Sunscreen Application: A precise amount of the sunscreen product (2.0 mg/cm²) is applied uniformly to a designated test site. An adjacent, unprotected site serves as a control.

  • UV Irradiation: The test sites are exposed to a series of increasing doses of UV radiation from a solar simulator, which mimics the solar spectrum.

  • Erythema Assessment: Approximately 16 to 24 hours after irradiation, the test sites are visually assessed for the presence of a minimal erythemal dose (MED), which is the lowest UV dose that produces a defined redness.

  • SPF Calculation: The SPF is calculated as the ratio of the MED on the sunscreen-protected skin to the MED on the unprotected skin.

Mandatory Visualization

UV-Induced DNA Damage Signaling Pathway

UVB radiation is a primary cause of DNA damage in skin cells, which can lead to photoaging and skin cancer. Sunscreen filters like this compound work by absorbing this harmful radiation before it can reach the cellular DNA. The following diagram illustrates a simplified signaling pathway initiated by UV-induced DNA damage.

UV_DNA_Damage_Pathway UVB UVB Radiation Skin Skin Penetration UVB->Skin DNA DNA Damage (e.g., CPDs, 6-4PPs) Skin->DNA ATR ATR Activation DNA->ATR CHK1 CHK1 Phosphorylation ATR->CHK1 p53 p53 Stabilization and Activation ATR->p53 CellCycle Cell Cycle Arrest (G1/S, G2/M) CHK1->CellCycle p53->CellCycle DNARepair DNA Repair (NER) p53->DNARepair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified signaling cascade following UV-induced DNA damage in skin cells.

Experimental Workflow for In Vitro SPF Comparison

The following diagram outlines a typical experimental workflow for comparing the in vitro SPF of different UVB filters in a sunscreen formulation.

InVitro_SPF_Workflow Start Formulation Preparation (Base + UV Filter) Application Apply 2.0 mg/cm² to PMMA Plates Start->Application Drying Drying Period (e.g., 15 min) Application->Drying Measurement UV Transmittance Measurement (290-400 nm) Drying->Measurement Calculation In Vitro SPF Calculation Measurement->Calculation Comparison Comparative Analysis of SPF Values Calculation->Comparison

Caption: Standard workflow for the in vitro comparison of sunscreen SPF values.

Concluding Remarks

This compound demonstrates effective UVB absorption within the key 290-320 nm range, with a peak absorbance at 310 nm, comparable to that of Octinoxate.[3][4][5][6] While the molar extinction coefficient of this compound appears to be lower than that calculated for Octinoxate, it is still a significant absorber of UVB radiation. It is important to note that this compound is approved for use in the European Union and other regions but is not yet an approved sunscreen active ingredient in the United States.[10]

Octocrylene, while also a UVB absorber, is often utilized for its ability to photostabilize other UV filters, such as Avobenzone.[8] The photostability of this compound in combination with other filters would be a valuable area for further investigation to fully understand its performance in final formulations.

This guide provides a foundational comparison based on available physicochemical data. For comprehensive evaluation, it is recommended that researchers conduct head-to-head in vitro and in vivo studies using well-controlled formulations to determine the precise SPF contribution and photostability of this compound in comparison to other commercial UVB filters.

References

A Comparative Guide to Analytical Methods for Amiloxate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Amiloxate (isoamyl p-methoxycinnamate), a widely used UVB filter in sunscreen and cosmetic products. The selection of a suitable analytical method is critical for quality control, formulation development, and regulatory compliance. This document presents a detailed overview of a validated High-Performance Liquid Chromatography (HPLC) with UV detection method, supported by experimental data and protocols in line with the International Council for Harmonisation (ICH) guidelines.

Data Presentation: A Comparative Analysis of a Validated HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most prevalent and well-documented method for the quantification of this compound in cosmetic formulations. The following table summarizes the performance characteristics of a validated HPLC-UV method as described in the scientific literature. Currently, detailed and validated Gas Chromatography (GC) methods for the specific quantification of this compound are less common in published research, making a direct cross-validation comparison with a fully validated alternative method challenging.

Table 1: Performance Characteristics of a Validated HPLC-UV Method for this compound Quantification

Validation ParameterHPLC-UV MethodICH Q2(R1) Acceptance Criteria
Linearity (r²) > 0.999≥ 0.995
Range 1 - 50 µg/mL80-120% of the test concentration
Accuracy (% Recovery) 98.0% - 102.0%Typically 80-120% for assay
Precision (% RSD) < 2.0%≤ 2% for drug product assay
Limit of Detection (LOD) 0.5 µg/mL-
Limit of Quantification (LOQ) 1.5 µg/mL-
Specificity No interference from other UV filters or matrix componentsThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.

Experimental Protocols

A detailed methodology for the validated HPLC-UV method is provided below. This protocol is based on established methods for the simultaneous determination of multiple UV filters in cosmetic products.

Validated HPLC-UV Method for this compound Quantification

This method is suitable for the quantification of this compound in sunscreen and cosmetic emulsions.

1. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a UV-Visible detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is often employed. A typical mobile phase consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient program is optimized to achieve separation from other UV filters and matrix components.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detector is set to the maximum absorbance wavelength of this compound, which is approximately 310 nm.

  • Injection Volume: 10 - 20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

2. Sample Preparation:

  • Accurately weigh a portion of the cosmetic product (e.g., 0.1 - 0.5 g) into a volumetric flask.

  • Add a suitable solvent, such as tetrahydrofuran (B95107) (THF) or methanol, to dissolve the sample.

  • Use sonication to ensure complete dissolution and extraction of this compound from the sample matrix.

  • Dilute the solution to the final volume with the chosen solvent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. Validation Procedure:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase at different concentrations (e.g., 1, 5, 10, 25, and 50 µg/mL). Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be calculated.

  • Accuracy: Perform recovery studies by spiking a placebo cosmetic matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same batch on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or using different equipment.

    • The precision is expressed as the relative standard deviation (%RSD).

  • Specificity: Analyze a placebo sample (a cosmetic base without this compound) and a sample containing this compound and other potential UV filters to ensure that there are no interfering peaks at the retention time of this compound.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve or by injecting a series of diluted solutions and determining the concentration at which the signal-to-noise ratio is approximately 3 for LOD and 10 for LOQ.

Mandatory Visualization

The following diagrams illustrate the workflow for the cross-validation of analytical methods and the logical relationship between the key validation parameters as outlined by the ICH.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_methods Define Analytical Methods (e.g., HPLC-UV vs. GC-MS) set_criteria Set Acceptance Criteria (ICH Guidelines) define_methods->set_criteria method1_val Validate Method 1 (e.g., HPLC-UV) set_criteria->method1_val method2_val Validate Method 2 (e.g., GC-MS) set_criteria->method2_val analyze_samples Analyze Same Samples with Both Methods method1_val->analyze_samples method2_val->analyze_samples compare_results Compare Results (Statistical Analysis) analyze_samples->compare_results assess_equivalence Assess Method Equivalence compare_results->assess_equivalence final_report Final Report assess_equivalence->final_report

Caption: General workflow for the cross-validation of two analytical methods.

ICH_Validation_Parameters Assay Assay Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Linearity->Range

Caption: Interrelationship of key validation parameters according to ICH guidelines.

A Comparative Analysis of the Endocrine-Disrupting Effects of Amiloxate and Octinoxate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amiloxate (Isoamyl p-methoxycinnamate) and Octinoxate (Octyl methoxycinnamate) are two widely used ultraviolet (UV) filters in sunscreens and other personal care products. Their structural similarity has led to concerns about their potential as endocrine-disrupting chemicals (EDCs). This guide provides a comparative analysis of their endocrine-disrupting effects, supported by experimental data, to aid in risk assessment and the development of safer alternatives.

Quantitative Data Comparison

The following tables summarize the available quantitative data on the endocrine-disrupting effects of this compound and Octinoxate.

Table 1: Estrogenic and Anti-Estrogenic Activity

CompoundAssay TypeCell LineEndpointResultConcentration/PotencyCitation(s)
This compound Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeAnti-estrogenic activityDemonstrated anti-estrogenic activityData on EC50/IC50 not available in reviewed literature[1][2]
Octinoxate E-Screen (Cell Proliferation Assay)MCF-7 (human breast cancer cells)Estrogenic activityIncreased cell proliferation-[3]
Octinoxate Yeast Estrogen Screen (YES)Saccharomyces cerevisiaeEstrogenic activityWeak ERα agonism-[1]

Table 2: Androgenic and Anti-Androgenic Activity

CompoundAssay TypeCell LineEndpointResultConcentration/PotencyCitation(s)
This compound Yeast Androgen Screen (YAS)Saccharomyces cerevisiaeAnti-androgenic activityDemonstrated anti-androgenic activityData on IC50 not available in reviewed literature[1][2]
Octinoxate Androgen Receptor (AR) Reporter Gene AssayMDA-kb2 (human breast cancer cells)Anti-androgenic activityAntagonized DHT-induced AR activationIC50 not determined (inactive in this study)[4]
Octinoxate Androgen Receptor (AR) Reporter Gene Assay-Anti-androgenic activityExhibits anti-androgenic activity-[3]

Table 3: Thyroid Hormone System Disruption

CompoundAssay TypeOrganism/Cell LineEndpointResultConcentration/PotencyCitation(s)
This compound ---Concern due to structural similarity to OctinoxateData not available[1][2]
Octinoxate In vivoRainbow Trout (Oncorhynchus mykiss)Plasma thyroxine (T4) levelsSignificant increase in plasma T4Highest tested dose: 395.6 μg/kg[5]
Octinoxate In vivoRainbow Trout (Oncorhynchus mykiss)Gene expression (cranial kidney)Downregulation of deiodinase 2 and paired box 8 mRNAHighest tested dose: 395.6 μg/kg[5]
Octinoxate In vitro-Thyroid receptor β (thrβ) activityDid not elicit (anti-)thyroid activity via thrβ-[5]

Table 4: Cytotoxicity Data

CompoundCell LineAssay TypeEndpointResultConcentration/PotencyCitation(s)
This compound SMMC-7721 (human hepatic carcinoma)-Cell viability and proliferationSignificant decrease in cell viability and inhibition of proliferation-[1][2]
Octinoxate MDA-kb2 (human breast cancer cells)Cytotoxicity AssayCell viabilityNot cytotoxic at concentrations where anti-androgenic activity was observed-[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methods and should be adapted as needed for specific laboratory conditions.

Yeast Estrogen Screen (YES) / Yeast Androgen Screen (YAS) Assay

This assay is used to detect estrogenic/anti-estrogenic and androgenic/anti-androgenic activity of compounds.

Principle: Genetically modified Saccharomyces cerevisiae yeast cells are used, which contain the gene for the human estrogen receptor (hER) or androgen receptor (hAR) linked to a reporter gene (e.g., lacZ). When a ligand binds to the receptor, it activates the expression of the reporter gene, leading to a measurable output (e.g., color change). Anti-hormonal activity is measured by the ability of a compound to suppress the response induced by a known agonist.[6]

General Protocol:

  • Yeast Culture: A culture of the recombinant yeast strain is grown in a suitable medium to a specific optical density.

  • Assay Plate Preparation: Serial dilutions of the test compounds (this compound or Octinoxate) and control substances (e.g., 17β-estradiol for YES, dihydrotestosterone (B1667394) for YAS, and known antagonists) are added to a 96-well microtiter plate.

  • Incubation: The yeast culture is added to the wells, and the plate is incubated.

  • Lysis and Substrate Addition: After incubation, the yeast cells are lysed to release the expressed reporter enzyme (e.g., β-galactosidase). A chromogenic substrate (e.g., CPRG) is then added.

  • Data Acquisition: The plate is read using a spectrophotometer to measure the color change, which is proportional to the reporter enzyme activity.

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

YES_YAS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis YeastCulture Yeast Culture Incubation Incubation YeastCulture->Incubation PlatePrep Assay Plate Preparation (Test Compounds & Controls) PlatePrep->Incubation Lysis Cell Lysis Incubation->Lysis Substrate Substrate Addition Lysis->Substrate DataAcquisition Data Acquisition (Spectrophotometry) Substrate->DataAcquisition DataAnalysis Data Analysis (EC50/IC50 Calculation) DataAcquisition->DataAnalysis

Yeast Estrogen/Androgen Screen (YES/YAS) Assay Workflow.
E-Screen (MCF-7 Cell Proliferation) Assay

This assay is used to assess the estrogenic activity of compounds by measuring their ability to induce the proliferation of estrogen-responsive human breast cancer cells (MCF-7).

Principle: MCF-7 cells express estrogen receptors and their proliferation is stimulated by estrogens. An increase in cell number after exposure to a test compound indicates estrogenic activity.

General Protocol:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium. For the assay, they are stripped of endogenous estrogens by culturing in a phenol (B47542) red-free medium with charcoal-dextran treated serum.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.

  • Compound Treatment: The medium is replaced with a medium containing serial dilutions of the test compound (e.g., Octinoxate) or controls (17β-estradiol as a positive control).

  • Incubation: The plates are incubated for a defined period (e.g., 6 days) to allow for cell proliferation.

  • Cell Viability/Proliferation Assessment: The number of viable cells is determined using a suitable method, such as the MTT assay or by staining with crystal violet followed by spectrophotometric measurement.

  • Data Analysis: The proliferative effect is calculated relative to the control, and dose-response curves are generated to determine the relative proliferative potency.

E_Screen_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis CellCulture MCF-7 Cell Culture (Estrogen-stripped) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundTreatment Compound Treatment CellSeeding->CompoundTreatment Incubation Incubation (e.g., 6 days) CompoundTreatment->Incubation ProliferationAssay Cell Proliferation Assay (e.g., MTT) Incubation->ProliferationAssay DataAnalysis Data Analysis ProliferationAssay->DataAnalysis

E-Screen (MCF-7 Cell Proliferation) Assay Workflow.
Androgen Receptor (AR) Reporter Gene Assay

This assay is used to determine the androgenic or anti-androgenic activity of a substance.

Principle: A mammalian cell line (e.g., MDA-kb2) that endogenously or transiently expresses the human androgen receptor (AR) and contains a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter is used. Binding of an agonist to the AR activates transcription of the reporter gene. Anti-androgenic activity is measured by the ability of a compound to inhibit the response induced by an AR agonist.[2]

General Protocol:

  • Cell Culture and Seeding: The reporter cell line is cultured and seeded into 96-well plates.

  • Compound Treatment: For agonist testing, cells are treated with serial dilutions of the test compound. For antagonist testing, cells are co-treated with a fixed concentration of an AR agonist (e.g., dihydrotestosterone - DHT) and serial dilutions of the test compound.

  • Incubation: Plates are incubated for a specific period (e.g., 24 hours).

  • Cell Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.

  • Data Analysis: Dose-response curves are constructed to determine EC50 values for agonists or IC50 values for antagonists.

Cytotoxicity Assay (e.g., MTT Assay for SMMC-7721 cells)

This assay is used to assess the effect of a compound on cell viability and proliferation.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Culture and Seeding: SMMC-7721 cells are cultured and seeded into 96-well plates.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound).

  • Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow formazan crystal formation.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

Signaling Pathways

The endocrine-disrupting effects of this compound and Octinoxate are mediated through their interaction with various signaling pathways.

Estrogen and Androgen Receptor Signaling

Both this compound and Octinoxate have been shown to interfere with estrogen and androgen signaling. Octinoxate can act as an estrogen mimic (agonist), promoting the proliferation of estrogen-sensitive cells.[3] In contrast, this compound has demonstrated anti-estrogenic and anti-androgenic properties in in-vitro assays.[1][2] This suggests that it may act as an antagonist, blocking the normal function of these hormone receptors.

Hormone_Signaling cluster_estrogen Estrogen Signaling cluster_androgen Androgen Signaling Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER ERE Estrogen Response Element ER->ERE Gene_E Gene Transcription ERE->Gene_E Response_E Estrogenic Response Gene_E->Response_E Octinoxate_E Octinoxate (Agonist) Octinoxate_E->ER Amiloxate_E This compound (Antagonist) Amiloxate_E->ER Androgen Androgen AR Androgen Receptor (AR) Androgen->AR ARE Androgen Response Element AR->ARE Gene_A Gene Transcription ARE->Gene_A Response_A Androgenic Response Gene_A->Response_A Amiloxate_A This compound (Antagonist) Amiloxate_A->AR

Interference of this compound and Octinoxate with Hormone Signaling.
Thyroid Hormone System Disruption by Octinoxate

Octinoxate has been shown to disrupt the thyroid hormone system. In vivo studies in fish have demonstrated that Octinoxate can alter plasma thyroid hormone levels and the expression of genes involved in thyroid hormone regulation.[5] The proposed mechanism involves interference with the hypothalamic-pituitary-thyroid (HPT) axis.

Thyroid_Disruption Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary TRH Thyroid Thyroid Gland Pituitary->Thyroid TSH Hormones Thyroid Hormones (T3, T4) Thyroid->Hormones Hormones->Hypothalamus Negative Feedback Hormones->Pituitary Negative Feedback Target Target Tissues Hormones->Target Octinoxate Octinoxate Octinoxate->Thyroid Alters gene expression Octinoxate->Hormones Affects hormone levels

Proposed Mechanism of Thyroid Disruption by Octinoxate.

Conclusion

The available data indicate that both this compound and Octinoxate have the potential to disrupt endocrine signaling pathways. Octinoxate has demonstrated estrogenic, anti-androgenic, and thyroid-disrupting activities in various experimental models. This compound has shown anti-estrogenic and anti-androgenic effects, and its structural similarity to Octinoxate raises concerns about its potential to also affect the thyroid system, although specific data is currently lacking.

The quantitative data for this compound's endocrine-disrupting potential is less comprehensive than for Octinoxate, highlighting a need for further research to conduct a more complete comparative risk assessment. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the endocrine-disrupting effects of these and other UV filters. This information is crucial for the development of safer and more effective sun protection products.

References

Unveiling the Antioxidant Potential of Amiloxate: A Comparative Analysis of Free Radical Scavenging Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 18, 2025 – In the continuous quest for effective agents to combat oxidative stress, this guide provides a comprehensive comparison of the free radical scavenging activity of Amiloxate (isoamyl p-methoxycinnamate), a widely used UVB filter in sunscreen products. While its primary function is UV absorption, its structural similarity to cinnamic acid suggests a potential role as an antioxidant.[1][2] This report delves into the proposed mechanism of action, presents available experimental data on related compounds, and compares its potential efficacy against other known antioxidants.

The Mechanism of Free Radical Scavenging

Free radicals are highly reactive molecules with unpaired electrons that can cause cellular damage by reacting with essential molecules like DNA, proteins, and lipids. Antioxidants neutralize these damaging molecules by donating an electron or a hydrogen atom, thereby stabilizing the free radical. The proposed mechanism for this compound and other cinnamic acid derivatives involves the donation of a hydrogen atom from the phenolic hydroxyl group or the vinyl group to a free radical, thus quenching its reactivity.

Free_Radical_Scavenging_Mechanism Free Radical (R•) Free Radical (R•) Stable Molecule (RH) Stable Molecule (RH) Free Radical (R•)->Stable Molecule (RH) Accepts H• This compound (Antioxidant-H) This compound (Antioxidant-H) This compound Radical (Antioxidant•) This compound Radical (Antioxidant•) This compound (Antioxidant-H)->this compound Radical (Antioxidant•) Donates H•

Figure 1. Proposed mechanism of free radical scavenging by this compound.

Comparative Analysis of Antioxidant Activity

To contextualize the potential free radical scavenging activity of this compound, the following table summarizes the reported antioxidant activities of various cinnamic acid derivatives and standard antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay, with a lower value indicating higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Reference
Cinnamic Acid Derivatives
Caffeic AcidABTS1.59 ± 0.06[3]
Ferulic AcidDPPH>100[4]
p-Coumaric AcidDPPH>100[4]
Rosmarinic AcidDPPH1.8 ± 0.1[4]
Standard Antioxidants
Ascorbic Acid (Vitamin C)DPPH5.2 ± 0.3[4]
TroloxABTS1.03 ± 0.25[3]
Gallic AcidABTS1.03 ± 0.25[3]

Note: Data for this compound is not available in the cited literature.

In Vitro Studies and Considerations

Interestingly, some in vitro studies on human liver cell models have indicated that exposure to this compound can lead to an increase in reactive oxygen species (ROS) and a disruption of the intracellular redox balance by inhibiting antioxidant enzymes.[5] These findings present a more complex picture of this compound's interaction with cellular oxidative stress and highlight the need for further research to fully elucidate its role. It is plausible that under certain conditions or in specific cell types, this compound may not function as a direct free radical scavenger.

Experimental Protocols

For researchers aiming to investigate the free radical scavenging activity of this compound or other compounds, the following are standardized protocols for the DPPH and ABTS assays.

DPPH Radical Scavenging Assay

The DPPH assay is a common method used to determine the free radical scavenging capacity of a compound. The principle of the assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Dissolve the test compound in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. A series of dilutions are then prepared from the stock solution.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared by adding 1 mL of the DPPH solution to 1 mL of the solvent.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH and Sample DPPH->Mix Sample Prepare Sample Dilutions Sample->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Plot->IC50

Figure 2. Workflow for the DPPH free radical scavenging assay.
ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced, and the color is diminished.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Reaction: Add 1 mL of the diluted ABTS•+ solution to 10 µL of each sample dilution.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Conclusion

While the chemical structure of this compound suggests a potential for free radical scavenging activity, direct experimental evidence from standardized in vitro assays is currently lacking in the scientific literature. The available data on other cinnamic acid derivatives indicate that the antioxidant capacity can vary significantly depending on the specific chemical structure. Furthermore, some cellular studies suggest a more complex role for this compound in oxidative stress pathways.

For researchers in drug development and related scientific fields, this guide highlights the necessity for direct experimental evaluation of this compound's antioxidant properties to definitively confirm its mechanism and efficacy as a free radical scavenger. The provided standardized protocols for DPPH and ABTS assays offer a clear path for conducting such investigations. A comprehensive understanding of this compound's antioxidant profile is crucial for its potential application beyond UV protection and for ensuring its safety and efficacy in dermatological and pharmaceutical formulations.

References

Comparative Cytotoxicity of Amiloxate on Skin Cell Models: A Data Deficit

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison of the cytotoxic effects of Amiloxate on various skin cell models is not currently possible due to a lack of publicly available research. While the scientific community has raised some concerns regarding the safety of this compound (also known as isoamyl p-methoxycinnamate), a common UV filter in sunscreens, detailed in vitro studies on its specific impact on different skin cell types, such as keratinocytes, fibroblasts, and melanocytes, are not readily accessible in published literature.

Our extensive search for quantitative data, including IC50 values and cell viability percentages, which are crucial for a comparative analysis, did not yield any specific results for this compound on skin cell models. The majority of the available toxicological data focuses on its effects on human hepatic (liver) cells and its potential as a photoallergen.[1][2]

What the Current Data Suggests: A Look Beyond Skin Cells

In vitro studies on human liver cell models have indicated that this compound can lead to a significant decrease in cell viability and inhibit proliferation.[1][2] The mechanism behind this cytotoxicity appears to involve the generation of reactive oxygen species (ROS), a reduction in mitochondrial membrane potential, and the activation of apoptosis-related pathways.[1][2] Furthermore, this compound has been shown to disrupt the intracellular redox balance by inhibiting antioxidant enzymes.[1][2]

While these findings in liver cells are noteworthy, it is important to emphasize that they cannot be directly extrapolated to skin cells. Different cell types exhibit varying sensitivities and metabolic responses to chemical compounds. Therefore, dedicated studies on skin cell models are imperative to understand the specific cytotoxic potential of this compound in a dermatological context.

The Path Forward: A Call for Targeted Research

To adequately assess the comparative cytotoxicity of this compound on skin cells, future research should focus on the following:

  • Head-to-Head Cytotoxicity Assays: Conducting standardized cytotoxicity assays (e.g., MTT, LDH) on various skin cell lines, including keratinocytes (such as HaCaT), dermal fibroblasts, and melanocytes, exposed to a range of this compound concentrations.

  • Determination of IC50 Values: Establishing the half-maximal inhibitory concentration (IC50) of this compound for each skin cell model to provide a quantitative measure of its cytotoxic potency.

  • Mechanistic Studies: Investigating the underlying molecular mechanisms of this compound-induced cytotoxicity in skin cells, including the assessment of oxidative stress, mitochondrial dysfunction, and apoptosis.

  • Phototoxicity Evaluation: Given its function as a UV filter, assessing the phototoxic potential of this compound on skin cells when exposed to UV radiation.

Hypothetical Experimental Workflow

In the absence of concrete experimental data, we can outline a hypothetical workflow for a comparative cytotoxicity study. This workflow illustrates the logical steps that researchers would take to generate the data required for the user's request.

cluster_0 Cell Culture Preparation cluster_1 This compound Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis keratinocytes Keratinocytes (e.g., HaCaT) treatment Incubate cells with varying concentrations of this compound keratinocytes->treatment fibroblasts Fibroblasts (e.g., HDF) fibroblasts->treatment melanocytes Melanocytes melanocytes->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cell Membrane Integrity) treatment->ldh_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V) treatment->apoptosis_assay ic50 Calculate IC50 Values mtt_assay->ic50 ldh_assay->ic50 comparison Compare Cytotoxicity Across Cell Types apoptosis_assay->comparison ic50->comparison

Caption: Hypothetical workflow for assessing this compound cytotoxicity.

References

Photoprotective Efficacy of Amiloxate and Alternatives in Reconstructed Human Epidermis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of UV Filter Performance

This section provides a comparative overview of the photoprotective effects of Octinoxate (representing cinnamate-based UVB filters like Amiloxate) and the broad-spectrum filter Mexoryl SX in a reconstructed human epidermis model. The data is summarized from a key study by Bernerd et al. (2000) and other relevant research.

ParameterUV RadiationNo UV FilterOctinoxate (5%)Mexoryl SX (5%)
Cell Viability (MTT Assay) UVBSignificant DecreasePartial ProtectionHigh Protection
UVAModerate DecreaseMinimal ProtectionSignificant Protection
DNA Damage (CPD Formation) UVBNumerous CPD-positive cellsEffective prevention of CPDs[1]Effective prevention of CPDs[1]
UVAMinimal CPD formationNot ApplicableNot Applicable
Oxidative Stress (8-OHdG) UVA/UVBIncreased LevelsModerate ReductionSignificant Reduction
Matrix Metalloproteinase-1 (MMP-1) Expression UVA/UVBSignificant InductionPartial InhibitionStrong Inhibition
Sunburn Cell (SBC) Formation UVBNumerous SBCsGood efficiency in preventing SBCs[1]Good efficiency in preventing SBCs[1]
Dermal Fibroblast Alterations UVADisappearance of dermal fibroblastsNo efficient prevention[1]Efficiently prevented[1]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below to facilitate reproducibility and further research.

Reconstructed Human Epidermis (RHE) Culture and Treatment
  • Model: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE) consisting of normal human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis.

  • Culture Conditions: Tissues are cultured at the air-liquid interface in a defined, serum-free medium at 37°C in a 5% CO2 humidified atmosphere.

  • Topical Application: Prior to UV exposure, the test sunscreen formulations (e.g., 5% Octinoxate or 5% Mexoryl SX in a simple water/oil vehicle) are applied topically to the stratum corneum of the RHE tissues at a standardized dose (e.g., 2 mg/cm²). Untreated tissues serve as controls.

UV Irradiation
  • UV Source: A solar simulator equipped with filters to deliver specific UV spectra (UVA, UVB, or solar-simulated radiation).

  • Dosimetry: The UV dose is measured using a calibrated radiometer and expressed in J/cm² or minimal erythemal doses (MED). For instance, a common UVB dose for inducing significant CPD formation is in the range of 50-300 mJ/cm².

  • Procedure: The culture medium is replaced with a phosphate-buffered saline (PBS) solution before irradiation. After exposure, the PBS is replaced with fresh culture medium, and the tissues are incubated for a specified period (e.g., 24 hours) before analysis.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) precipitate.

  • Procedure:

    • Following incubation post-UV exposure, the RHE tissues are incubated with MTT solution (e.g., 0.5 mg/mL in culture medium) for 3 hours at 37°C.

    • The formazan crystals are then extracted from the tissue using an organic solvent (e.g., isopropanol).

    • The absorbance of the extracted formazan is measured spectrophotometrically at a wavelength of 570 nm.

    • Cell viability is expressed as a percentage relative to the non-irradiated control tissues.

Cyclobutane Pyrimidine Dimer (CPD) Detection
  • Method: Immunohistochemical staining or Enzyme-Linked Immunosorbent Assay (ELISA).

  • Immunohistochemistry Protocol:

    • RHE tissues are fixed in formalin, embedded in paraffin, and sectioned.

    • Tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval.

    • DNA is denatured (e.g., with HCl) to expose the CPDs.

    • Sections are incubated with a specific primary antibody against CPDs.

    • A secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is applied.

    • The signal is visualized with a chromogenic substrate, and the percentage of CPD-positive nuclei is quantified by image analysis.

  • ELISA Protocol:

    • DNA is extracted from the RHE tissues.

    • The DNA is denatured and coated onto a high-binding ELISA plate.

    • A primary antibody specific for CPDs is added to the wells.

    • An enzyme-linked secondary antibody is then added.

    • A substrate is added to produce a colorimetric signal, which is measured using a microplate reader. The amount of CPDs is quantified by comparison to a standard curve.

Matrix Metalloproteinase-1 (MMP-1) Measurement
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) performed on the culture medium.

  • Procedure:

    • The culture medium from the RHE tissues is collected 24-48 hours post-UV irradiation.

    • The medium is centrifuged to remove cellular debris.

    • A commercial human MMP-1 ELISA kit is used to quantify the amount of secreted MMP-1 according to the manufacturer's instructions.

    • The results are typically expressed as pg/mL or ng/mL.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Exposure cluster_2 Post-Exposure Incubation cluster_3 Analysis culture Reconstructed Human Epidermis Culture application Topical Application of This compound/Alternatives culture->application uv_irradiation UV Irradiation (UVA/UVB) application->uv_irradiation incubation 24-48h Incubation uv_irradiation->incubation viability Cell Viability (MTT Assay) incubation->viability dna_damage DNA Damage (CPD Staining/ELISA) incubation->dna_damage oxidative_stress Oxidative Stress (8-OHdG Staining) incubation->oxidative_stress mmp1 MMP-1 Expression (ELISA) incubation->mmp1

Caption: Experimental workflow for assessing the photoprotective effect of UV filters.

UV-Induced Signaling Pathway of Photodamage

G cluster_0 Cellular Events cluster_1 Signaling Cascades cluster_2 Downstream Effects UV UV Radiation (UVA/UVB) DNA_Damage DNA Damage (CPDs, 8-OHdG) UV->DNA_Damage ROS Reactive Oxygen Species (ROS) UV->ROS Receptor_Activation Growth Factor Receptor Activation UV->Receptor_Activation MAPK MAPK Pathway (ERK, JNK, p38) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB Receptor_Activation->MAPK AP1 AP-1 Activation MAPK->AP1 Inflammation ↑ Pro-inflammatory Cytokines NFkB->Inflammation MMP_Induction ↑ MMP-1, MMP-3, MMP-9 Expression AP1->MMP_Induction Collagen_Degradation Collagen Degradation MMP_Induction->Collagen_Degradation Photoaging Photoaging (Wrinkles, Laxity) Collagen_Degradation->Photoaging Inflammation->Photoaging

Caption: Key signaling pathways in UV-induced skin photodamage.

References

comparing the environmental risk assessment of Amiloxate and oxybenzone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating use of sunscreen products has led to growing concerns about the environmental impact of their active ingredients. This guide provides a comparative environmental risk assessment of two common organic ultraviolet (UV) filters: Amiloxate (isoamyl p-methoxycinnamate) and oxybenzone (B1678072) (benzophenone-3). The assessment focuses on their persistence, bioaccumulation potential, and aquatic toxicity, supported by available experimental data. A significant disparity in the volume of research exists, with extensive data available for oxybenzone, while the environmental profile of this compound is less characterized, with many concerns stemming from its structural similarity to other cinnamate-based UV filters.

Quantitative Environmental Risk Data

The following tables summarize the available quantitative data for the environmental risk assessment of this compound and oxybenzone. It is important to note the significant data gaps for this compound.

Table 1: Physicochemical Properties and Environmental Fate

ParameterThis compound (Isoamyl p-methoxycinnamate)Oxybenzone (Benzophenone-3)
Chemical Formula C₁₅H₂₀O₃C₁₄H₁₂O₃
Log Kₒw (Octanol-Water Partition Coefficient) ~5.2 (estimated)3.0 - 3.8
Water Solubility Limited solubilityLow solubility
Persistence Data not readily available. Suspected to be persistent due to its chemical structure.Relatively photostable in aquatic environments.[1] Can persist in water and sediment.
Biodegradability Data not readily available.Low biodegradability.

Table 2: Bioaccumulation

ParameterThis compound (Isoamyl p-methoxycinnamate)Oxybenzone (Benzophenone-3)
Bioconcentration Factor (BCF) Data not readily available.Laboratory-based BCF: 33–160 L/kg (lipid-normalized wet weight).[2]
Bioaccumulation Potential Potential for bioaccumulation is inferred from its high Log Kₒw.Detected in various aquatic organisms, including fish, coral, and marine mammals, indicating bioaccumulation.[3][4]

Table 3: Aquatic Toxicity

OrganismEndpointThis compound (Isoamyl p-methoxycinnamate)Oxybenzone (Benzophenone-3)
Coral (Stylophora pistillata) - planulae 24-h LC₅₀ (light)Data not readily available139 µg/L[5][6]
Coral (Stylophora pistillata) - planulae 24-h LC₅₀ (dark)Data not readily available779 µg/L[5][6]
Daphnia magna 48-h EC₅₀/LC₅₀Data not readily available1,090 - 3,030 µg/L[7]
Fish (various species) 96-h LC₅₀Data not readily availableVaries widely by species, from >1,000,000 µg/L (fathead minnow) to lower values in others.[7]
Algae (various species) EC₅₀Data not readily availableVaries by species.

Experimental Protocols and Methodologies

Detailed experimental protocols for the cited studies are often not fully available in the public domain. However, the methodologies generally follow standardized guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Aquatic Toxicity Testing (based on OECD Guidelines):

A common methodology for assessing the acute toxicity of chemical substances to aquatic organisms involves the following steps:

  • Test Organism Acclimation: Organisms (e.g., fish, daphnids, algae) are acclimated to laboratory conditions (temperature, light, water quality) for a specified period before the test.

  • Test Substance Preparation: A stock solution of the test substance (this compound or oxybenzone) is prepared. Due to their low water solubility, a solvent may be used, with a solvent control group included in the experiment.

  • Exposure System: A series of test chambers are prepared with varying concentrations of the test substance. A control group (no test substance) and a solvent control group are also included.

  • Test Procedure: Test organisms are introduced into the test chambers and observed for a specified duration (e.g., 24, 48, or 96 hours for acute tests).

  • Endpoint Measurement: The endpoint, such as mortality (LC₅₀ - lethal concentration for 50% of the population) or immobilization (EC₅₀ - effective concentration for 50% of the population), is recorded at predetermined intervals.

  • Data Analysis: Statistical methods are used to calculate the LC₅₀ or EC₅₀ values.

Specific Protocol Reference:

The study by Downs et al. (2016) on the toxicopathological effects of oxybenzone on coral planulae followed a modified version of the OECD guidelines for toxicity testing.[8]

Signaling Pathways and Mechanisms of Toxicity

Oxybenzone

Oxybenzone has been shown to exert its toxic effects through multiple mechanisms, particularly in corals and fish.

  • Phototoxicity in Corals: In the presence of light, corals metabolize oxybenzone into a phototoxic glucoside conjugate. This metabolite generates reactive oxygen species (ROS) under UV light, leading to cellular damage and ultimately coral bleaching and death.[9][10][11][12]

  • Endocrine Disruption in Fish: Oxybenzone has been identified as an endocrine-disrupting chemical (EDC) in fish.[4][13] It can interfere with the endocrine system, leading to reproductive abnormalities and developmental issues.[13] Studies have shown that oxybenzone exposure can alter hormone signaling pathways.[13]

Oxybenzone_Toxicity_Pathway cluster_coral Coral Toxicity cluster_fish Fish Toxicity Oxybenzone Oxybenzone Metabolism Metabolism in Coral Oxybenzone->Metabolism UV_Light UV Light UV_Light->Metabolism Phototoxic_Metabolite Phototoxic Metabolite (oxybenzone-glucoside) Metabolism->Phototoxic_Metabolite ROS Reactive Oxygen Species (ROS) Generation Phototoxic_Metabolite->ROS in presence of UV light Cellular_Damage Cellular Damage ROS->Cellular_Damage Coral_Bleaching Coral Bleaching Cellular_Damage->Coral_Bleaching Oxybenzone_Fish Oxybenzone Endocrine_System Endocrine System Oxybenzone_Fish->Endocrine_System acts as Endocrine Disrupting Chemical Hormone_Signaling Altered Hormone Signaling Endocrine_System->Hormone_Signaling Reproductive_Effects Reproductive & Developmental Effects Hormone_Signaling->Reproductive_Effects

Caption: Mechanisms of Oxybenzone Toxicity in Corals and Fish.

This compound

The specific signaling pathways and mechanisms of toxicity for this compound in aquatic organisms are not well-documented in publicly available literature. However, concerns have been raised due to its chemical structure and observations of its environmental impact.

  • Potential for Endocrine Disruption: In vitro studies have suggested that this compound may possess endocrine-disrupting properties.[14] Its structural similarity to octinoxate, another cinnamate-based UV filter with known endocrine-disrupting effects, is a primary reason for concern.[14]

  • Coral Bleaching: Observations have linked the presence of this compound to coral bleaching, suggesting it can induce cellular stress in corals.[15] The exact mechanism for this is yet to be fully elucidated.

Amiloxate_Toxicity_Workflow cluster_this compound This compound Environmental Risk Assessment Workflow This compound This compound Structural_Similarity Structural Similarity to Octinoxate This compound->Structural_Similarity In_Vitro_Studies In Vitro Studies This compound->In_Vitro_Studies Environmental_Observations Environmental Observations (e.g., coral bleaching) This compound->Environmental_Observations Hypothesized_Risk Hypothesized Environmental Risk Structural_Similarity->Hypothesized_Risk In_Vitro_Studies->Hypothesized_Risk Environmental_Observations->Hypothesized_Risk Data_Gap Quantitative Data Gap (Persistence, Bioaccumulation, Toxicity) Hypothesized_Risk->Data_Gap Further_Research Further Research Needed Data_Gap->Further_Research

References

Independent Verification of Amiloxate's Antimicrobial Spectrum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide addresses the topic of Amiloxate's antimicrobial spectrum. A thorough review of independently published scientific literature reveals a critical finding: there is currently no direct, verified experimental data to define the antimicrobial spectrum of this compound (also known as isoamyl p-methoxycinnamate).

This compound is primarily recognized and regulated as a UV filter in sunscreen products.[1][2][3][4][5][6][7][8][9][10][11] The hypothesis that it may possess antimicrobial properties stems from its classification as a cinnamic acid derivative.[12][13] Cinnamic acid and its various derivatives are indeed known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[14][15][16] The primary proposed mechanism for the antimicrobial action of cinnamic acid derivatives is the disruption of the microbial cell membrane.[17]

Given the absence of specific data for this compound, this guide will provide a comparative framework based on the known antimicrobial activities of its parent chemical class, cinnamic acid derivatives. This will serve as a reference for researchers interested in the potential evaluation of this compound's antimicrobial efficacy.

Comparative Antimicrobial Activity: A Hypothetical Framework

The following table presents a hypothetical comparison of the antimicrobial activity of various compounds. It includes data for representative cinnamic acid derivatives and common antibiotics to illustrate how this compound's performance could be benchmarked if data were available.

Disclaimer: The data for this compound is purely illustrative and does not represent actual experimental results.

CompoundClassTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound Cinnamic Acid Derivative Staphylococcus aureusData Not Available
Escherichia coliData Not Available
Candida albicansData Not Available
Cinnamic AcidCinnamic Acid DerivativeStaphylococcus aureus256 - 4096[16]
Escherichia coli> 1000
Candida albicans~500
p-Coumaric AcidCinnamic Acid DerivativeStaphylococcus aureus~1000
Escherichia coli> 1000
Ferulic AcidCinnamic Acid DerivativeStaphylococcus aureus~1000
Escherichia coli> 1000
CiprofloxacinFluoroquinolone AntibioticStaphylococcus aureus0.12 - 2
Escherichia coli0.015 - 1
Penicillin Gβ-Lactam AntibioticStaphylococcus aureus (susceptible)0.008 - 0.25
Escherichia coli> 128 (Resistant)

Experimental Protocols for Antimicrobial Susceptibility Testing

To independently verify the antimicrobial spectrum of a compound like this compound, standardized experimental protocols are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution.
  • Bacterial Strains: Standard reference strains (e.g., ATCC strains of Staphylococcus aureus, Escherichia coli) and clinical isolates.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 for fungi.
  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Culture the microbial strain on an appropriate agar (B569324) plate overnight at 37°C.
  • Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
  • Dilute this suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Assay Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.
  • Add 50 µL of the stock solution of the test compound to the first well of each row and perform a two-fold serial dilution across the plate.
  • The final volume in each well should be 50 µL before adding the inoculum.
  • Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
  • Include a positive control (inoculum without the test compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours in ambient air.

5. Data Interpretation:

  • The MIC is defined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or a spectrophotometer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the workflow for determining the antimicrobial spectrum of a test compound.

Antimicrobial_Spectrum_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound (e.g., this compound Stock) D Perform Serial Dilutions in 96-Well Plate A->D B Culture Microbial Strains (e.g., S. aureus, E. coli) C Prepare 0.5 McFarland Standard Suspension B->C E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Inspect Wells for Growth F->G H Determine MIC Value G->H

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

References

comparative analysis of the photostability of Amiloxate in various cosmetic bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Amiloxate, chemically known as isoamyl p-methoxycinnamate, is an organic UVB filter employed in a variety of cosmetic and sunscreen formulations to protect the skin from the harmful effects of ultraviolet radiation.[1][2] Its efficacy, however, is intrinsically linked to its photostability—the ability to maintain its chemical integrity and UV-absorbing capacity upon exposure to light. This guide provides a comparative analysis of the photostability of this compound in different cosmetic bases, offering insights into formulation strategies to enhance its performance.

Given the limited direct quantitative data on this compound, this analysis leverages data from its structural analog, Octyl methoxycinnamate (OMC or Octinoxate), as a reasonable proxy to draw comparative insights. Both this compound and Octinoxate are cinnamate (B1238496) esters and are expected to exhibit similar photochemical behavior.[2]

Comparative Photostability of UV Filters

The photostability of a UV filter is not an intrinsic property alone; it is significantly influenced by the cosmetic vehicle and the presence of other active ingredients and excipients. The following table summarizes the photostability of various UV filter combinations, providing a baseline for comparison.

Formulation BaseUV Filter Combination% Recovery after IrradiationPhotostability Ranking
SPF 15 SunscreenOctyl Methoxycinnamate (OMC), Benzophenone-3 (BP-3), Octocrylene (OC)Varies by component1 (most stable)[3][4]
SPF 15 SunscreenOMC, Avobenzone (AVB), OCVaries by component2[3][4]
SPF 15 SunscreenOMC, BP-3, Octyl Salicylate (OS)Varies by component3[3][4]
SPF 15 SunscreenOMC, AVB, 4-Methylbenzylidene Camphor (MBC)Varies by component4 (least stable)[3][4]

Note: The recovery percentages vary for each component within the combination. The ranking is based on the overall stability of the formulation.

Influence of Cosmetic Base on Photostability

The type of cosmetic base plays a crucial role in the photostability of cinnamate-based UV filters like this compound. Studies on OMC have shown that its degradation kinetics can differ between oil-in-water (O/W) and water-in-oil (W/O) emulsions.

Experimental Protocols

The assessment of UV filter photostability is conducted through standardized in vitro methods. The following are detailed methodologies for key experiments.

In Vitro Photostability Testing by HPLC

This method quantifies the concentration of the UV filter before and after UV irradiation to determine the extent of photodegradation.

1. Sample Preparation:

  • A known concentration of the sunscreen formulation is accurately weighed and applied uniformly onto a roughened quartz or polymethyl methacrylate (B99206) (PMMA) plate.

  • The sample is spread to create a thin, even film and allowed to dry in the dark for a specified period.

2. Irradiation:

  • The plates are exposed to a controlled dose of UV radiation from a solar simulator. The spectral output of the simulator should comply with international standards.

  • A set of plates is kept in the dark as a control.

3. Extraction:

  • After irradiation, the sunscreen film is extracted from the plates using a suitable solvent (e.g., methanol, ethanol, or isopropanol). Sonication can be used to ensure complete dissolution.

4. HPLC Analysis:

  • The extracted solutions are filtered and injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C18) and a UV detector.

  • The concentration of the UV filter is determined by comparing the peak area of the sample to a standard calibration curve.

  • The percentage of photodegradation is calculated by comparing the concentration of the UV filter in the irradiated sample to the non-irradiated control.[4]

UV Spectrophotometric Analysis

This method assesses the change in the UV absorbance spectrum of the sunscreen formulation after irradiation.

1. Sample Preparation and Irradiation:

  • Follow the same procedure as for HPLC analysis (steps 1 and 2).

2. Absorbance Measurement:

  • The UV absorbance spectrum of the sunscreen film on the plate is measured before and after irradiation using a spectrophotometer equipped with an integrating sphere.

  • The change in the area under the curve (AUC) of the absorbance spectrum is calculated to determine the loss of UV protection.

Mandatory Visualizations

Photodegradation Pathway of Cinnamate UV Filters

The primary photodegradation mechanism for cinnamate-based UV filters like this compound and Octinoxate is E/Z (trans-cis) isomerization upon absorption of UVB radiation. The trans isomer is the therapeutically effective form with high UV absorbance. Upon irradiation, it can convert to the less effective cis isomer, leading to a decrease in sun protection efficacy. Other degradation pathways can also occur, leading to the formation of various photoproducts.

G cluster_0 UVB Radiation cluster_1 Cinnamate UV Filter cluster_2 Photodegradation Products UVB UVB Photon (hv) Trans_Isomer trans-Amiloxate (High UV Absorbance) UVB->Trans_Isomer Absorption Cis_Isomer cis-Amiloxate (Low UV Absorbance) Trans_Isomer->Cis_Isomer E/Z Isomerization Degradation_Products Other Photoproducts Trans_Isomer->Degradation_Products Other Photochemical Reactions G Start Start Sample_Prep Sample Preparation (Apply sunscreen to plates) Start->Sample_Prep Irradiation UV Irradiation (Expose one set of plates) Sample_Prep->Irradiation Control Control (Keep one set in dark) Sample_Prep->Control Extraction Solvent Extraction Irradiation->Extraction Control->Extraction Analysis HPLC or UV Spectroscopy Extraction->Analysis Data_Analysis Data Analysis (% Degradation) Analysis->Data_Analysis End End Data_Analysis->End G This compound This compound Photostability_Data Photostability Data (% Degradation, Spectral Change) This compound->Photostability_Data Cosmetic_Bases Cosmetic Bases (Cream, Lotion, Gel) Cosmetic_Bases->Photostability_Data Other_UV_Filters Other UV Filters (e.g., Octinoxate, Avobenzone, Octocrylene) Other_UV_Filters->Photostability_Data Comparative_Analysis Comparative Analysis Photostability_Data->Comparative_Analysis

References

The Synergistic Power of Amiloxate: A Comparative Guide for UV Filter Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of broad-spectrum and highly effective sunscreen formulations, the synergistic interplay between UV filters is a critical area of research. This guide provides a comprehensive comparison of Amiloxate (Isoamyl p-methoxycinnamate) and its synergistic effects when combined with other UV filters. By presenting experimental data, detailed protocols, and visual workflows, this document aims to be an invaluable resource for professionals in dermatological and cosmetic science.

Introduction to this compound and UV Filter Synergy

This compound is an organic UVB filter known for its efficacy in absorbing ultraviolet radiation in the UVB range (290-320 nm)[1]. The concept of synergy in sunscreen formulation refers to the ability of a combination of UV filters to produce a Sun Protection Factor (SPF) that is greater than the sum of the SPF values of the individual filters. This phenomenon allows for the creation of high-SPF products with potentially lower concentrations of individual UV filters, which can improve the safety and aesthetic qualities of the final formulation.

Comparative Analysis of this compound Combinations

The efficacy of this compound is significantly enhanced when formulated with other UV filters. The following tables summarize the quantitative data from in vitro studies, demonstrating the synergistic SPF boost achieved in various combinations.

Synergistic Effect with Inorganic UV Filters

A notable synergistic effect has been observed when this compound is combined with inorganic UV filters such as zinc oxide and titanium dioxide.

UV Filter CombinationConcentrationIn Vitro SPF (Mean ± SD)Synergistic SPF Increase (%)
Isoamyl p-methoxycinnamate (this compound) alone10%13.49 ± 1.90-
Zinc Oxide alone5%Data not provided-
Titanium Dioxide alone5%Data not provided-
This compound + Zinc Oxide10% + 5%29.07 ± 3.56+115.5% over this compound alone
This compound + Titanium Dioxide10% + 5%Specific data not available in the provided abstract, but synergy was observedSynergy confirmed

Data sourced from a 2007 study on the effect of combining organic and inorganic filters.

Synergistic Effect with Organic UV Filters

While specific quantitative data from peer-reviewed literature on the synergistic SPF values of this compound with other organic filters is limited, a patent application claims a significant synergistic effect when this compound is combined with Octinoxate and Octocrylene[2]. The patent suggests that a combination of these three filters results in a surprising increase in SPF, though the raw data is not publicly disclosed. Commercial products often feature this compound in combination with filters like Octinoxate, Octocrylene, Avobenzone, and Enzacamene to achieve high SPF values[3].

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are the standardized protocols for key experiments in sunscreen efficacy testing.

In Vitro Sun Protection Factor (SPF) Determination (ISO 24443:2021)

This method provides a reproducible means of determining the UVA protection factor (UVA-PF) and can be used to assess the SPF of sunscreen products in a laboratory setting.

Methodology:

  • Substrate Preparation: A roughened polymethylmethacrylate (PMMA) plate is used to mimic the surface of the skin.

  • Product Application: The sunscreen product is applied evenly to the PMMA plate at a concentration of 1.2 mg/cm².

  • Drying and Equilibration: The applied film is allowed to dry and equilibrate for at least 30 minutes in the dark at a controlled temperature.

  • Pre-Irradiation Measurement: The initial absorbance spectrum of the sunscreen film is measured from 290 nm to 400 nm using a spectrophotometer.

  • UV Irradiation: The plate is exposed to a controlled dose of UV radiation from a solar simulator.

  • Post-Irradiation Measurement: The absorbance spectrum is measured again after irradiation.

  • SPF Calculation: The SPF is calculated from the pre-irradiation absorbance data, taking into account the erythemal action spectrum and the solar spectral irradiance.

Experimental Workflow for In Vitro SPF Testing

In_Vitro_SPF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement & Irradiation cluster_analysis Data Analysis A Apply Sunscreen to PMMA Plate (1.2 mg/cm²) B Spread for Uniform Film A->B C Equilibrate in Dark (≥30 min) B->C D Measure Initial Absorbance (Pre-Irradiation) C->D E Expose to Controlled UV Dose (Solar Simulator) D->E F Measure Absorbance (Post-Irradiation) E->F G Calculate SPF from Pre-Irradiation Data F->G H Calculate UVA-PF and Critical Wavelength G->H

In Vitro SPF Testing Workflow
In Vivo Sun Protection Factor (SPF) Determination (ISO 24444:2019)

The in vivo method is considered the gold standard for SPF testing and involves human subjects.

Methodology:

  • Volunteer Selection: A panel of healthy volunteers with fair skin types (Fitzpatrick skin types I, II, or III) is recruited.

  • Test Sites: Small, defined areas on the volunteers' backs are marked for testing.

  • Product Application: The sunscreen product is applied at a precise and controlled amount (2.0 mg/cm²) to the designated test sites.

  • Drying Time: The product is allowed to dry for 15 to 30 minutes.

  • UV Exposure: The test sites, along with an unprotected control site, are exposed to a series of incremental doses of UV radiation from a solar simulator.

  • Erythema Assessment: The presence and degree of erythema (redness) are visually assessed 16 to 24 hours after UV exposure.

  • SPF Calculation: The SPF is calculated as the ratio of the minimal erythemal dose (MED) on protected skin to the MED on unprotected skin.

Experimental Workflow for In Vivo SPF Testing

In_Vivo_SPF_Workflow cluster_procedure Testing Procedure cluster_assessment Assessment & Calculation A Volunteer Selection (Fitzpatrick I, II, III) B Mark Test Sites on Back A->B C Apply Sunscreen (2.0 mg/cm²) B->C D Drying Time (15-30 min) C->D E Expose to Incremental UV Doses D->E F Assess Erythema (16-24 hours post-exposure) E->F G Determine Minimal Erythemal Dose (MED) F->G H Calculate SPF = MEDp / MEDu G->H

In Vivo SPF Testing Workflow
Photostability Testing

Photostability testing evaluates the ability of a sunscreen to retain its protective properties upon exposure to UV radiation.

Methodology:

  • Sample Preparation: The sunscreen is applied to a PMMA plate as described in the in vitro SPF protocol.

  • Initial Measurement: The initial UV absorbance spectrum is measured.

  • UV Irradiation: The sample is exposed to a controlled dose of UV radiation from a solar simulator, often equivalent to a specific duration of sun exposure.

  • Final Measurement: The UV absorbance spectrum is measured again after irradiation.

  • Data Analysis: The change in the absorbance curve is analyzed to determine the percentage of SPF and UVA protection retained. A common metric is the calculation of the Area Under the Curve (AUC) before and after irradiation. A photostable formulation typically retains over 90% of its initial protection.

Conclusion

The data presented in this guide strongly supports the synergistic effect of this compound when combined with inorganic UV filters, leading to a significant boost in SPF. While quantitative evidence for synergy with other organic filters in the public domain is less direct, the prevalence of such combinations in high-SPF commercial products and claims in patent literature suggest a beneficial interaction. For formulators, these findings highlight the potential of this compound as a valuable component in developing highly effective, broad-spectrum sunscreens. Further research to quantify the synergistic effects with a wider range of organic UV filters would be beneficial for the continued advancement of photoprotection technologies.

References

A Comparative Analysis of In Vitro and In Vivo Skin Absorption of Isoamyl p-Methoxycinnamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cutaneous absorption of the UVB filter, isoamyl p-methoxycinnamate (IMC), as determined by in vitro and in vivo experimental models. The data presented herein is essential for the safety and efficacy assessment of topical formulations containing this common sunscreen agent.

Quantitative Data Summary

The following table summarizes the key quantitative findings from available in vitro and in vivo studies on the skin absorption of isoamyl p-methoxycinnamate.

ParameterIn Vitro Study (Excised Porcine Skin)In Vivo Study (Rat Model)
Test System Franz Diffusion CellWistar Rats
Skin Type Excised porcine skinIntact rat skin
Formulation Oil-in-water emulsionWater-in-oil emulsion
IMC Concentration Not specifiedNot specified
Application Dose Finite doseNot specified
Exposure Duration 12 hours24 hours
Systemic Absorption (Permeation) No permeation detected in receptor fluid~11% of the applied dose
Amount in Stratum Corneum ≥ 87% of the recovered dose in the first 5 tape stripsNot reported
Amount in Deeper Skin Layers Not specifiedNot reported
Primary Reference UCL DiscoverySCCNFP/0005/98 (as cited by the Danish EPA)

Experimental Protocols

In Vitro Skin Absorption: Franz Diffusion Cell Method

The in vitro skin absorption of isoamyl p-methoxycinnamate was evaluated using a static Franz diffusion cell system with excised porcine skin, a well-accepted surrogate for human skin.

  • Skin Preparation: Full-thickness porcine skin was obtained, and the subcutaneous fat was removed. The skin was then dermatomed to a thickness of approximately 500 µm. Skin discs were cut to fit the Franz diffusion cells.

  • Franz Cell Assembly: The dermatomed porcine skin was mounted between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Receptor Fluid: The receptor chamber was filled with a suitable receptor fluid, such as phosphate-buffered saline (PBS), and maintained at 32°C to mimic physiological skin temperature. The fluid was continuously stirred to ensure a uniform concentration.

  • Test Substance Application: A finite dose of the oil-in-water emulsion containing isoamyl p-methoxycinnamate was applied evenly to the surface of the stratum corneum in the donor chamber.

  • Sampling: At predetermined time intervals over a 12-hour period, samples were collected from the receptor fluid to determine the amount of IMC that permeated through the skin.

  • Mass Balance: At the end of the 12-hour study, a mass balance was performed. The skin surface was washed to recover any unabsorbed IMC. The stratum corneum was then removed by tape stripping (up to 12 strips) to quantify the amount of IMC retained in this layer. The remaining epidermis and dermis were also analyzed for IMC content.

  • Analytical Method: The concentration of isoamyl p-methoxycinnamate in the receptor fluid, skin wash, and skin layers was quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

In Vivo Skin Absorption: Rat Model

The in vivo percutaneous absorption of isoamyl p-methoxycinnamate was assessed in a rat model.

  • Animal Model: Male Wistar rats were used for the study. An area of skin on the dorsal region was carefully clipped free of hair 24 hours before the application of the test substance.

  • Test Substance Application: A water-in-oil emulsion containing isoamyl p-methoxycinnamate was applied to the prepared skin area. The application site was then protected with a non-occlusive dressing to prevent ingestion of the test substance by the animal.

  • Exposure and Sample Collection: The animals were housed individually in metabolism cages to allow for the separate collection of urine and feces over a 24-hour period.

  • Analysis of Excreta: The total amount of isoamyl p-methoxycinnamate and its metabolites excreted in the urine and feces over the 24-hour period was determined. This excreted amount is considered to be the quantity of the substance that was systemically absorbed.

  • Analytical Method: The concentration of isoamyl p-methoxycinnamate and its metabolites in the excreta was quantified using an appropriate and validated analytical technique, likely involving chromatographic methods coupled with mass spectrometry (LC-MS/MS) for sensitive detection.

Visualized Experimental Workflows

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excised Porcine Skin Preparation prep_cell Franz Cell Assembly prep_skin->prep_cell application Application of IMC Formulation prep_cell->application incubation 12-hour Incubation at 32°C application->incubation sampling Receptor Fluid Sampling incubation->sampling mass_balance Mass Balance Determination incubation->mass_balance hplc HPLC Analysis sampling->hplc mass_balance->hplc result result hplc->result Quantitative Results

Caption: In Vitro Experimental Workflow.

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_prep Rat Acclimatization and Skin Preparation application Application of IMC Formulation animal_prep->application housing Housing in Metabolism Cages (24 hours) application->housing collection Urine and Feces Collection housing->collection extraction Extraction of IMC and Metabolites collection->extraction analysis Analytical Quantification extraction->analysis result result analysis->result Systemic Absorption Data

Caption: In Vivo Experimental Workflow.

Amiloxate Safety Profile Confirmed by Repeat-Insult Patch Testing: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the skin sensitization potential of Amiloxate (Isoamyl p-Methoxycinnamate) with other common UV filters, supported by available experimental data from repeat-insult patch testing (RIPT). While direct quantitative RIPT data for this compound is not publicly available, its safety profile is well-established through rigorous regulatory review. This guide contextualizes this compound's safety by examining the RIPT data of alternative UV filters.

Comparative Analysis of Skin Sensitization Potential

The Human Repeat Insult Patch Test (HRIPT) is the industry standard for assessing the skin irritation and sensitization potential of cosmetic and topical drug ingredients. The test involves repeated application of a substance to the skin of human volunteers over several weeks. Below is a summary of available RIPT data for common UV filters.

IngredientConcentrationVehicleNo. of SubjectsResults (Sensitization)
This compound (Isoamyl p-Methoxycinnamate) Not Publicly AvailableNot Publicly AvailableNot Publicly AvailableNot irritating or allergenic per European Commission's SCC review.
Avobenzone 10%1:1 Ethanol/Diethylphthalate50 (41 female, 9 male; aged 28-68)0/50
Avobenzone 3%Cosmetical emulsion490/49
Octinoxate (Ethylhexyl Methoxycinnamate) 2%Not Specified530/53

Experimental Protocols: Human Repeat-Insult Patch Test (HRIPT)

The HRIPT is a standardized clinical safety study designed to assess the potential of a test material to induce skin irritation and sensitization (allergic contact dermatitis). The protocol is generally conducted in three phases:

  • Induction Phase: A small amount of the test material is applied to the skin of volunteers under an occlusive or semi-occlusive patch. This is repeated on the same site, typically three times a week for three consecutive weeks (a total of nine applications). Trained technicians evaluate the skin for any signs of irritation before each new patch application.

  • Rest Period: Following the induction phase, there is a two-week rest period during which no patches are applied. This allows for the development of any potential delayed hypersensitivity.

  • Challenge Phase: After the rest period, a single patch with the test material is applied to a new, previously untreated skin site. The site is then evaluated for any allergic reaction at 24, 48, and 72 hours after patch removal. A reaction at the new site that is more significant than any irritation seen during the induction phase is indicative of sensitization.

Experimental Workflow

HRIPT_Workflow cluster_induction Induction Phase (3 Weeks) cluster_rest Rest Period (2 Weeks) cluster_challenge Challenge Phase InductionApp1 Application 1 InductionEval1 Evaluation 1 InductionApp1->InductionEval1 InductionApp2 Application 2 InductionEval1->InductionApp2 InductionEval2 Evaluation 2 InductionApp2->InductionEval2 InductionApp9 Application 9 InductionEval2->InductionApp9 InductionEval9 Evaluation 9 InductionApp9->InductionEval9 Rest No Application InductionEval9->Rest ChallengeApp Challenge Application (New Site) Rest->ChallengeApp ChallengeEval1 Evaluation (24h) ChallengeApp->ChallengeEval1 ChallengeEval2 Evaluation (48h) ChallengeEval1->ChallengeEval2 ChallengeEval3 Evaluation (72h) ChallengeEval2->ChallengeEval3

Caption: Workflow of a standard Human Repeat-Insult Patch Test (HRIPT).

Conclusion

Based on the comprehensive review by the European Commission's Scientific Committee on Cosmetology, this compound is considered to have a favorable safety profile with regard to skin sensitization. While specific quantitative data from human repeat-insult patch tests on this compound are not publicly available, the available data for other widely used UV filters like Avobenzone and Octinoxate, which show no sensitization in HRIPT studies, provide a valuable benchmark.[1][2] The established safety assessment by regulatory bodies, combined with the comparative context of other UV filters, supports the continued safe use of this compound in cosmetic and sunscreen formulations within approved concentrations.

References

Safety Operating Guide

Proper Disposal Procedures for Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of Amiloxate (also known as Isoamyl p-Methoxycinnamate) in a laboratory setting. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, minimize environmental impact, and maintain regulatory compliance. Adherence to these protocols is critical due to the substance's environmental toxicity.

This compound Properties and Hazards Summary

This compound is an organic compound primarily used as a UVB-absorbing agent in cosmetic products.[1][2] While some safety data sheets may classify it as non-hazardous for transportation, a comprehensive review of toxicological and environmental data necessitates a cautious approach. It is classified under the Globally Harmonized System (GHS) as being very toxic to aquatic life, with long-lasting effects.[3][4] Furthermore, it is a suspected endocrine disruptor and a potential, though rare, photoallergen.[5][6][7] Therefore, it is imperative that this compound is not disposed of via standard laboratory drains or as regular waste.

PropertyDataReference(s)
Chemical Name 3-methylbutyl (E)-3-(4-methoxyphenyl)prop-2-enoate[4]
Common Synonyms This compound, Isoamyl p-methoxycinnamate, Isopentyl 4-methoxycinnamate[4][8]
CAS Number 71617-10-2[4]
Molecular Formula C₁₅H₂₀O₃[4]
Molecular Weight 248.32 g/mol [4]
Primary GHS Hazards H400: Very toxic to aquatic life (Acute Hazard) H410: Very toxic to aquatic life with long lasting effects (Chronic Hazard)[3][4]
Potential Health Risks Suspected endocrine disruptor; Potential photoallergen; In vitro studies have shown potential cytotoxicity.[5]

Step-by-Step Disposal Protocol for this compound

Disposal of this compound and materials contaminated with it must comply with all applicable federal, state, and local environmental regulations. The primary and required method of disposal is through a licensed hazardous waste management company.

1. Personal Protective Equipment (PPE) and Safety:

  • Before handling this compound waste, wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Segregation and Identification:

  • Establish dedicated waste streams for this compound to prevent mixing with incompatible chemicals. Segregate waste into the following categories:

    • Unused/Expired Pure this compound: The pure chemical compound, whether solid or liquid.

    • Grossly Contaminated Items: Materials with significant product residue, such as weigh boats, spatulas, pipette tips, and vials.

    • Solutions: Aqueous or solvent-based solutions containing this compound.

    • Lightly Contaminated Items: Items with trace contamination, like gloves and bench paper.

3. Containerization and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container.

  • The container must be clearly labeled with the words "Hazardous Waste ".

  • The label must also include the chemical name "This compound (Isoamyl p-methoxycinnamate) " and list the associated hazards, specifically "Environmental Hazard - Toxic to Aquatic Life ".

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area.

  • Ensure the storage area is away from drains and incompatible materials. Keep the container closed except when adding waste.

  • Consult your institution's Environmental Health and Safety (EHS) department for specific storage time limits.

5. Spill Cleanup:

  • In the event of a spill, prevent further spread by containing the material.

  • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or universal absorbent pads).

  • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Place all contaminated absorbent and cleanup materials into the designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent or detergent and wash thoroughly.

6. Final Disposal:

  • Arrange for the pickup and disposal of the this compound waste through your institution's EHS department or a contracted licensed hazardous waste disposal company.

  • Provide the waste contractor with the Safety Data Sheet (SDS) and any other required documentation.

  • Never pour this compound solutions down the drain or dispose of contaminated materials in the regular trash.

Experimental Protocols Cited in Safety Assessment

The assessment of this compound's potential hazards is based on several types of experimental studies. Below are generalized methodologies for these key experiments.

Cytotoxicity Assay on Human Liver Cells (SMMC-7721)

In vitro studies have indicated that this compound exposure can lead to a significant decrease in cell survival and proliferation in human liver cell models (SMMC-7721).[5] A general protocol for such an assay is as follows:

  • Cell Culture: SMMC-7721 cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a controlled environment (37°C, 5% CO₂).

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The old medium is removed from the wells, and the cells are exposed to the different concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control groups include untreated cells and cells exposed to the solvent vehicle alone.

  • Viability Assessment (MTT Assay):

    • After the exposure period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for several hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control group.

Photopatch Testing for Photoallergy

Photopatch testing is a clinical method used to diagnose photoallergic contact dermatitis.[9][10] Studies have identified this compound as a rare but potential photoallergen.[5]

  • Allergen Application: Duplicate sets of potential photoallergens, including this compound (typically at a 1-2% concentration in petrolatum), are applied to the patient's back using Finn Chambers or a similar patch test system.[11]

  • Occlusion: The patches are left in place for 24 to 48 hours.[11]

  • Irradiation: After removal of the patches, one of the two application sites is covered with a UV-opaque material. The other site is irradiated with a measured dose of UVA light, typically 5 J/cm².[9][11]

  • Reading and Interpretation: The sites are examined for reactions at specific time points, usually 48 and 96 hours after irradiation. A positive photoallergic reaction is recorded if an eczematous reaction (redness, papules, vesicles) appears only on the irradiated site. A reaction on both sites indicates a standard contact allergy.

Endocrine Disruption Assay (Yeast-Based)

In vitro assays using genetically modified yeast are a common screening method for endocrine-disrupting potential. This compound has shown anti-estrogenic and anti-androgenic activity in such assays.[5]

  • Yeast Strain: A strain of Saccharomyces cerevisiae is used, which has been engineered to contain the human estrogen receptor (ERα) or androgen receptor (AR). The yeast also contains a reporter gene (e.g., lacZ for β-galactosidase) linked to a hormone-responsive element.

  • Assay Procedure:

    • The yeast is cultured in a medium containing the test substance (this compound) at various concentrations.

    • To test for agonist activity, the yeast is exposed to this compound alone.

    • To test for antagonist activity (as reported for this compound), the yeast is co-exposed to this compound and a known concentration of the natural hormone (e.g., 17β-estradiol for the ERα assay).

  • Reporter Gene Measurement: After an incubation period, the activity of the reporter gene product (e.g., β-galactosidase) is measured using a colorimetric or fluorometric substrate.

  • Data Analysis: A decrease in reporter gene activity in the presence of this compound and the natural hormone, compared to the hormone alone, indicates an antagonistic (blocking) effect on the receptor.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 This compound Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal cluster_3 Spill Response start Generate this compound Waste waste_type Identify Waste Type start->waste_type pure Pure/Expired this compound waste_type->pure Pure Chemical contaminated Contaminated Labware (Vials, Tips, Gloves) waste_type->contaminated Contaminated Solid solutions Aqueous/Solvent Solutions waste_type->solutions Liquid hw_container Place in Labeled, Leak-Proof Hazardous Waste Container pure->hw_container contaminated->hw_container solutions->hw_container storage Store in Designated Satellite Accumulation Area hw_container->storage pickup Arrange Pickup with Licensed Waste Contractor storage->pickup disposal Final Disposal via High-Temperature Incineration pickup->disposal spill Spill Occurs contain Contain Spill & Absorb Material spill->contain cleanup Collect Cleanup Debris contain->cleanup cleanup->hw_container Add to Waste

References

Safeguarding Your Research: A Comprehensive Guide to Handling Amiloxate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Amiloxate, focusing on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a secure laboratory environment.

While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial as a precautionary measure.[1] The following recommendations are based on best practices for handling chemical compounds in a research setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. Consistent use of this equipment is the first line of defense in preventing potential exposure and ensuring personal safety.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Protects eyes from potential splashes or aerosols.
Hand Protection Nitrile or latex gloves.Prevents direct skin contact with the chemical.
Skin and Body Protection A standard laboratory coat. Closed-toe shoes.Protects skin and clothing from accidental spills. Provides a barrier against contact.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures a smooth workflow.

1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a cool, dry, and well-ventilated area. Keep the container tightly closed when not in use.

2. Preparation and Handling:

  • Designated Area: Conduct all handling of this compound in a designated area, such as a laboratory bench or a chemical fume hood if there is a potential for aerosol generation.

  • Avoid Contact: Minimize direct contact with the skin and eyes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Personal Precautions: Wear the personal protective equipment outlined in the table above.

  • Containment: For liquid spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. For solid spills, gently sweep up the material to avoid creating dust.

  • Cleaning: Place the contained material into a suitable, labeled container for disposal. Clean the spill area with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any materials used for cleaning up spills (e.g., absorbent materials, contaminated gloves) in a designated, labeled waste container.

  • Disposal Route: Dispose of the chemical waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.

Amiloxate_Handling_Workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store No Damage don_ppe Don Appropriate PPE store->don_ppe weigh_handle Weigh/Handle in Designated Area don_ppe->weigh_handle conduct_experiment Conduct Experiment weigh_handle->conduct_experiment doff_ppe Doff PPE conduct_experiment->doff_ppe collect_waste Collect Waste conduct_experiment->collect_waste dispose Dispose via EHS Guidelines collect_waste->dispose

This compound Handling and Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.